Product packaging for 4,5-Dichloroquinazoline(Cat. No.:CAS No. 2148-55-2)

4,5-Dichloroquinazoline

Cat. No.: B1580998
CAS No.: 2148-55-2
M. Wt: 199.03 g/mol
InChI Key: PCCZEWAQRDIOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dichloroquinazoline (CAS 2148-55-2) is a versatile halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This solid compound, with a molecular formula of C 8 H 4 Cl 2 N 2 and a molecular weight of 199.04 g/mol, is characterized by its two reactive chlorine atoms, which make it a valuable electrophilic building block for nucleophilic aromatic substitution reactions . The core research value of this compound lies in its role as a privileged scaffold for the design and synthesis of novel bioactive molecules. The quinazoline structure is a recognized pharmacophore in developing targeted therapies, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key target in oncology, and its overexpression in various cancers, such as breast, lung, and colorectal, makes it a prime focus for antitumor agents . Researchers utilize this compound to create derivatives that can potently inhibit EGFR tyrosine kinase activity, thereby impeding tumor growth and proliferation . Beyond oncology, the quinazoline core is also being explored in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research, specifically against HIV-1 . Its mechanism of action in these contexts typically involves competitive binding to the ATP-binding pocket of the target enzyme, disrupting crucial signaling pathways or viral replication processes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B1580998 4,5-Dichloroquinazoline CAS No. 2148-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZEWAQRDIOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289756
Record name 4,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-55-2
Record name 4,5-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2148-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2148-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation Mechanism of 4,5-Dichloroquinazoline

This guide provides a detailed exploration of the synthetic pathway and underlying reaction mechanisms for the formation of this compound, a key heterocyclic intermediate in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes established chemical principles with practical, field-proven insights to offer a comprehensive understanding of this critical transformation.

Quinazoline and its derivatives are classified as "privileged structures" in medicinal chemistry, owing to their ability to bind to a wide range of biological targets with high affinity.[1] This structural motif is central to numerous approved therapeutics, particularly in oncology, where anilinoquinazolines have proven to be potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2] The compound this compound serves as a highly versatile precursor, with its two chlorine atoms acting as regioselectively addressable sites for nucleophilic aromatic substitution (SNAr).[3][4] This allows for the systematic and modular construction of compound libraries, making a thorough understanding of its synthesis paramount for drug development programs.

The most robust and industrially scalable synthesis of this compound proceeds via a two-step sequence:

  • Cyclocondensation: Formation of the core quinazolinone ring system from a readily available anthranilic acid derivative.

  • Aromatic Chlorination: Conversion of the resulting quinazolinone to the target dichloro-product using a potent chlorinating agent.

This guide will dissect the mechanistic intricacies of each step, providing both theoretical grounding and a validated experimental protocol.

Part 1: The Core Directive - Mechanistic Elucidation

Step 1: Cyclocondensation to form 5-Chloro-4(3H)-quinazolinone

The foundational step in this synthesis is the construction of the heterocyclic core. The most common and atom-economical approach is a variation of the Niementowski quinazolinone synthesis, which involves the cyclocondensation of an anthranilic acid derivative with formamide.[5][6] In this specific case, the synthesis commences with 2-amino-6-chlorobenzoic acid.

Causality and Mechanistic Insights:

The reaction is typically performed by heating 2-amino-6-chlorobenzoic acid in an excess of formamide. Formamide serves a triple role: it is the reactant that provides the C2 carbon of the quinazoline ring, it acts as the solvent, and it serves as a dehydrating agent at high temperatures.[5]

The mechanism proceeds as follows:

  • Amide Formation: The initial step is a nucleophilic acyl substitution where the amino group of 2-amino-6-chlorobenzoic acid attacks the carbonyl carbon of formamide. This is followed by the elimination of ammonia to form N-(2-carboxy-3-chlorophenyl)formamide.

  • Intramolecular Cyclization: Under thermal conditions, the formamide-derived nitrogen atom performs an intramolecular nucleophilic attack on the carboxylic acid carbon.

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the stable, aromatic 5-chloro-4(3H)-quinazolinone. This final dehydration step is the thermodynamic driving force for the reaction.

Cyclocondensation Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration A 2-Amino-6-chlorobenzoic Acid + Formamide B N-(2-carboxy-3-chlorophenyl)formamide Intermediate A->B -NH3 C Tetrahedral Intermediate B->C Intramolecular Attack D 5-Chloro-4(3H)-quinazolinone C->D -H2O

Caption: Mechanism of 5-Chloro-4(3H)-quinazolinone formation.

Step 2: Chlorination of 5-Chloro-4(3H)-quinazolinone

The conversion of the 4-oxo functionality of the quinazolinone to a chloro group is a critical transformation that activates the C4 position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step due to its high efficacy and reliability.[7][8][9]

Causality and Mechanistic Insights:

The reaction involves heating the 5-chloro-4(3H)-quinazolinone in excess POCl₃. The quinazolinone exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol/hydroxyl) forms. It is the lactim tautomer, 5-chloro-quinazolin-4-ol, that is reactive towards POCl₃.

The mechanism is understood to proceed via two key stages:

  • Phosphorylation (Activation): The hydroxyl group of the lactim tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A chloride ion is displaced, forming a dichlorophosphate ester intermediate. This step is crucial as it converts the poor leaving group (-OH) into an excellent leaving group (a dichlorophosphate moiety).[9]

  • Nucleophilic Displacement: A chloride ion (released in the first step or from another molecule of POCl₃) then acts as a nucleophile, attacking the now highly electrophilic C4 carbon of the quinazoline ring. This results in the displacement of the dichlorophosphate group and formation of the final this compound product.[10]

The use of excess POCl₃ serves as both the reagent and the solvent, ensuring the reaction goes to completion.

Chlorination Mechanism cluster_0 Lactam-Lactim Tautomerism cluster_1 Phosphorylation & Displacement T1 5-Chloro-4(3H)-quinazolinone (Lactam) T2 5-Chloro-quinazolin-4-ol (Lactim) T1->T2 P1 Dichlorophosphate Ester Intermediate T2->P1 + POCl3 - Cl- P2 This compound P1->P2 + Cl- - [PO2Cl2]-

Caption: Mechanism of chlorination using Phosphorus Oxychloride.

Part 2: Field-Proven Experimental Protocol

This section details a self-validating, step-by-step methodology for the synthesis of this compound, synthesized from reliable, analogous procedures reported in the literature.[8][11]

Overall Experimental Workflow

Experimental Workflow Start Start Materials: 2-Amino-6-chlorobenzoic Acid Formamide StepA Step A: Cyclocondensation Heat mixture to 160°C for 4h Start->StepA WorkupA Workup A: Cool, add H2O, filter, wash, and dry solid StepA->WorkupA Intermediate Intermediate: 5-Chloro-4(3H)-quinazolinone WorkupA->Intermediate StepB Step B: Chlorination Reflux in POCl3 at 110°C for 3h Intermediate->StepB WorkupB Workup B: Remove excess POCl3 (vac.), azeotrope with Toluene StepB->WorkupB Product Final Product: This compound WorkupB->Product

Caption: High-level workflow for this compound synthesis.

Data Presentation: Reagents and Conditions
StepReactant 1Reactant 2SolventTemperatureTimeYield (Typical)
A 2-Amino-6-chlorobenzoic Acid (1.0 eq)Formamide (10-15 eq)Formamide160 °C4 h80-90%
B 5-Chloro-4(3H)-quinazolinone (1.0 eq)POCl₃ (10 eq)POCl₃110 °C (reflux)3 h90-95%
Detailed Methodologies

Step A: Synthesis of 5-Chloro-4(3H)-quinazolinone

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Cyclocondensation: Heat the reaction mixture in an oil bath to 160 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual formamide, then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 5-chloro-4(3H)-quinazolinone as an off-white solid. The product is typically of sufficient purity for the next step without further purification.

Step B: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl₃ fumes), place the 5-chloro-4(3H)-quinazolinone (1.0 eq) from the previous step.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10 eq) to the flask. Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid will gradually dissolve as the reaction proceeds.[8]

  • Workup and Isolation: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Trustworthiness Check (Self-Validating System): To ensure complete removal of residual POCl₃, which can interfere with subsequent reactions, perform an azeotropic distillation. Add toluene to the flask and concentrate under vacuum. Repeat this process three times.[8] This is a critical step for ensuring the purity and stability of the final product.

  • The resulting residue is the desired this compound, which should solidify upon cooling. It can be recrystallized from a suitable solvent like hexanes or ethanol if higher purity is required.

Conclusion

The formation of this compound is a well-established, two-step synthetic sequence that relies on fundamental principles of organic chemistry. The initial Niementowski-type cyclocondensation efficiently constructs the core heterocyclic scaffold, while the subsequent chlorination with phosphorus oxychloride activates the C4 position for further functionalization. The key to a successful synthesis lies in understanding the underlying mechanisms—specifically, the role of the lactim tautomer and the activation via phosphorylation. The provided protocol, which incorporates a critical azeotropic workup, represents a robust and reliable method for producing this valuable intermediate, empowering researchers in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Spectroscopic Landscape of a Niche Quinazoline Isomer

In the realm of heterocyclic chemistry, quinazoline and its derivatives stand as a cornerstone scaffold for the development of a myriad of therapeutic agents. Their versatile biological activities have rendered them subjects of intense research in medicinal chemistry and drug discovery. The precise structural elucidation of these molecules is paramount, and for this, a triad of analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—remains the gold standard.

This guide focuses on a specific, less-documented isomer: 4,5-dichloroquinazoline (CAS No. 2148-55-2). While many quinazoline derivatives are extensively characterized in scientific literature, a comprehensive, publicly accessible portfolio of experimental spectroscopic data for this compound is notably scarce. This document, therefore, adopts a dual approach. Firstly, it provides a robust theoretical framework, predicting the spectroscopic signatures of this molecule based on first principles and extensive experience with related structures. Secondly, it outlines the standardized, field-proven protocols for acquiring such data, ensuring a self-validating system for researchers who may synthesize or isolate this compound. This predictive analysis serves as a valuable benchmark for scientists and drug development professionals, enabling them to anticipate, identify, and interpret the spectral characteristics of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Fingerprint and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄Cl₂N₂), the mass spectrum would provide unambiguous confirmation of its identity.

Predicted Mass Spectrum and Isotopic Pattern

The molecular weight of this compound is 199.04 g/mol . In a mass spectrum, we would expect to observe a cluster of peaks for the molecular ion [M]⁺ due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • [M]⁺ Peak: The base molecular ion peak, corresponding to the molecule with two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂), would appear at m/z = 198.

  • [M+2]⁺ Peak: The peak for a molecule containing one ³⁵Cl and one ³⁷Cl atom would be at m/z = 200.

  • [M+4]⁺ Peak: The peak for a molecule with two ³⁷Cl atoms would be at m/z = 202.

The relative intensities of these peaks are highly characteristic for a dichlorinated compound, following an approximate ratio of 9:6:1 . This distinctive pattern is a powerful diagnostic tool.

Ionm/z (Calculated)Predicted Relative Abundance
[M]⁺198100% (Reference)
[M+2]⁺200~66%
[M+4]⁺202~11%
Predicted Fragmentation Pathway

Electron Ionization (EI) MS would induce fragmentation, providing structural insights. A plausible fragmentation pathway would involve the sequential loss of chlorine atoms and cleavage of the pyrimidine ring.

Fragmentation_of_this compound M [C₈H₄Cl₂N₂]⁺˙ m/z = 198, 200, 202 F1 [C₈H₄ClN₂]⁺ m/z = 163, 165 M->F1 - Cl˙ F2 [C₈H₃N₂]⁺ m/z = 127 F1->F2 - Cl˙ F3 [C₇H₃N]⁺˙ m/z = 101 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

The primary fragmentation would likely be the loss of a chlorine radical to form a more stable cation at m/z 163/165. Subsequent loss of the second chlorine atom would yield an ion at m/z 128. Further fragmentation could involve the loss of HCN from the pyrimidine ring, a common fragmentation pattern for nitrogen-containing heterocycles.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization: Employ Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental formula. Analyze the isotopic pattern to confirm the presence of two chlorine atoms. Correlate the observed fragment ions with the predicted fragmentation pathway.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.

Predicted IR Absorption Bands

The structure of this compound is dominated by an aromatic system. Key predicted absorption bands are summarized below.

Wavenumber (cm⁻¹)Vibration TypePredicted Intensity
3100-3000Aromatic C-H stretchMedium to Weak
1620-1580C=N stretch (quinazoline ring)Medium to Strong
1580-1450Aromatic C=C ring stretchMedium to Strong
1250-1000In-plane C-H bendingMedium
900-675Out-of-plane C-H bendingStrong
850-550C-Cl stretchStrong

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the 4,5-dichloro substitution pattern, making it a valuable tool for distinguishing it from other isomers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations as outlined in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The this compound molecule has four aromatic protons. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the two chlorine atoms and the two nitrogen atoms.

  • H-2: This proton is situated between two nitrogen atoms, which strongly deshield it, pushing its chemical shift significantly downfield. It will appear as a singlet.

  • H-6, H-7, H-8: These three protons form a coupled system on the benzene ring. The chlorine at position 5 will have a strong influence on the chemical shift of the ortho proton (H-6).

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-29.0 - 9.2s (singlet)-
H-88.0 - 8.2d (doublet)J(H8-H7) ≈ 7-9
H-77.8 - 8.0t (triplet)J(H7-H8) ≈ 7-9, J(H7-H6) ≈ 7-9
H-67.6 - 7.8d (doublet)J(H6-H7) ≈ 7-9
Predicted ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N) and their position within the aromatic system.

CarbonPredicted δ (ppm)Notes
C-2155 - 158Between two N atoms, deshielded.
C-4158 - 162Attached to Cl and N, highly deshielded.
C-5135 - 138Attached to Cl.
C-6125 - 128Aromatic CH.
C-7130 - 134Aromatic CH.
C-8128 - 131Aromatic CH.
C-4a120 - 124Bridgehead carbon.
C-8a150 - 153Bridgehead carbon adjacent to N.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acq_1H ¹H NMR Spectrum (e.g., 400 MHz) Prep->Acq_1H Acq_13C ¹³C NMR Spectrum (e.g., 100 MHz) Acq_1H->Acq_13C Proc Fourier Transform, Phase & Baseline Correction Acq_1H->Proc Acq_2D 2D NMR (COSY, HSQC) for unambiguous assignment Acq_13C->Acq_2D Analysis Integrate ¹H signals, assign peaks, analyze coupling constants Proc->Analysis

Caption: Standard workflow for NMR analysis of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the proton signals, determine their multiplicities and coupling constants, and assign all signals to the corresponding nuclei in the molecule.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a confident prediction of its key spectral features. The characteristic 9:6:1 isotopic cluster in the mass spectrum, the aromatic and C-Cl vibrations in the IR spectrum, and the distinct downfield singlet and coupled aromatic system in the ¹H NMR spectrum would collectively serve as a robust analytical signature for this molecule. This guide provides a predictive blueprint and the necessary experimental protocols for researchers to confidently identify and characterize this compound, facilitating its potential application in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural elucidation of novel quinazoline derivatives is paramount for advancing drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4,5-dichloroquinazoline. In the absence of directly published experimental data for this specific isomer, this document leverages fundamental NMR principles and draws upon spectral data from structurally analogous compounds to construct a robust predictive framework. It is designed to serve as a practical resource for researchers, enabling them to anticipate, acquire, and accurately interpret the NMR spectra of this compound and related derivatives.

Introduction: The Quinazoline Scaffold and the Role of NMR

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug development. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the ability to confirm the precise regiochemistry of substituents is a critical step in the synthetic and medicinal chemistry workflow.

NMR spectroscopy provides an unparalleled view into the electronic environment of each hydrogen and carbon atom within a molecule. By analyzing chemical shifts (δ), scalar (J) couplings, and through-space correlations, one can piece together the complete molecular puzzle. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the predicted assignments based on the powerful electronic effects exerted by the chlorine and nitrogen atoms.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR assignments, the standard IUPAC numbering system for the quinazoline core is employed. The structure of this compound is presented below, with each unique proton and carbon position labeled.

Figure 1: Molecular structure and atom numbering of this compound.

Theoretical Principles and Predictive Analysis

The chemical shifts in NMR are governed by the local electron density around a nucleus. Electron-withdrawing groups (EWGs) decrease this density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) "shield" the nucleus, shifting its signal upfield.

In this compound, we have several key influences:

  • Nitrogen Atoms: As electronegative atoms, the two nitrogens in the pyrimidine ring act as strong EWGs, significantly deshielding adjacent protons and carbons (e.g., H2, C2, C4, C8a).

  • Chlorine Atoms: The chlorine atoms are also potent EWGs through induction. They will strongly deshield the carbons to which they are attached (C4, C5) and, to a lesser extent, adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has four aromatic protons (H2, H6, H7, H8), each in a unique electronic environment. Therefore, four distinct signals are expected.

  • H2: This proton is situated between two electron-withdrawing nitrogen atoms. This environment causes extreme deshielding, and its signal is expected to appear far downfield, likely above 9.0 ppm. As it has no adjacent protons, it will be a sharp singlet (s). This is a characteristic feature of the quinazoline H2 proton.[1]

  • H6, H7, and H8: These three protons on the benzene ring form a coupled spin system.

    • H8: This proton is ortho to the C8a-N1 bridge and will be significantly deshielded. It is coupled only to H7, and thus should appear as a doublet (d).

    • H6: This proton is ortho to the C5-Cl bond. The electron-withdrawing effect of the chlorine atom will cause a downfield shift. It is coupled only to H7, so it should also appear as a doublet (d).

    • H7: This proton is coupled to both H6 and H8. It will therefore appear as a triplet (t) or, more accurately, a doublet of doublets (dd), depending on the relative magnitudes of the coupling constants (JH6-H7 and JH7-H8).

Based on data from analogous structures like 4,7-dichloro-6-nitroquinazoline, where protons on a substituted benzene ring are observed, we can anticipate the chemical shifts for this ABC system to be in the range of 7.5-8.5 ppm.[1][3]

Predicted ¹³C NMR Spectrum

This compound has 8 unique carbon atoms, leading to 8 expected signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbons bonded to Heteroatoms:

    • C4 and C5: These carbons are directly attached to chlorine, a strong EWG. Their signals will be significantly downfield. C4 is also part of the pyrimidine ring, further increasing its deshielding. We can predict C4 to be one of the most downfield signals in the spectrum.

    • C2 and C8a: These carbons are adjacent to nitrogen atoms and will also be strongly deshielded. C2, being bonded to two nitrogens (in an imine-like fashion), will likely be in the 155-165 ppm region.[1]

  • Quaternary Carbons:

    • C4a and C8a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by both rings and the adjacent heteroatoms.

  • Protonated Carbons:

    • C6, C7, C8: The chemical shifts of these carbons will be influenced by their position relative to the chlorine at C5 and the fused pyrimidine ring. We can predict C6 and C8 to be more deshielded than C7.

Recommended Experimental Protocol for Spectral Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential.

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient for all standard 1D and 2D experiments on a modern NMR spectrometer.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Step 2: 1D NMR Experiments

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the entire expected range (e.g., 0-12 ppm).

    • Integrate all signals and analyze the chemical shifts and coupling patterns.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled carbon spectrum. This experiment typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • This spectrum will provide the chemical shifts of all unique carbon atoms.

Step 3: 2D NMR Experiments for Unambiguous Assignment To definitively connect protons and carbons and confirm the structure, the following 2D experiments are crucial:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will clearly show the correlation between H6-H7 and H7-H8, confirming their connectivity in the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It will provide unambiguous correlations for the C6-H6, C7-H7, C8-H8, and C2-H2 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is critical for assigning quaternary carbons and piecing together the molecular fragments. For example, H2 should show a correlation to C4, and H8 should show correlations to C4a and C7.

Logical Workflow for Spectral Assignment

The process of assigning the NMR spectra of this compound should follow a logical, self-validating sequence. The following workflow ensures that each piece of data is used to build upon and confirm previous assignments.

G A Acquire 1D ¹H Spectrum B Identify H2 (singlet, >9 ppm) Identify H6, H7, H8 (coupled system) A->B E Acquire 1D ¹³C Spectrum A->E C Acquire 2D COSY Spectrum B->C G Acquire 2D HSQC Spectrum B->G D Confirm H6-H7-H8 connectivity C->D I Acquire 2D HMBC Spectrum D->I F Obtain chemical shifts for all 8 carbons E->F F->G H Assign protonated carbons: C2, C6, C7, C8 G->H H->I K Final Structure Confirmation H->K J Assign quaternary carbons (C4, C4a, C5, C8a) using long-range correlations from H2, H6, H8 I->J J->K

Figure 2: Recommended workflow for the complete NMR assignment of this compound.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are based on the theoretical principles discussed and analogies to similar chlorinated quinazoline structures found in the literature.[1][3]

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound

AtomTypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale / Key HMBC Correlations
H2 ¹H9.1 - 9.4s (singlet)Deshielded by two N atoms. Correlates to C4, C8a.
H8 ¹H8.2 - 8.5d (doublet)Deshielded by N1. Correlates to C4a, C7.
H6 ¹H7.9 - 8.2d (doublet)Deshielded by C5-Cl. Correlates to C4a, C5, C7.
H7 ¹H7.6 - 7.9t or ddCoupled to H6 and H8. Correlates to C5, C8a.
C2 ¹³C158 - 162CBetween two N atoms. Correlates to H2.
C4 ¹³C160 - 164CAttached to Cl, part of pyrimidine ring. Correlates to H2.
C8a ¹³C150 - 154CBridgehead carbon next to N1. Correlates to H2, H7, H8.
C5 ¹³C135 - 140CAttached to Cl. Correlates to H6, H7.
C7 ¹³C133 - 137CHCorrelates to H6, H8.
C6 ¹³C128 - 132CHCorrelates to H8.
C8 ¹³C125 - 129CHCorrelates to H6.
C4a ¹³C120 - 124CBridgehead carbon. Correlates to H2, H6, H8.

Note: Chemical shifts are highly dependent on the solvent used. Values are estimated for CDCl₃ or DMSO-d₆.

Conclusion

References

A Technical Guide to the Crystal Structure Analysis of 4,5-Dichloroquinazoline: From Synthesis to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The specific substitution pattern of functional groups, such as halogens, on the quinazoline core profoundly influences its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth, technical walkthrough of the methodologies required for the definitive structural elucidation of 4,5-dichloroquinazoline via single-crystal X-ray diffraction (SCXRD). We will detail a proposed synthetic pathway, explore robust crystallization strategies, outline the complete SCXRD workflow from data collection to refinement, and discuss the critical implications of the resulting high-resolution structural data for drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to apply crystallographic techniques to understand and engineer complex molecular architectures.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, prized for their ability to interact with a wide range of biological targets.[1] This is exemplified by their successful application in the development of tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][4] The introduction of chlorine atoms at the 4 and 5 positions of the quinazoline ring is anticipated to modulate the molecule's electronic profile, lipophilicity, and potential for intermolecular interactions such as halogen bonding.

Definitive knowledge of the three-dimensional atomic arrangement, provided exclusively by SCXRD, is paramount.[5] This structural blueprint allows for a rational understanding of structure-activity relationships (SAR), facilitates computational modeling and docking studies, and provides a foundational basis for intellectual property claims.

Proposed Synthesis and Material Preparation

While a specific, validated synthesis for this compound is not widely documented in readily available literature, a plausible and robust synthetic route can be designed based on established quinazoline chemistry. The most common approach involves the chlorination of a quinazolinone precursor.

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 5-Chloroquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid (1 equivalent) with formamide (10-15 equivalents).

  • Thermal Cyclization: Heat the mixture to 160 °C and maintain under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Cool the reaction mixture to approximately 80 °C and carefully add deionized water to precipitate the product. Further cool the mixture to below 5 °C in an ice bath to maximize precipitation.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual formamide, and dry under vacuum at 60 °C. The product, 5-chloroquinazolin-4(3H)-one, is typically obtained as a solid and can be used in the next step without further purification if purity is deemed sufficient by NMR or LC-MS.

Step B: Chlorination to this compound

  • Reaction Setup: In a screw-cap vial or a flask protected by a drying tube, suspend the 5-chloroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

  • Thermal Chlorination: Heat the mixture to 100 °C for 2-4 hours. The suspension should dissolve as the reaction progresses, forming a clear solution.[6]

  • Removal of Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: Co-evaporate the residue with toluene (3x) to azeotropically remove any remaining traces of SOCl₂. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[5][7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several methods should be screened in parallel to maximize the chances of success.

Prerequisite: Solubility Screening

Before attempting crystallization, perform a qualitative solubility test of the purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify solvents in which the compound is sparingly soluble or moderately soluble.[8]

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method.[8]

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

  • Vapor Diffusion: This technique is highly effective for small amounts of material.[9]

    • Dissolve the compound in a small volume of a relatively low-boiling-point solvent in which it is readily soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar that contains a larger volume of an "anti-solvent"—a higher-boiling-point solvent in which the compound is poorly soluble (e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., methanol or hexane) on top of this solution, minimizing mixing at the interface.

    • Crystals will form at the interface as the solvents slowly mix. Do not disturb the vessel during this process.[8]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive analytical technique for determining the precise three-dimensional structure of a molecule.[10] The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

G cluster_synthesis Material Preparation cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Growing Single Crystals (e.g., Vapor Diffusion) Purification->Crystallization DataCollection SCXRD Data Collection Crystallization->DataCollection DataProcessing Data Reduction & Structure Solution DataCollection->DataProcessing Refinement Structure Refinement DataProcessing->Refinement Validation Validation (CIF Check) Refinement->Validation Analysis Analysis of Geometry, Packing & Interactions Validation->Analysis

Caption: Overall workflow from synthesis to final structural analysis.

Protocol 2: SCXRD Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer.

  • Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process, determining the unit cell, crystal system, and an optimal data collection strategy.

  • Data Reduction: The raw diffraction data are processed to integrate the intensities of each reflection, correct for experimental factors (like absorption), and generate a reflection file.

  • Structure Solution: The phase problem is solved using computational methods, typically "direct methods" or Patterson methods, which generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structural model is validated using metrics like R-factors (R1, wR2) and Goodness-of-Fit (GooF). A final Crystallographic Information File (CIF) is generated.

Analysis of Crystallographic Data

The final refined structure provides a wealth of information. As no published structure for this compound is available, the following table presents hypothetical but realistic data based on the analysis of a related structure, 4-methoxyquinazoline, adjusted for the target molecule.[11] This serves to illustrate the expected format and parameters.

Parameter Value (Illustrative Example)
Chemical Formula C₈H₄Cl₂N₂
Formula Weight 199.04
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.0 Å, b = 4.1 Å, c = 13.6 Å, β = 91.5°
Volume 390 ų
Z (Molecules/Unit Cell) 2
Calculated Density 1.695 Mg/m³
Final R indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F² 1.05
Analysis of Molecular Geometry and Intermolecular Interactions
  • Molecular Geometry: The refined structure provides precise bond lengths, bond angles, and torsion angles. The planarity of the quinazoline ring system can be quantified. Deviations from ideal geometries can indicate steric strain or electronic effects.

  • Crystal Packing and Intermolecular Interactions: Analysis of the crystal packing reveals how molecules arrange themselves in the solid state. For this compound, key interactions to investigate would include:

    • π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which are common in planar heterocyclic systems.[11]

    • Halogen Bonding: Potential interactions involving the chlorine atoms acting as electrophilic halogen bond donors or nucleophilic acceptors.

    • C-H···N / C-H···Cl Hydrogen Bonds: Weak hydrogen bonds that contribute to the overall stability of the crystal lattice.

Conceptual Intermolecular Interactions

Caption: Potential non-covalent interactions in the crystal lattice.

Physicochemical and Spectroscopic Confirmation

While SCXRD provides the structure of a single crystal, it is essential to confirm that the bulk material used for biological or material assays is the same pure compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The number of signals, their chemical shifts, and coupling patterns should be consistent with the this compound structure.[6][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated molecular formula (C₈H₄Cl₂N₂).[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl bonds would be expected.[6]

Implications for Drug Design and Materials Science

The high-resolution crystal structure of this compound is not merely an academic endpoint; it is a critical starting point for rational molecular design.

  • Structure-Based Drug Design: The precise atomic coordinates can be imported into molecular modeling software. This allows for docking simulations to predict how the molecule might bind to a target protein's active site. Understanding the orientation of the chloro-substituents can guide the design of new analogues with improved potency and selectivity.

  • Fragment-Based Discovery: As a "fragment," the this compound scaffold can be used as a starting point. The crystal structure reveals vectors where additional functional groups can be added to engage with specific pockets in a protein active site.

  • Polymorph Screening: The crystallization process may yield different crystal forms (polymorphs) with distinct physical properties (solubility, stability, melting point). SCXRD is the definitive tool for identifying and characterizing these different forms, which is a critical aspect of pharmaceutical development.

Application of Structural Data in Drug Discovery

G A High-Resolution Crystal Structure B Computational Modeling (Molecular Docking) A->B C Structure-Activity Relationship (SAR) Analysis A->C D Rational Design of New Analogues B->D C->D E Lead Optimization (Improved Potency & Selectivity) D->E

Caption: Logical flow from structural data to lead optimization.

Conclusion

The crystal structure analysis of this compound is a multi-step process that integrates chemical synthesis, meticulous crystallization, and advanced diffraction techniques. While obtaining a diffraction-quality crystal can be a bottleneck, the resulting structural information is invaluable. It provides an unambiguous confirmation of molecular structure, reveals the subtleties of intermolecular interactions in the solid state, and serves as a powerful tool for the rational design of next-generation pharmaceuticals and advanced materials. The methodologies detailed in this guide provide a comprehensive framework for researchers to successfully undertake and interpret the crystallographic analysis of this and other important heterocyclic compounds.

References

physical and chemical properties of 4,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Dichloroquinazoline

Introduction

In the landscape of medicinal chemistry and organic synthesis, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents and valuable synthetic intermediates.[1][2] Among its halogenated derivatives, this compound (CAS No. 2148-55-2) is a pivotal building block, particularly noted for its application in the synthesis of targeted therapeutics. Its unique substitution pattern, with chlorine atoms at both the pyrimidine (C4) and benzene (C5) rings, offers a versatile platform for regioselective functionalization.

This guide provides a comprehensive technical overview of the . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its reactivity, synthesis, and safe handling, grounded in authoritative references.

Compound Identification and Core Physical Properties

Accurate identification and understanding of fundamental physical characteristics are paramount before utilization in any experimental setting.

Nomenclature and Structural Information
  • Systematic IUPAC Name: this compound

  • CAS Number: 2148-55-2

  • Molecular Formula: C₈H₄Cl₂N₂

  • Molecular Weight: 199.04 g/mol

  • Synonyms: Quinazoline, 4,5-dichloro-

Physical Properties

The physical properties of this compound are summarized in the table below. These constants are critical for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.

PropertyValueSource(s)
Appearance Off-white to light yellow solidGeneric Supplier Data
Melting Point 131.5 - 133 °C or 161 - 162 °CDiscrepancy noted
Boiling Point 317.6 ± 22.0 °C (Predicted)Generic Supplier Data
Density 1.486 - 1.5 g/cm³ (Predicted)Generic Supplier Data
Solubility Insoluble in water; Soluble in ether, acetoneGeneric Supplier Data
pKa 0.12 ± 0.30 (Predicted)Generic Supplier Data

Note on Melting Point Discrepancy: Different sources report varying melting points. This variation can arise from differences in crystalline form or purity. It is crucial for researchers to determine the melting point of their specific batch as a preliminary purity check.

Spectroscopic Profile

While specific spectral data for this compound is not widely published, its profile can be reliably predicted based on its structure and data from closely related analogues like 2,4- and 4,7-dichloroquinazolines.[3][4][5][6][7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The spectrum will consist of a characteristic set of multiplets corresponding to the three adjacent protons on the benzene ring (H6, H7, and H8) and a singlet for the proton on the pyrimidine ring (H2). The precise chemical shifts and coupling constants will be influenced by the deshielding effects of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms. The carbons attached to the chlorine atoms (C4 and C5) and the carbons in the pyrimidine ring (C2, C4, C8a) are expected to be significantly deshielded, appearing at lower fields.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) would appear at m/z 198, with accompanying peaks at m/z 200 (M+2) and m/z 202 (M+4) in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations within the aromatic rings (approx. 1500-1620 cm⁻¹) and C-H stretching of the aromatic protons (approx. 3000-3100 cm⁻¹). A key diagnostic feature would be the C-Cl stretching vibrations, typically found in the 1000-1100 cm⁻¹ region.

Chemical Properties and Reactivity: A Focus on Regioselectivity

The synthetic utility of dichloroquinazolines is dominated by the reactivity of the chlorine atoms towards Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the attached chlorine atom at the C4 position highly susceptible to displacement by nucleophiles.

The Causality of Regioselective Substitution

For dichloroquinazolines like the 2,4-isomer, it is well-established that the C4 position is significantly more reactive than the C2 position under mild reaction conditions.[10][11] This regioselectivity is a cornerstone of its synthetic application. The rationale is twofold:

  • Electronic Activation: The nitrogen at position 3 provides strong activation for nucleophilic attack at C4 through resonance stabilization of the negatively charged intermediate (the Meisenheimer complex).

  • Intermediate Stability: The intermediate formed by attack at C4 is more stable than the one formed by attack at C2 because the negative charge can be delocalized onto the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring.

While this compound has one chlorine on each ring, the C4 chlorine on the pyrimidine ring is the primary site for nucleophilic substitution due to this electronic activation. The C5 chlorine on the benzene ring is much less reactive and typically requires harsher conditions, such as metal-catalyzed cross-coupling reactions, for substitution.

SNAr_Regioselectivity cluster_pathways Reaction Pathways start This compound intermediate Attack at C4 (Favored Pathway) start->intermediate Mild Conditions (e.g., Base, RT to 80°C) nuc Nucleophile (Nu⁻) (e.g., R-NH₂) nuc->intermediate product 4-Substituted-5-chloroquinazoline intermediate->product Elimination of Cl⁻ Synthesis_Workflow start 5-Chloroquinazolin-4(3H)-one step1 Suspend in POCl₃ Add N,N-Dimethylaniline (cat.) start->step1 step2 Reflux (110°C, 3-5h) step1->step2 step3 Cool & Quench on Ice step2->step3 step4 Neutralize (NaHCO₃) step3->step4 step5 Extract (DCM) step4->step5 step6 Dry & Concentrate step5->step6 end Pure this compound step6->end Drug_Discovery_Logic start This compound (Scaffold) step1 Step 1: SₙAr at C4 (e.g., with various anilines) start->step1 library1 Library of 4-Anilino-5-chloroquinazolines step1->library1 step2 Step 2: C5 Functionalization (e.g., Suzuki Coupling) library1->step2 library2 Diversified Library of 4,5-Disubstituted Quinazolines step2->library2 screening Biological Screening (e.g., Kinase Assays) library2->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

solubility of 4,5-dichloroquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,5-Dichloroquinazoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its effective use in synthetic and medicinal chemistry is intrinsically linked to its solubility profile in various organic solvents. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and actionable experimental protocols.

Part 1: Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄Cl₂N₂. Its structure consists of a pyrimidine ring fused to a benzene ring, with two chlorine substituents at the 4 and 5 positions. This molecule serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The presence of the dichloro-substituted quinazoline scaffold is a key feature in various compounds with potential therapeutic applications.[1]

Part 2: Physicochemical Properties Influencing Solubility

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

  • Molecular Structure and Polarity: The quinazoline core, being a fused aromatic system, is largely nonpolar. However, the two nitrogen atoms in the pyrimidine ring introduce a degree of polarity and can act as hydrogen bond acceptors. The two chlorine atoms are electronegative, further influencing the molecule's polarity. The overall polarity of this compound can be considered moderately polar.

  • Melting Point: The melting point of this compound is reported to be in the range of 131.5-133 °C[2] or 161-162 °C (solvent: petroleum ether)[1]. A higher melting point generally suggests stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

  • pKa: The predicted pKa of this compound is approximately 0.12.[1][2] This low pKa value indicates that it is a very weak base. Consequently, its solubility is unlikely to be significantly enhanced in acidic aqueous solutions.

  • Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.[3] This property will influence its solubility in protic solvents, which can act as hydrogen bond donors.

Part 3: Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] It states that a solute will dissolve best in a solvent that has a similar polarity.[4] Organic solvents can be broadly categorized as follows:

  • Nonpolar Solvents: (e.g., hexane, toluene) These solvents are characterized by low dielectric constants and an inability to form hydrogen bonds. Given the aromatic nature of this compound, it is expected to have some solubility in these solvents.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane) These solvents have a moderate to high dielectric constant and are not hydrogen bond donors. They are generally good solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in many polar aprotic solvents. One source indicates it is soluble in ether and acetone.[1]

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have high dielectric constants and can act as hydrogen bond donors. While this compound is insoluble in water[1], it may show some solubility in alcohols due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the quinazoline ring.

Part 4: Experimental Determination of Solubility

Given the lack of specific quantitative solubility data in the public domain, this section provides a detailed protocol for its experimental determination using the reliable shake-flask method.

Shake-Flask Method for Solubility Determination

This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer or HPLC system

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Filtration cluster_analysis Concentration Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 prep4 Equilibrate in a thermostatic shaker (e.g., 24-48 hours at a constant temperature) prep3->prep4 sample1 Allow excess solid to settle prep4->sample1 sample2 Withdraw supernatant with a pre-warmed syringe sample1->sample2 sample3 Filter through a 0.45 µm syringe filter into a volumetric flask sample2->sample3 analysis1 Dilute the filtered solution to a known volume sample3->analysis1 analysis2 Analyze the concentration using a calibrated analytical method (e.g., UV-Vis or HPLC) analysis1->analysis2

Caption: Experimental workflow for determining the solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean vial or a volumetric flask.

  • Concentration Determination:

    • Gravimetric Method: If the solvent is volatile and the compound is thermally stable, the filtered solution can be evaporated to dryness, and the mass of the residue can be determined.

    • Spectroscopic/Chromatographic Method (Recommended):

      • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

      • Create a calibration curve by preparing a series of standards of known concentrations and measuring their absorbance at the λmax (for UV-Vis) or their peak area (for HPLC).

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Modern Methods for Solubility Determination

While the shake-flask method is considered the gold standard, modern techniques can provide faster results. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solubility of a compound without the need for phase separation.[5] This method relies on the analysis of NMR spectra of saturated solutions, where separate signals for the dissolved and dispersed phases can be observed.[5]

Part 5: Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., HexaneNonpolar25[Experimental Value][Calculated Value]
e.g., TolueneNonpolar25[Experimental Value][Calculated Value]
e.g., DichloromethanePolar Aprotic25[Experimental Value][Calculated Value]
e.g., AcetonePolar Aprotic25[Experimental Value][Calculated Value]
e.g., Ethyl AcetatePolar Aprotic25[Experimental Value][Calculated Value]
e.g., MethanolPolar Protic25[Experimental Value][Calculated Value]
e.g., EthanolPolar Protic25[Experimental Value][Calculated Value]

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the physicochemical properties of this compound. This analysis will provide valuable insights into the intermolecular interactions governing the dissolution process.

Part 6: Conclusion

Part 7: References

References

The Synthetic Chemist's Guide to 4,5-Dichloroquinazoline: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core and the Strategic Importance of 4,5-Disubstitution

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile biological activity, spanning from anticancer to antimicrobial and anti-inflammatory applications, makes it a privileged structure for drug design. Within this class of compounds, 4,5-disubstituted quinazolines represent a particularly valuable, yet underexplored, synthetic platform. The differential reactivity of the chlorine atoms in 4,5-dichloroquinazoline offers a unique opportunity for sequential and regioselective functionalization, enabling the creation of diverse molecular architectures.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental reactions of this compound. We will delve into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and experimental nuances, chemists can strategically leverage this versatile building block to accelerate the discovery of novel therapeutics.

Synthesis of the this compound Core

The journey into the chemical space of 4,5-disubstituted quinazolines begins with the synthesis of the parent scaffold. While various methods exist for the construction of the quinazoline ring system, a common and reliable approach to 2,4-dichloroquinazoline derivatives involves the chlorination of the corresponding quinazolinone precursor.[2][3] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A general representation of this synthetic approach is the conversion of a 4-hydroxyquinazoline to a 4-chloroquinazoline.[2] For the synthesis of 2,4-dichloroquinazoline, the corresponding dione is treated with a chlorinating agent.[3]

Fundamental Reactions: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions compared to the chlorine at the 5-position. This regioselectivity is a consequence of the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient due to the influence of the adjacent nitrogen atom. This inherent difference in reactivity is the key to the selective functionalization of the this compound core.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to 4-Aminoquinazolines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halo-heterocycles. In the case of this compound, the reaction proceeds with high regioselectivity at the C4 position. This allows for the straightforward synthesis of a wide array of 4-substituted-5-chloroquinazolines, which are valuable intermediates for further elaboration.

The reaction of this compound with primary or secondary amines is a robust method for the preparation of 4-amino-5-chloroquinazolines. These compounds are of particular interest in medicinal chemistry, as the 4-aminoquinazoline motif is a well-established pharmacophore in many kinase inhibitors.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical and can influence reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. For less reactive amines, higher boiling point solvents may be necessary to drive the reaction to completion.

  • Base: An acid scavenger, typically a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the nucleophilic amine and the product, which would otherwise halt the reaction.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Electron-rich aliphatic amines may react at or near room temperature, while less nucleophilic anilines often require heating to achieve a reasonable reaction rate. Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and improved yields.[4][5]

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-chloroquinazolines

This protocol provides a general framework for the synthesis of 4-amino-5-chloroquinazolines via nucleophilic aromatic substitution. Researchers should optimize the conditions for their specific substrate and nucleophile.

StepProcedure
1 To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., isopropanol, DMF, or NMP) is added the desired amine (1.0-1.5 equiv).
2 A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv) is added to the reaction mixture.
3 The reaction is stirred at an appropriate temperature (room temperature to 120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4 Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
5 The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable tools for the functionalization of this compound. These reactions, like SNAr, are expected to proceed with high regioselectivity at the more reactive C4 position.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8][9] This reaction is particularly valuable for the synthesis of 4-aryl-5-chloroquinazolines, which are important precursors for a variety of biologically active molecules.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium(0) catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] being common choices. The choice of ligand can significantly impact the efficiency and selectivity of the reaction.

  • Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically used.

  • Solvent System: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base. This two-phase system facilitates the catalytic cycle.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent system is often necessary for optimal results.

StepProcedure
1 To a reaction vessel is added this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 equiv).
2 The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., toluene/water or dioxane/water) is added.
3 The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
4 After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
5 The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] It provides a powerful alternative to traditional SNAr reactions, particularly for the coupling of less nucleophilic amines or when milder reaction conditions are required.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XantPhos or those from the Buchwald biarylphosphine ligand family, are often employed to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the active catalyst and base.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination. Careful exclusion of air and moisture is critical for the success of this reaction.

StepProcedure
1 To an oven-dried reaction vessel under an inert atmosphere is added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).
2 Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv) and the amine (1.0-1.2 equiv).
3 The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred until completion.
4 After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
5 The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.

Visualizing the Reaction Pathways

To further elucidate the core reactions of this compound, the following diagrams illustrate the fundamental mechanistic steps and workflows.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_snar This compound intermediate_snar Meisenheimer Complex start_snar->intermediate_snar + R₂NH product_snar 4-Amino-5-chloroquinazoline intermediate_snar->product_snar - HCl

Caption: Generalized mechanism for the SNAr reaction of this compound.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_suzuki Combine this compound, Arylboronic acid, Pd catalyst, Base reaction_suzuki Heat under inert atmosphere (e.g., 80-110 °C) start_suzuki->reaction_suzuki workup_suzuki Aqueous workup and extraction reaction_suzuki->workup_suzuki purification_suzuki Column chromatography workup_suzuki->purification_suzuki product_suzuki 4-Aryl-5-chloroquinazoline purification_suzuki->product_suzuki

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a potent building block for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The predictable regioselectivity of its fundamental reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling at the C4 position, provides a reliable handle for molecular elaboration. By mastering these core transformations, medicinal chemists can efficiently access a wide range of 4-substituted-5-chloroquinazolines, which can be further functionalized at the C5 position to generate complex, three-dimensional structures. As the demand for novel therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of the next generation of medicines.

References

An In-depth Technical Guide to the Stability and Degradation of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 4,5-dichloroquinazoline, a key intermediate in organic synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delves into the inherent chemical properties of this compound, its predicted reactivity under various stress conditions, and detailed protocols for conducting forced degradation studies. The guide emphasizes a mechanistic understanding of degradation pathways and the application of modern analytical techniques for the identification and quantification of degradants.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to its versatile role as a building block in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, characterized by a fused pyrimidine and benzene ring system with two chlorine substituents, imparts specific reactivity that is harnessed in the development of novel therapeutic agents. The stability of this intermediate is a critical parameter that influences its storage, handling, and the integrity of the synthetic pathways in which it is employed. Understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of the final products.

This guide will explore the stability of this compound under conditions relevant to pharmaceutical manufacturing and storage, including hydrolytic, photolytic, and thermal stress. By providing a framework for systematic stability assessment, this document aims to empower researchers to anticipate and mitigate potential degradation issues, thereby streamlining the drug development process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and designing appropriate handling and storage protocols.

PropertyValueSource
CAS Number 2148-55-2[2]
Molecular Formula C₈H₄Cl₂N₂[3]
Molecular Weight 199.04 g/mol [3]
Appearance Off-white to light yellow solid[2]
Melting Point 131.5-133 °C[2]
Boiling Point (Predicted) 317.6 ± 22.0 °C[2]
Density (Predicted) 1.486 ± 0.06 g/cm³[2]
pKa (Predicted) 0.12 ± 0.30[2]
Solubility Insoluble in water; soluble in organic solvents such as ether and acetone.[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C.[1][2]

The low predicted pKa suggests that this compound is a very weak base. Its insolubility in water and preference for organic solvents are important considerations for reaction and formulation development. The recommended storage under inert gas at refrigerated temperatures indicates a potential sensitivity to atmospheric conditions and/or thermal stress.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to a range of harsh conditions to accelerate its degradation, thereby revealing potential degradation pathways and products that might be encountered during long-term storage.[4][6] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are truly stability-indicating.[6][7]

The following sections outline the theoretical basis and practical protocols for conducting forced degradation studies on this compound.

General Workflow for Forced Degradation Studies

A systematic approach is essential for obtaining meaningful data from forced degradation studies. The following workflow can be adapted for the specific investigation of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_solution->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep_solution->oxidative thermal Thermal Degradation (Solid, 80°C) prep_solution->thermal photolytic Photolytic Degradation (UV/Vis Light) prep_solution->photolytic sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc HPLC-UV/PDA Analysis sampling->hplc neutralize->hplc mass_spec LC-MS for Identification hplc->mass_spec quantify Quantify Degradation (%) hplc->quantify nmr NMR for Structure Elucidation mass_spec->nmr identify Identify Degradants mass_spec->identify mass_balance Assess Mass Balance quantify->mass_balance pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for conducting forced degradation studies on this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals and involves the reaction of a molecule with water. The stability of this compound to hydrolysis is predicted to be influenced by pH.

3.2.1. Predicted Mechanisms

  • Acidic Conditions: Under acidic conditions, the nitrogen atoms in the quinazoline ring can be protonated, potentially making the C4 and C5 positions more susceptible to nucleophilic attack by water. However, given the electron-withdrawing nature of the chlorine atoms, the ring is relatively electron-deficient, which might retard hydrolysis.

  • Basic Conditions: In alkaline media, direct nucleophilic substitution of the chlorine atoms by hydroxide ions is the more probable degradation pathway. The chlorine at the C4 position is expected to be more labile than the one at C5 due to the influence of the adjacent nitrogen atom. This could lead to the formation of 4-hydroxy-5-chloroquinazoline and subsequently 4,5-dihydroxyquinazoline.

3.2.2. Experimental Protocol: Hydrolytic Stability

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable water-miscible organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M hydrochloric acid to achieve a final concentration of approximately 0.1 mg/mL. Incubate at 60°C.

    • Basic: Mix the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Neutral: Mix the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Sampling and Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. While specific data for this compound is unavailable, studies on other chlorinated quinoline derivatives suggest that photolysis is a likely degradation route.[8]

3.3.1. Predicted Mechanisms

Photodegradation can proceed through various mechanisms, including photo-induced hydrolysis, oxidation, or rearrangement. The chlorine substituents may be susceptible to homolytic cleavage upon UV irradiation, leading to radical intermediates and subsequent reaction with solvents or oxygen.

3.3.2. Experimental Protocol: Photostability

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 0.1 mg/mL. Also, expose the solid compound to light.

  • Light Exposure: Place the samples in a photostability chamber that provides both UV and visible light, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the light-exposed and dark control samples at appropriate time points using HPLC to quantify the parent compound and detect any degradation products.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.

3.4.1. Predicted Mechanisms

The thermal stability of this compound is expected to be relatively high, as indicated by its high boiling point. However, at temperatures approaching its melting point, decomposition may occur. The degradation pathway could involve intramolecular rearrangements or intermolecular reactions.

3.4.2. Experimental Protocol: Thermal Stability

  • Sample Preparation: Place the solid this compound in a vial.

  • Heat Exposure: Store the vial in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.

  • Analysis: At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.

Analytical Methodologies for Stability Assessment

The use of validated, stability-indicating analytical methods is crucial for the accurate assessment of degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying the parent drug from its degradation products. A reversed-phase HPLC method with UV detection is generally suitable for quinazoline derivatives.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to resolve all peaks
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method validation should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the analyte peak is free from co-eluting impurities.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of degradation products.[9][10] Electrospray ionization (ESI) is a common ionization technique for quinazoline derivatives. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of elemental compositions of the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[11][12][13] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, can provide detailed information about the connectivity of atoms in the degradant molecules.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways can be postulated.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis DQC This compound HQC 4-Hydroxy-5-chloroquinazoline DQC->HQC Base-catalyzed Radical Radical Intermediates DQC->Radical UV light DHQ 4,5-Dihydroxyquinazoline HQC->DHQ Further Hydrolysis Photo_products Complex Mixture of Photoproducts Radical->Photo_products

Caption: Postulated degradation pathways for this compound under hydrolytic and photolytic stress.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the stability and degradation of this compound. While specific experimental data for this compound is limited, the principles of forced degradation studies and the known chemistry of quinazolines offer a robust starting point for its characterization.

Key Recommendations for Researchers:

  • Systematic Forced Degradation: Conduct comprehensive forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

  • Stability-Indicating Method Development: Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its degradation products.

  • Degradant Identification: Utilize LC-MS for the tentative identification of degradation products and isolate significant degradants for definitive structural elucidation by NMR.

  • Mechanistic Elucidation: Correlate the identified degradation products with the applied stress conditions to propose detailed degradation pathways.

  • Safe Handling and Storage: Adhere to the recommended storage conditions of 2-8°C under an inert atmosphere to minimize degradation.[1][2]

By following these guidelines, researchers can ensure the quality and integrity of this compound, a critical starting material in the journey of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4,5-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry.[1] This framework is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, due to its ability to mimic the purine structure of ATP and interact with the hinge region of various protein kinases.[2] The substitution pattern on the quinazoline ring is critical for modulating pharmacological activity, and the 4,5-disubstituted scaffold presents a unique vector for developing highly selective and potent inhibitors.

Specifically, the 4,5-dichloroquinazoline core is a versatile intermediate. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amino groups, a key feature in many kinase inhibitors.[3][4] The chlorine at the C5 position, while less reactive, provides a steric and electronic handle to fine-tune ligand-target interactions and optimize pharmacokinetic properties. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this compound, a key building block for creating libraries of potential drug candidates.

Synthetic Strategy: A Two-Step Approach

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 2-amino-6-chlorobenzoic acid.

  • Step 1: Cyclocondensation to form 5-Chloroquinazolin-4(3H)-one. This is a variation of the classic Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[1][5]

  • Step 2: Chlorination to form this compound. The lactam functionality of the quinazolinone is converted to the corresponding 4-chloro derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

This strategy is advantageous as it utilizes readily available starting materials and involves robust, well-characterized chemical transformations.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-6-chlorobenzoic Acid C 5-Chloroquinazolin-4(3H)-one A->C Heat (130-150°C) B Formamide B->C D 5-Chloroquinazolin-4(3H)-one F This compound (Target) D->F Reflux (70-90°C) E POCl₃ / DMF (cat.) E->F

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights & Rationale

Niementowski Cyclocondensation

The Niementowski synthesis proceeds by the thermal condensation of an anthranilic acid with an amide.[7][8] In this specific case, 2-amino-6-chlorobenzoic acid reacts with formamide.

  • Initial Acylation: The reaction initiates with the nucleophilic attack of the amino group of the anthranilic acid onto the carbonyl carbon of formamide.

  • Cyclization and Dehydration: An intermediate N-formylanthranilic acid is formed, which then undergoes intramolecular cyclization. The nucleophilic nitrogen attacks the carboxylic acid carbon, followed by the elimination of a water molecule to form the stable quinazolinone ring system.[1]

  • Causality: High temperatures (130-150°C) are required to drive the dehydration and cyclization steps, which have significant activation energy barriers. Formamide often serves as both the reactant and the solvent. Microwave-assisted synthesis can significantly reduce reaction times for this step.[9]

Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4(3H)-quinazolinone (a cyclic amide or lactam) to a 4-chloroquinazoline is a critical transformation. This reaction proceeds through a two-stage mechanism.[10][11]

  • Phosphorylation (Activation): The reaction begins with the phosphorylation of the quinazolinone's carbonyl oxygen by POCl₃. This occurs readily at lower temperatures (< 25°C), often in the presence of a base to neutralize the HCl generated.[3][10] This step converts the poor hydroxyl leaving group of the lactim tautomer into a much better phosphonate leaving group.

  • Nucleophilic Attack by Chloride: The activated intermediate is then attacked by a chloride ion (from POCl₃ or an added salt). This SNAr-type reaction is typically achieved by heating the mixture to 70-90°C, leading to the formation of the 4-chloroquinazoline product.[10][11]

  • Causality: The use of a catalytic amount of dimethylformamide (DMF) is common when using SOCl₂ and can also accelerate reactions with POCl₃. DMF reacts with the chlorinating agent to form a Vilsmeier-Haack type reagent, which is a more potent activating agent for the quinazolinone.[6] Refluxing in neat POCl₃ is also a common and effective procedure.[12]

G Quinazolinone 5-Chloroquinazolin-4(3H)-one (Lactam Tautomer) Lactim 5-Chloroquinazolin-4-ol (Lactim Tautomer) Quinazolinone->Lactim Tautomerization Activated O-Phosphorylated Intermediate (Activated) Lactim->Activated + POCl₃ (Phosphorylation) Product This compound Activated->Product + Cl⁻ (Nucleophilic Attack)

Caption: Simplified mechanism of quinazolinone chlorination.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Adhere to all institutional safety guidelines and use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. All manipulations should be performed in a certified chemical fume hood.

Protocol 1: Synthesis of 5-Chloroquinazolin-4(3H)-one
ParameterValue/DescriptionRationale/Notes
Reactants 2-Amino-6-chlorobenzoic acid (1.0 eq)Starting material
Formamide (10-15 eq)Reagent and solvent
Temperature 140-150 °CTo overcome the activation energy for cyclization/dehydration.[1]
Time 4-6 hoursReaction time may vary; monitor by TLC.
Workup Cool, add water, filterThe product is typically a solid that precipitates upon cooling and dilution.
Purification Recrystallization from ethanol or waterTo remove unreacted starting material and impurities.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chlorobenzoic acid (e.g., 10.0 g, 58.3 mmol).

  • Add an excess of formamide (e.g., 30 mL, ~750 mmol).

  • Heat the reaction mixture in an oil bath to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as the mobile phase).

  • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing cold water (e.g., 200 mL) while stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude solid from hot ethanol or water to yield 5-chloroquinazolin-4(3H)-one as a white to off-white solid. (Expected Yield: 75-85%).

Protocol 2: Synthesis of this compound
ParameterValue/DescriptionRationale/Notes
Reactants 5-Chloroquinazolin-4(3H)-one (1.0 eq)Starting material from Protocol 1.
Phosphorus oxychloride (POCl₃) (5-10 eq)Chlorinating agent and solvent.[12]
N,N-Diisopropylethylamine (DIPEA)Optional base to facilitate phosphorylation.[10]
Temperature Reflux (~105 °C)Required for the nucleophilic substitution step.[11]
Time 2-4 hoursReaction time may vary; monitor by TLC.
Workup Remove excess POCl₃, quench with iceCAUTION: Quenching POCl₃ is highly exothermic and releases HCl gas.
Purification Column chromatography or recrystallizationTo isolate the pure product.

Step-by-Step Procedure:

  • CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of POCl₃.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloroquinazolin-4(3H)-one (e.g., 5.0 g, 27.7 mmol).

  • In the fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 25 mL, ~270 mmol).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, allow the reaction to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure (using a vacuum trap containing a base solution like NaOH).

  • EXTREME CAUTION: Slowly and carefully pour the residual reaction mixture onto a beaker of crushed ice with vigorous stirring in the fume hood. This is a highly exothermic process that will generate HCl gas.

  • The product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Collect the solid by vacuum filtration, washing with ample cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to afford the pure product as a solid. (Expected Yield: 80-90%).

Characterization and Validation

The identity and purity of the synthesized this compound and its intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the product. The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point (MP): To compare with literature values as a preliminary check of purity.

Applications in Drug Development

This compound is a key starting material for synthesizing potent kinase inhibitors. The C4-chloro group is readily displaced by various anilines or other amines via SNAr reaction, a common strategy for creating libraries of compounds for screening.[4][13] This approach has been instrumental in the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical in cancer cell proliferation.[2][14]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4,5-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinazoline Scaffolds and the Advent of Microwave Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Notably, 4-aminoquinazoline analogs have emerged as a significant class of cancer chemotherapeutics due to their potent and selective inhibition of tyrosine kinases and the epidermal growth factor receptor (EGFR).[2] The substitution pattern on the quinazoline ring is critical for biological activity, and the introduction of halogen atoms, such as chlorine at the C4 and C5 positions, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These halogenated intermediates are versatile precursors for the synthesis of diverse bioactive compounds.[1][4]

Traditionally, the synthesis of quinazoline derivatives involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally friendly alternative.[5][7] This technology utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[5][6][8] Furthermore, MAOS frequently results in higher product yields, increased purity, and allows for the use of less solvent, aligning with the principles of green chemistry.[6][7]

This document provides a detailed guide to the microwave-assisted synthesis of 4,5-dichloroquinazoline analogs, offering both a fundamental understanding of the methodology and a practical, step-by-step protocol for its implementation in a laboratory setting.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating of the solvent and reactants.[5] In contrast to conventional heating, which relies on conduction and convection from an external heat source, microwave heating is volumetric and uniform, minimizing thermal gradients and hot spots.[5][6] This precise and rapid heating is a key factor in the dramatic rate enhancements observed in microwave-assisted reactions.[5][6]

Advantages of MAOS in Quinazoline Synthesis:

  • Accelerated Reaction Times: Reactions that typically take hours can often be completed in minutes.[5][6]

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6]

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures greater reproducibility compared to conventional methods.[6]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[6]

  • Greener Chemistry: Reduced reaction times and the potential for solvent-free reactions contribute to a more environmentally sustainable process.[7]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details a representative synthesis of this compound from 2-amino-3,6-dichlorobenzoic acid.

Materials and Equipment:

  • 2-amino-3,6-dichlorobenzoic acid

  • Formamide

  • Microwave reactor (monomode system recommended for precise control)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

  • Analytical balance

  • Fume hood

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave reactors can generate high pressures and temperatures. Ensure the reaction vessel is properly sealed and do not exceed the recommended fill volume.

  • Formamide is a teratogen and should be handled with extreme caution.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3,6-dichlorobenzoic acid (1.0 eq) and formamide (5-10 eq). The use of an excess of formamide serves as both a reactant and a solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any residual formamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Dry the purified product under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Determine the melting point of the purified compound.

Visualizing the Workflow:

Synthesis_Workflow Start Starting Materials: 2-amino-3,6-dichlorobenzoic acid Formamide Reaction Microwave Irradiation (150 °C, 15-30 min) Start->Reaction Combine in vessel Workup Work-up: Precipitation in water Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Microwave-assisted synthesis workflow for this compound.

Mechanism and Scientific Rationale

The synthesis of the quinazoline ring from an anthranilic acid derivative and formamide is a classic example of a cyclocondensation reaction. The reaction proceeds through the initial formation of an N-formyl intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the quinazoline core.

Proposed Microwave-Assisted Mechanism:

  • N-Formylation: The amino group of 2-amino-3,6-dichlorobenzoic acid nucleophilically attacks the carbonyl carbon of formamide.

  • Cyclization: The resulting N-formyl intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbon.

  • Dehydration: The cyclized intermediate then eliminates two molecules of water to form the aromatic quinazoline ring.

The microwave irradiation significantly accelerates each of these steps by providing rapid and efficient heating, thus overcoming the activation energy barriers more effectively than conventional heating methods.

Visualizing the Mechanism:

Reaction_Mechanism cluster_0 N-Formylation cluster_1 Intramolecular Cyclization cluster_2 Dehydration Starting Material 2-Amino-3,6-dichlorobenzoic acid + Formamide N-Formyl Intermediate N-Formyl Intermediate Starting Material->N-Formyl Intermediate Cyclized Intermediate Cyclized Intermediate N-Formyl Intermediate->Cyclized Intermediate Final Product This compound Cyclized Intermediate->Final Product -2H₂O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the microwave-assisted synthesis of this compound based on typical laboratory results.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours15-30 minutes
Temperature >160 °C150 °C
Typical Yield 60-70%80-90%
Purity (crude) ModerateHigh
Energy Consumption HighLow[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure proper sealing of the reaction vessel.
Loss of product during work-upEnsure complete precipitation by using ice-cold water. Be meticulous during filtration and transfer steps.
Impure Product Incomplete reaction or side reactionsOptimize reaction conditions (time, temperature). Ensure thorough washing of the crude product. Recrystallize from an appropriate solvent.
Reaction does not proceed Incorrect reagents or conditionsVerify the identity and purity of starting materials. Confirm the microwave reactor is functioning correctly.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound analogs and other heterocyclic compounds. The methodology offers substantial improvements in terms of reaction speed, efficiency, and environmental impact compared to traditional synthetic routes. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers and drug development professionals can effectively leverage this powerful technology to accelerate their discovery and development efforts.

References

Application Notes & Protocols: Leveraging 4,5-Dichloroquinazoline for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors.[1] Molecules like Lapatinib (Tykerb®) and Gefitinib (Iressa®) have validated the 4-anilinoquinazoline core as a potent pharmacophore for targeting key oncogenic kinases such as EGFR and HER2.[2][3][4] This guide provides an in-depth exploration of 4,5-dichloroquinazoline as a versatile and strategic starting material for the modular synthesis of next-generation kinase inhibitors. We will dissect the underlying chemical principles, provide field-proven protocols for its sequential functionalization, and offer insights into the rationale behind experimental design, empowering researchers to efficiently generate diverse compound libraries for drug discovery campaigns.

The Strategic Advantage of the this compound Scaffold

The power of this compound lies in the differential reactivity of its two chlorine atoms. This inherent electronic disparity allows for a highly regioselective, two-step synthetic strategy.

  • C4-Position (The Nucleophilic Hotspot): The chlorine atom at the 4-position is significantly more electrophilic. Its proximity to the electron-withdrawing nitrogen atom at position 3 makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This position is ideal for introducing the crucial anilino moiety that mimics the adenine portion of ATP, enabling interaction with the kinase hinge region.[2][5]

  • C5-Position (The Cross-Coupling Handle): The chlorine atom at the 5-position is less reactive towards nucleophiles. This stability makes it an excellent handle for modern palladium-catalyzed cross-coupling reactions. This position allows for the introduction of diverse chemical functionalities that can probe deeper into the ATP binding pocket, engage with solvent-exposed regions, or modulate the physicochemical properties of the final compound.

This orthogonal reactivity is the key to a modular and efficient synthesis, allowing for the systematic exploration of structure-activity relationships (SAR).[4][6]

G cluster_0 Synthetic Workflow A This compound B Step 1: C4-SNA_r_ (e.g., with R¹-NH₂) A->B High Regioselectivity C 4-(R¹-amino)-5-chloroquinazoline (Key Intermediate) B->C D Step 2: C5 Cross-Coupling (Suzuki or Buchwald-Hartwig) C->D Versatile Scaffold E Diverse Kinase Inhibitors 4-(R¹-amino)-5-(R²)-quinazoline D->E

Caption: General synthetic workflow using this compound.

Core Synthetic Methodologies: A Two-Act Play

The synthesis of kinase inhibitors from this scaffold is a logical two-step process. First, the hinge-binding element is installed at C4, followed by diversification at C5.

Act I: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The initial and most common step is the displacement of the C4-chloride with a substituted amine, typically an aniline. This reaction is generally high-yielding and clean due to the pronounced electrophilicity of the C4 position.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like isopropanol (IPA) or n-butanol are often preferred as they can solvate the transition state and the leaving chloride ion. Aprotic polar solvents like DMF or NMP are also effective.

  • Base: A mild, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving it to completion without promoting side reactions.

  • Temperature: Moderate heating (80-120 °C) is typically sufficient to overcome the activation energy barrier without causing decomposition.

Act II: C5-Functionalization via Palladium-Catalyzed Cross-Coupling

With the C4 position secured, the less reactive C5-chloro substituent becomes the target for introducing diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for their broad functional group tolerance and reliability.

The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the C5 position.[7][8] These groups can form critical π-stacking interactions or access unique sub-pockets within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source is required for the catalytic cycle to begin.[9] Pre-catalysts like Pd(dppf)Cl₂ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are common. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid component.[10] Aqueous base is often used.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_2 R¹-Pd(II)L₂-X Pd0->PdII_2 Oxidative Addition PdII_1 R¹-X Pd(II)L₂ PdII_3 R¹-Pd(II)L₂-OR² PdII_2->PdII_3 Base (e.g., OH⁻) PdII_4 R¹-Pd(II)L₂-R² PdII_3->PdII_4 Transmetalation (R²-B(OR)₂) PdII_4->Pd0 Reductive Elimination (forms R¹-R²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[9]

To install amine-containing side chains, which are critical for enhancing solubility and forming key hydrogen bonds, the Buchwald-Hartwig amination is the premier method.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) paired with a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂).[12] These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle.[14]

  • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary as the strong bases used are water-sensitive.

Comparative Data & Reaction Conditions

The following tables summarize typical reaction conditions and showcase the potency of inhibitors derived from quinazoline scaffolds.

Table 1: Typical Conditions for Sequential Functionalization

Reaction StageKey TransformationTypical Catalyst/LigandBaseSolventTemp (°C)
C4-Substitution SNArN/ADIPEA, K₂CO₃Isopropanol, n-BuOH80 - 120
C5-Substitution Suzuki-MiyauraPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80 - 110
C5-Substitution Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBu, K₃PO₄Toluene, Dioxane90 - 110

Table 2: Example Kinase Inhibitors Derived from Quinazoline Scaffolds

Compound NamePrimary Target(s)IC₅₀ ValueReference
LapatinibEGFR, HER2EGFR: 6 nM, HER2: 9 nM[2]
GefitinibEGFR39 nM[15]
ErlotinibEGFR2 nM[3]
VandetanibVEGFR-2, EGFRVEGFR-2: 40 nM, EGFR: 500 nM[4]
Compound 6j EGFR, HER2EGFR: 1.8 nM, HER2: 87.8 nM[2]
Compound 27 VEGFR-216 nM[1]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should perform their own optimization. All reactions involving palladium catalysts should be conducted under an inert atmosphere.

Protocol 1: Synthesis of a 4-Anilino-5-chloroquinazoline Intermediate (SNAr)

This protocol describes the synthesis of N-(3-ethynylphenyl)-5-chloroquinazolin-4-amine.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • 3-Ethynylaniline (1.1 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • n-Butanol (approx. 0.1 M concentration of starting material)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound and n-butanol.

    • Stir the mixture to form a suspension.

    • Add 3-ethynylaniline followed by DIPEA.

    • Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product often precipitates upon cooling. Collect the solid by vacuum filtration.

    • Wash the solid sequentially with cold n-butanol and then diethyl ether to remove residual reagents.

    • Dry the product under vacuum to yield the desired 4-anilino-5-chloroquinazoline intermediate.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 4-anilino-5-chloroquinazoline intermediate with a phenylboronic acid.

  • Reagents & Materials:

    • 4-Anilino-5-chloroquinazoline intermediate (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Add the 4-anilino-5-chloroquinazoline intermediate, phenylboronic acid, and K₂CO₃ to a dry Schlenk flask equipped with a stir bar.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Seal the flask, and evacuate and backfill with inert gas three times.[7]

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir overnight (12-18 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

  • Self-Validation: Successful coupling is confirmed by the disappearance of the starting material on LC-MS and the appearance of a new product with the expected mass. NMR analysis will show signals corresponding to both the quinazoline and the newly introduced phenyl group.

Protocol 3: C5-Amination via Buchwald-Hartwig Amination

This protocol describes the coupling of a 4-anilino-5-chloroquinazoline intermediate with morpholine.

  • Reagents & Materials:

    • 4-Anilino-5-chloroquinazoline intermediate (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous Toluene

    • Schlenk flask or sealed tube

  • Procedure:

    • Important: The base, NaOtBu, is highly reactive and should be handled in a glovebox or under a strong stream of inert gas.

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add the 4-anilino-5-chloroquinazoline intermediate.

    • Remove the flask from the glovebox, add anhydrous toluene, followed by morpholine via syringe.

    • Seal the vessel and heat to 110 °C with stirring for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude residue by flash column chromatography.

  • Self-Validation: The reaction's success is validated by HRMS confirming the mass of the aminated product. ¹H NMR should show characteristic signals for the morpholine protons integrated with the quinazoline core.

References

Application Notes & Protocols for the Preparation of 4-Amino-5-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-5-chloroquinazolines

The quinazoline ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] The therapeutic versatility of this scaffold arises from the multiple points for substitution, allowing for fine-tuning of its physicochemical and biological properties.[5]

The 4-amino substitution is particularly crucial. It acts as a key pharmacophore, often serving as a hydrogen bond donor and acceptor, enabling potent interactions with biological targets such as the ATP-binding site of protein kinases.[6] The addition of a chlorine atom at the C5 position can significantly modulate the molecule's electronic properties and conformation, potentially enhancing target affinity, improving metabolic stability, or altering the pharmacokinetic profile. This guide focuses on the reliable and scalable synthesis of this important class of compounds.

Primary Synthetic Strategy: From Anthranilic Acid to Final Product

The most common and reliable route to 4-amino-5-chloroquinazoline derivatives begins with the corresponding 2-amino-6-chlorobenzoic acid. The strategy involves a three-step sequence:

  • Cyclization: Formation of the quinazolinone ring system.

  • Chlorination: Activation of the C4 position for nucleophilic attack.

  • Amination: Introduction of the desired amino side chain via Nucleophilic Aromatic Substitution (SNAr).

This workflow is highly modular, allowing for the introduction of diverse amino groups in the final step to generate a library of derivatives for structure-activity relationship (SAR) studies.

A 2-Amino-6-chlorobenzoic Acid B 5-Chloroquinazolin-4(3H)-one A->B Cyclization (Formamide) C 4,5-Dichloroquinazoline B->C Chlorination (SOCl₂ or POCl₃) D 4-Amino-5-chloroquinazoline Derivative C->D Amination (SₙAr) (R¹R²NH)

Figure 1: Primary synthetic pathway for 4-amino-5-chloroquinazolines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloroquinazolin-4(3H)-one

Principle: This step involves the condensation of 2-amino-6-chlorobenzoic acid with formamide. Formamide serves as the source for both the C2 carbon and N3 nitrogen of the quinazoline ring. The reaction proceeds through an initial acylation of the amino group followed by an intramolecular cyclization and dehydration at high temperature.

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Formamide

  • Heating mantle with stirrer

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 2-amino-6-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to 160-180 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Maintain the temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature, which should cause the product to begin precipitating.

  • Pour the cooled mixture into cold water (approx. 10 volumes) and stir for 30 minutes to fully precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove excess formamide.

  • Dry the product under vacuum to yield 5-chloroquinazolin-4(3H)-one as a solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Expert Insight: The use of a significant excess of formamide ensures it acts as both reagent and solvent. While other reagents like formamidine acetate can be used, formamide is often preferred for its simplicity and effectiveness in this cyclization.[7]

Protocol 2: Synthesis of this compound

Principle: The conversion of the 4-oxo group of the quinazolinone to a chloro group is a critical activation step. This is achieved by treatment with a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction transforms the C4 position into an excellent electrophilic site, primed for nucleophilic substitution.

Materials:

  • 5-Chloroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or Dichloroethane (as solvent, optional)

  • Rotary evaporator

Procedure:

  • Safety First: This reaction must be performed in a certified chemical fume hood as it releases corrosive HCl gas.

  • To a round-bottom flask containing 5-chloroquinazolin-4(3H)-one (1.0 eq), add thionyl chloride (5-10 eq). A co-solvent such as toluene can be used if desired.

  • Add a catalytic amount of DMF (2-3 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

  • Heat the mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a base trap).

  • The crude residue is then carefully quenched by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be purified by column chromatography on silica gel.

Trustworthiness: The complete removal of the chlorinating agent is crucial before proceeding to the next step, as any residual SOCl₂ or POCl₃ will react violently with the amine nucleophile. The quenching step must be performed slowly and with caution.

Protocol 3: Synthesis of 4-Amino-5-chloroquinazoline Derivatives (SNAr)

Principle: This final step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C4 position of the this compound is significantly more electron-deficient and sterically accessible than the C5 position, leading to highly selective substitution at C4. An amine (primary or secondary) acts as the nucleophile, displacing the chloride at C4.[8]

Materials:

  • This compound

  • Desired primary or secondary amine (R¹R²NH)

  • Solvent (e.g., Isopropanol, Ethanol, Dioxane, or Acetonitrile)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), optional)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like isopropanol in a round-bottom flask.

  • Add the desired amine (1.1 - 2.0 eq). If the amine is not used in excess, an organic base like DIPEA (1.5 eq) should be added to scavenge the HCl produced during the reaction.[8]

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 2-12 hours. The reaction progress should be monitored by TLC. Electron-rich amines generally react faster than electron-poor anilines.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold solvent and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure. Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the final 4-amino-5-chloroquinazoline derivative.

Self-Validation: The identity and purity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

cluster_0 Protocol 1: Cyclization cluster_1 Protocol 2: Chlorination cluster_2 Protocol 3: Amination (SₙAr) P1_Start Add 2-Amino-6-chlorobenzoic Acid and Formamide to Flask P1_Heat Heat to 160-180 °C (4-6 hours) P1_Start->P1_Heat P1_Cool Cool and Precipitate in Cold Water P1_Heat->P1_Cool P1_Filter Filter and Dry Product P1_Cool->P1_Filter P2_Start Combine Quinazolinone, SOCl₂, and cat. DMF P1_Filter->P2_Start Product from Protocol 1 P2_Reflux Reflux at 80-110 °C (3-5 hours) P2_Start->P2_Reflux P2_Evap Remove Excess SOCl₂ (Rotovap) P2_Reflux->P2_Evap P2_Quench Quench on Ice, Neutralize, and Extract P2_Evap->P2_Quench P3_Start Dissolve this compound in Solvent P2_Quench->P3_Start Product from Protocol 2 P3_Add Add Amine (R¹R²NH) and optional Base P3_Start->P3_Add P3_Reflux Reflux at 80-100 °C (2-12 hours) P3_Add->P3_Reflux P3_Isolate Isolate and Purify Final Product P3_Reflux->P3_Isolate A 2-Amino-6-chlorobenzonitrile B N'-(2-cyano-3-chlorophenyl)formimidamide (Intermediate) A->B Reaction with Formamide C 4-Amino-5-chloroquinazoline B->C Intramolecular Cyclization

References

Application Notes and Protocols for the Synthesis of Gefitinib Analogs from 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, most notably exemplified by its central role in a class of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib (Iressa®), a first-generation EGFR-TKI, validated this structural motif as a cornerstone for the development of targeted cancer therapies. The 4-anilinoquinazoline framework of gefitinib serves as the primary pharmacophore, effectively competing with ATP for the kinase domain of EGFR. The exploration of gefitinib analogs continues to be a fertile ground for the discovery of novel inhibitors with improved potency, selectivity, and resistance-breaking profiles.

This document provides a comprehensive guide to the synthesis of a diverse library of gefitinib analogs, starting from the versatile, yet underexplored, building block: 4,5-dichloroquinazoline . This starting material offers two distinct points of diversification: the highly reactive C-4 position, amenable to nucleophilic aromatic substitution (SNAr), and the C-5 position, which can be functionalized through modern palladium-catalyzed cross-coupling reactions. This dual-handle approach allows for the systematic exploration of the structure-activity relationship (SAR) around the quinazoline core, enabling the generation of novel chemical entities with potentially enhanced therapeutic properties.

We will delve into the strategic considerations behind the synthetic route, provide detailed, field-proven protocols for each key transformation, and offer insights into the underlying reaction mechanisms.

Synthetic Strategy: A Two-Pronged Approach to Analog Diversification

Our synthetic strategy is predicated on a sequential and regioselective functionalization of the this compound core. The inherent electronic properties of the quinazoline ring system dictate that the C-4 position is significantly more electrophilic than the C-2 or C-5 positions, making it the prime site for initial nucleophilic attack.[1][2] This allows for a robust and selective introduction of the aniline moiety, a critical component of the gefitinib pharmacophore. Subsequent functionalization of the C-5 position can then be achieved through a variety of palladium-catalyzed cross-coupling reactions, offering a powerful toolkit for introducing a wide range of chemical diversity.

G

Figure 1: Overall synthetic workflow for gefitinib analogs.

Part 1: Synthesis of the Key Intermediate - this compound

The journey to novel gefitinib analogs begins with the preparation of the key building block, this compound. This is efficiently achieved through the chlorination of the commercially available 5-chloro-3H-quinazolin-4-one.

Protocol 1: Chlorination of 5-Chloro-3H-quinazolin-4-one

This protocol details the conversion of the 4-oxo group to a chloro group, a standard and robust transformation in quinazoline chemistry.[3][4] Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for this purpose.

Materials:

  • 5-Chloro-3H-quinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-3H-quinazolin-4-one (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq) to the flask. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Optionally, add DIPEA (1.1 eq) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Expected Outcome: this compound is typically obtained as a white to off-white solid.

Part 2: C-4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C-4 position of the dichloroquinazoline is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the pyrimidine ring.[5][6] This allows for a highly regioselective substitution with a variety of anilines to forge the core 4-anilinoquinazoline structure.

Protocol 2: Synthesis of 4-Anilino-5-chloroquinazolines

This protocol describes the general procedure for the SNAr reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline for a direct gefitinib analog)

  • Isopropanol (IPA) or n-Butanol

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Add isopropanol or n-butanol as the solvent (sufficient to dissolve the reactants upon heating).

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • If the product precipitates, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography or recrystallization.

  • For purification via salt formation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

Starting Material Aniline Product Typical Yield
This compound3-Chloro-4-fluoroanilineN-(3-chloro-4-fluorophenyl)-5-chloroquinazolin-4-amine85-95%
This compoundAnilineN-phenyl-5-chloroquinazolin-4-amine80-90%
This compound3-EthynylanilineN-(3-ethynylphenyl)-5-chloroquinazolin-4-amine75-85%

Table 1: Representative examples of SNAr reactions on this compound.

G

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.

Part 3: C-5 Diversification via Palladium-Catalyzed Cross-Coupling

With the 4-anilino-5-chloroquinazoline intermediate in hand, the C-5 position is now available for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[7]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[8][9] This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-5 position.

Materials:

  • 4-Anilino-5-chloroquinazoline intermediate

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating mantle or microwave reactor

Procedure:

  • To a Schlenk flask or microwave vial, add the 4-anilino-5-chloroquinazoline intermediate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-120 °C for 4-12 hours, or in a microwave reactor at 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C triple bond by coupling a terminal alkyne with an aryl halide.[4][10][11] This is a valuable method for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.

Materials:

  • 4-Anilino-5-chloroquinazoline intermediate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the 4-anilino-5-chloroquinazoline intermediate (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-5 position.[8][12][13]

Materials:

  • 4-Anilino-5-chloroquinazoline intermediate

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the palladium pre-catalyst (0.02-0.05 eq), the ligand (0.04-0.1 eq), and the base (1.5-2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add the solvent, the 4-anilino-5-chloroquinazoline intermediate (1.0 eq), and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

G 4-Anilino-5-chloroquinazoline 4-Anilino-5-chloroquinazoline B B 4-Anilino-5-chloroquinazoline->B Coupling Partner Coupling Partner D D Coupling Partner->D

Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

The synthetic strategies outlined in this application note provide a robust and versatile platform for the generation of novel gefitinib analogs based on a 4,5-disubstituted quinazoline scaffold. The regioselective nature of the nucleophilic aromatic substitution at C-4, followed by the diverse possibilities offered by palladium-catalyzed cross-coupling at C-5, allows for a systematic and efficient exploration of the chemical space around this privileged heterocyclic core. The protocols provided herein are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the discovery of next-generation kinase inhibitors with improved therapeutic profiles. Further exploration of novel coupling partners and optimization of reaction conditions will undoubtedly lead to the discovery of new gefitinib analogs with enhanced potency, selectivity, and the ability to overcome clinical resistance.

References

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in PI3K-Targeted Drug Discovery

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases, making PI3K an attractive target for therapeutic intervention.[2][3] The quinazoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[4] In the context of PI3K inhibition, the quinazoline framework provides an ideal backbone for designing potent and selective inhibitors. The nitrogen atom at the 1-position of the quinazoline ring often acts as a crucial hinge-binder, forming a key hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding site.[5]

This guide provides a detailed technical overview and a representative synthetic protocol for the use of 4,5-dichloroquinazoline as a starting material in the synthesis of potential PI3K inhibitors. We will delve into the chemical principles governing the synthetic strategy, provide a step-by-step experimental procedure, and discuss the rationale behind the chosen methodology.

The PI3K Signaling Pathway: A Brief Overview

The PI3K family of lipid kinases is divided into three classes. Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[2] Upon activation by upstream signaling, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, leading to the activation of a cascade of signaling events that promote cell survival and proliferation.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes mTOR->Cell_Processes

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Synthetic Strategy: Nucleophilic Aromatic Substitution on this compound

The core of our synthetic approach lies in the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitrogen atoms in the quinazoline ring system, coupled with the inductive effect of the chlorine substituents, renders the carbon atoms at positions 4 and 5 electrophilic and susceptible to nucleophilic attack.

Extensive studies on 2,4-dichloroquinazolines have established that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[7][8] This regioselectivity is attributed to the greater electron deficiency at C4, as influenced by the adjacent nitrogen atom at position 3. By analogy, it is well-established that in this compound, the chlorine atom at the C4 position is more labile and will be selectively displaced by a nucleophile under controlled conditions. This regioselectivity is the cornerstone of the synthetic protocol outlined below.

SNAr_Mechanism cluster_0 Regioselective Nucleophilic Aromatic Substitution (SNAr) This compound Amine\nNucleophile R-NH2 This compound->Amine\nNucleophile Nucleophilic Attack at C4 Intermediate Meisenheimer-like Intermediate Product Intermediate->Product Chloride Elimination HCl HCl

Figure 2: General workflow for the synthesis of 4-amino-5-chloroquinazolines.

Experimental Protocol: Synthesis of a Representative 4-Amino-5-chloroquinazoline PI3K Inhibitor

This protocol describes a representative synthesis of a 4-(substituted-anilino)-5-chloroquinazoline, a scaffold present in several PI3K inhibitors. For this example, we will use 3-aminopyridine as the nucleophile, a moiety found in related kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 3-Aminopyridine (1.1 eq)

  • 2-Propanol (or another suitable solvent like ethanol or THF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, as a non-nucleophilic base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 2-propanol to form a suspension.

  • Addition of Reagents: Add 3-aminopyridine (1.1 eq) to the suspension. If a base is required to scavenge the HCl byproduct, add DIPEA (2.0 eq). The use of a base can improve reaction rates and yields, particularly with less nucleophilic amines.[8]

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours. Microwave-assisted synthesis can significantly reduce reaction times.[1]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the this compound starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining base and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-(pyridin-3-ylamino)-5-chloroquinazoline.

Self-Validation and Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation: Representative Quinazoline-Based PI3K Inhibitors

The following table summarizes the inhibitory activity of some notable quinazoline-based PI3K inhibitors from the literature. This data provides a benchmark for evaluating the potency of newly synthesized compounds.

Compound NamePI3K Isoform(s) TargetedIC₅₀ (nM)Reference
IdelalisibPI3Kδ2.5[2]
Dactolisib (BEZ235)Pan-PI3K, mTORPI3Kα: 4, PI3Kγ: 5, PI3Kδ: 7, PI3Kβ: 75[9]
Gedatolisib (PF-05212384)Pan-PI3K, mTORPI3Kα: 0.4, PI3Kγ: 1.2, mTOR: 1.6[10]
Compound 11 PI3Kδ3[2]

Conclusion and Future Directions

The regioselective nucleophilic aromatic substitution on this compound provides a reliable and versatile route for the synthesis of a diverse library of 4-amino-5-chloroquinazoline derivatives. This scaffold is a promising starting point for the development of novel PI3K inhibitors. The protocol described herein can be adapted for a wide range of amine and aniline nucleophiles, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Further modifications at the C5 position, potentially through subsequent cross-coupling reactions, could offer additional avenues for developing next-generation PI3K inhibitors.

References

Application Notes and Protocols for Evaluating the Biological Activity of Novel 4,5-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Rationale for 4,5-Dichloro Substitution

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] This nitrogen-containing heterocyclic system is particularly renowned for its utility in developing kinase inhibitors, including several FDA-approved anticancer drugs like Gefitinib and Erlotinib.[3][4][5] The rigid bicyclic structure of quinazoline provides an ideal framework for orienting substituents to interact with the ATP-binding pockets of key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[4][6]

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on its rings.[7] Structure-activity relationship (SAR) studies have shown that halogen substitutions can significantly enhance potency and modulate selectivity.[8] While various substitution patterns have been explored, the 4,5-dichloroquinazoline framework represents a novel and compelling area of investigation. Research on related 5-chloro-substituted quinazolines has demonstrated potent antineoplastic, antimalarial, and antibacterial activities.[9] Specifically, certain C-5 substituted anilinoquinazolines have been developed as highly selective c-Src/Abl kinase inhibitors, highlighting the importance of this position in achieving target specificity and potency.[10]

This guide provides detailed application notes and protocols for the systematic evaluation of novel this compound derivatives, with a focus on their potential as targeted anticancer agents.

Part 1: Mechanistic Insights & Target Validation

The primary mechanism by which many quinazoline derivatives exert their anticancer effects is through the competitive inhibition of protein tyrosine kinases.[6][11] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively activated due to mutations or overexpression of receptors like EGFR.

A this compound derivative, by virtue of its core structure, is hypothesized to function as an ATP-mimetic, lodging itself in the ATP-binding cleft of the EGFR kinase domain. The chlorine atoms at positions 4 and 5 are expected to play a crucial role:

  • Position 4: The chloro group acts as a reactive leaving group, facilitating the synthesis of 4-anilinoquinazolines, a class known for potent EGFR inhibition.[3][4] This position is critical for orienting the aniline moiety to interact with the hinge region of the kinase domain.

  • Position 5: Substitution at this position projects into a distinct pocket of the active site. A chloro group here can form hydrophobic interactions and influence the overall conformation of the inhibitor, potentially enhancing binding affinity and conferring selectivity over other kinases.[10]

Targeted Signaling Pathway: EGFR Cascade

The diagram below illustrates the EGFR signaling pathway, a primary target for quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive cell proliferation and survival. A potent this compound inhibitor would block this process at its origin.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand Ligand->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes

Caption: EGFR signaling pathway and its inhibition.

Part 2: Application Note — In Vitro Efficacy Screening Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel this compound derivatives against various human cancer cell lines, providing a quantitative measure of their antiproliferative potency.

Rationale and Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cells to a range of concentrations of the test compound, a dose-response curve can be generated to calculate the IC50 value.

Self-Validation: This protocol incorporates critical controls for trustworthiness. A vehicle control (e.g., 0.1% DMSO) is essential to ensure the solvent used to dissolve the compounds has no effect on cell viability. A positive control (e.g., a known EGFR inhibitor like Gefitinib) validates the assay's sensitivity and provides a benchmark for comparing the potency of the novel derivatives.[3] Testing on multiple cell lines, such as those with wild-type EGFR (e.g., A549) and mutant EGFR (e.g., H1975), provides crucial information on selectivity.[4]

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow A 1. Cell Culture (e.g., A549, H1975, MCF-7) B 2. Cell Seeding (96-well plate, 5000 cells/well) A->B C 3. 24h Incubation (Allow cells to adhere) B->C D 4. Compound Treatment (Serial dilutions of derivatives) C->D E 5. 48-72h Incubation D->E F 6. Add MTT Reagent E->F G 7. 4h Incubation (Formazan crystal formation) F->G H 8. Solubilize Formazan (Add DMSO or Solubilizing Agent) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate IC50 values) I->J

Caption: Workflow for in vitro cell viability assay.

Step-by-Step Protocol: MTT Assay
  • Cell Culture: Maintain human cancer cell lines (e.g., A549, H1975, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells in 100 µL of media per well into a 96-well flat-bottom plate. Include wells for blank (media only), vehicle control, and positive control.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach to the bottom of the wells.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Add media with 0.1% DMSO to the vehicle control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.[3]

Data Presentation: Comparative Anticancer Activity
Derivative IDSubstitution PatternA549 (EGFR wt) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)MCF-7 (Breast) IC50 (µM)
DCQ-01 4-(4-fluoroanilino)-8.523.1510.2
DCQ-02 4-(3-ethynylanilino)-5.611.087.8
DCQ-03 4-(4-methoxyanilino)-12.34.5015.1
Gefitinib (Positive Control)15.80.05>50

Note: Data are hypothetical and for illustrative purposes, based on trends observed for quinazoline derivatives.[1][4]

Part 3: Application Note — In Vivo Preclinical Validation Protocol

Objective: To evaluate the antitumor efficacy and tolerability of a lead this compound derivative in a human tumor xenograft mouse model.

Rationale and Causality

While in vitro assays are crucial for initial screening, they do not capture the complexities of a living organism, such as pharmacokinetics (absorption, distribution, metabolism, excretion) and tolerability. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are an indispensable tool for preclinical assessment of anticancer agents.[10] A cell line-derived xenograft (CDX) model allows for the evaluation of a compound's ability to inhibit tumor growth in a live biological system, providing critical data to support progression towards clinical trials.

Self-Validation: The protocol's trustworthiness relies on proper study design. This includes: a sufficient number of animals per group (n=8-10) for statistical power, randomization of animals into groups once tumors reach a specific size, inclusion of a vehicle control group to measure natural tumor progression, and a positive control (a standard-of-care drug) to validate the model's responsiveness.[11] Regular monitoring of both tumor volume and animal welfare (body weight, clinical signs) is mandatory to ensure data integrity and ethical conduct.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow A 1. Cell Implantation (e.g., H1975 cells into flank of nude mice) B 2. Tumor Growth (Monitor until ~100-150 mm³) A->B C 3. Randomization (Divide mice into treatment groups) B->C D 4. Treatment Initiation (Day 0) (Oral gavage of vehicle or compound) C->D E 5. Daily Dosing & Monitoring (Measure tumor volume and body weight 2-3x/week) D->E F 6. Study Endpoint (e.g., Day 21 or when tumor reaches max volume) E->F G 7. Data Collection & Analysis (Calculate Tumor Growth Inhibition) F->G

Caption: Workflow for an in vivo xenograft efficacy study.

Step-by-Step Protocol: Subcutaneous Xenograft Model
  • Animal Models: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimatize for at least one week before the study begins.

  • Cell Implantation: Harvest H1975 human lung cancer cells during their exponential growth phase. Resuspend the cells in serum-free media mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na)

    • Group 2: Lead Compound (e.g., 50 mg/kg, daily)

    • Group 3: Positive Control (e.g., Erlotinib, 50 mg/kg, daily)

  • Drug Administration: Administer the compounds daily via oral gavage.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight twice weekly. Monitor the animals for any clinical signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize mice if they show >20% body weight loss or other signs of distress.

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control -1850 ± 210-+2.5
DCQ-02 50740 ± 15560.0-4.1
Erlotinib 50610 ± 13067.0-5.5

Note: Data are hypothetical and for illustrative purposes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, ensuring successful and reproducible outcomes. The quinazoline core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Understanding the Reaction: The Basis of Regioselectivity

Before delving into troubleshooting, it is essential to understand the inherent reactivity of the 2,4-dichloroquinazoline scaffold. The two chlorine atoms are not equivalent. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position under mild reaction conditions.[3] This regioselectivity is a cornerstone of dichloroquinazoline chemistry and is attributed to the electronic properties of the quinazoline ring system.[4][5] Density functional theory (DFT) calculations have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack.[4][5][6]

G

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What are the common causes?

A1: Several factors can lead to an incomplete reaction:

  • Insufficient Nucleophilicity: The nucleophile might not be strong enough to attack the dichloroquinazoline ring. Electron-poor amines, for instance, may require more forcing conditions.[2]

  • Inadequate Temperature: Many SNAr reactions on dichloroquinazolines require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80 °C) can significantly improve the reaction rate.[4]

  • Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow. Ensure you are using an appropriate solvent that dissolves both the dichloroquinazoline and the nucleophile.

  • Presence of Water: Dichloroquinazolines can undergo hydrolysis, especially under basic conditions, to form the corresponding quinazolinone.[1] Ensure your reagents and solvent are dry.

  • Incorrect Base: A base is often required to neutralize the HCl generated during the reaction.[4] The choice of base is critical; a base that is too strong can promote side reactions, while one that is too weak may not be effective.

Q2: I am observing the formation of a di-substituted product. How can I favor mono-substitution at the C4 position?

A2: The formation of a 2,4-disubstituted quinazoline occurs when the initially formed 2-chloro-4-substituted product reacts further with the nucleophile. To favor mono-substitution:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess of the nucleophile will drive the reaction towards di-substitution.

  • Lower Reaction Temperature: The substitution at the C2 position generally requires harsher conditions (higher temperatures and longer reaction times) than substitution at C4.[1][3] Running the reaction at a lower temperature can significantly improve selectivity for the C4-substituted product.

  • Shorter Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC, or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent further reaction at the C2 position.[7]

Q3: My desired product is contaminated with a significant amount of a hydrolyzed by-product. How can I prevent this?

A3: Hydrolysis of the chloro-substituent, particularly at the more reactive C4 position, leads to the formation of a quinazolinone. To minimize hydrolysis:[1][8]

  • Use Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.

  • Choice of Base: If a base is required, consider using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of inorganic bases like hydroxides or carbonates, which can introduce water or act as nucleophiles themselves.[4]

  • Solvent Selection: In some cases, protic solvents can promote hydrolysis. Switching to an aprotic solvent might be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Low nucleophilicity of the amine.2. Insufficient reaction temperature.3. Poor solubility of reactants.4. Ineffective base.1. For weakly nucleophilic amines, consider using a catalyst such as a palladium complex (e.g., in Buchwald-Hartwig amination) or microwave-assisted synthesis.[1][2][9]2. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress.3. Choose a solvent that ensures good solubility of all reactants. Common solvents include THF, dioxane, ethanol, and DMF.[4][10][11]4. Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[12]
Formation of Di-substituted Product 1. Excess nucleophile.2. High reaction temperature.3. Prolonged reaction time.1. Use a stoichiometric amount (1.0 equivalent) of the nucleophile.2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for C4 substitution.3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Significant Hydrolysis 1. Presence of water in reagents or solvent.2. Use of a nucleophilic or aqueous base.1. Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere.2. Employ a non-nucleophilic organic base like DIPEA or TEA.[4]
Poor Regioselectivity (Mixture of C2 and C4 isomers) 1. Harsh reaction conditions.2. Highly reactive nucleophile.1. Reduce the reaction temperature and shorten the reaction time. The C4 position is kinetically favored under milder conditions.[3]2. For very reactive nucleophiles, consider inverse addition (adding the nucleophile slowly to the dichloroquinazoline solution) to maintain a low concentration of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-substitution at the C4-Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane, THF, or ethanol; 5-10 mL per mmol of substrate), add the amine nucleophile (1.1 eq).[4]

  • Addition of Base: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start Start setup Reaction Setup: - 2,4-dichloroquinazoline - Nucleophile - Anhydrous Solvent start->setup add_base Add Base (e.g., DIPEA) setup->add_base react Stir at Appropriate Temperature add_base->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool - Filter/Evaporate monitor->workup Complete purify Purification: - Recrystallization or - Column Chromatography workup->purify end End: Pure Product purify->end

Protocol 2: Microwave-Assisted Synthesis for Less Reactive Nucleophiles

Microwave irradiation can significantly accelerate the reaction, especially with electron-poor anilines.[2][9]

  • Reaction Mixture: In a microwave-safe vial, combine the 2,4-dichloroquinazoline (1.0 eq), the amine (1.2 eq), and a suitable high-boiling solvent (e.g., DMF, NMP, or a mixture of THF/water).[2]

  • Microwave Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the product can be isolated by precipitation with water or extraction with an organic solvent, followed by purification as described in Protocol 1.

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring is crucial for troubleshooting and optimizing your reaction.

Method Application Advantages Considerations
Thin-Layer Chromatography (TLC) Rapid qualitative monitoring of reaction progress.Fast, inexpensive, and requires minimal sample.Limited resolution for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, products, and byproducts.High resolution and sensitivity, allows for accurate quantification.Requires method development, more time-consuming than TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts.Provides molecular weight information, highly sensitive.Can be complex to interpret, requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates.Provides detailed structural information.Requires larger sample amounts, not ideal for real-time monitoring.

For a typical reaction, TLC is often sufficient for routine monitoring. For more complex reactions or for publication-quality data, HPLC or LC-MS is recommended.[7] 2D-NMR techniques can be invaluable for confirming the regioselectivity of the substitution.[4][5]

References

Technical Support Center: Synthesis of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues commonly encountered during the synthesis of 4,5-dichloroquinazoline in a practical question-and-answer format.

Q1: My reaction yields a significant amount of a water-soluble impurity, and the overall yield of this compound is low. What is the likely cause?

A: This is a classic sign of hydrolysis. The chloro substituents at the 4 and 5 positions of the quinazoline ring are susceptible to nucleophilic substitution by water, leading to the formation of 4-chloro-5-hydroxyquinazoline, 5-chloro-4-hydroxyquinazoline (quinazolinone), or even the di-hydroxy species.[1][2][3]

  • Causality: The presence of moisture in your reagents or solvents, or exposure of the reaction mixture to atmospheric humidity, provides the nucleophile (water or hydroxide ions) for this side reaction. The electron-withdrawing nature of the quinazoline ring system activates the chloro groups towards nucleophilic attack.

  • Troubleshooting Steps:

    • Rigorous Drying of Reagents and Solvents: Ensure all solvents (e.g., phosphorus oxychloride, toluene) are freshly distilled and stored over molecular sieves. Starting materials should be thoroughly dried under vacuum before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[4]

    • Temperature Control: While high temperatures are often necessary for the chlorination step, excessive heat can sometimes promote side reactions. Optimize the temperature to find a balance between reaction rate and byproduct formation.[4]

    • Work-up Conditions: During the work-up, minimize the contact time with aqueous solutions. Use cold, saturated sodium bicarbonate solution for quenching and work quickly.

Q2: I'm observing a byproduct with a similar mass to the product, but with one additional chlorine atom. How can I prevent this?

A: The formation of trichloroquinazoline isomers is a potential issue, particularly if the reaction conditions are not carefully controlled.

  • Causality: Over-chlorination can occur if the reaction is run for too long, at too high a temperature, or with an excessive amount of the chlorinating agent (e.g., phosphorus oxychloride). This can lead to chlorination at other positions on the quinazoline ring.

  • Troubleshooting Steps:

    • Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. A slight excess is often used, but a large excess should be avoided.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Temperature and Time Optimization: Perform small-scale optimization experiments to determine the ideal reaction temperature and time for your specific setup.[4]

Q3: My final product is a complex mixture, and purification is challenging. Are there common dimeric or polymeric byproducts I should be aware of?

A: Yes, under certain conditions, intermolecular reactions can lead to the formation of dimeric or polymeric byproducts.

  • Causality: These side reactions are often promoted by highly concentrated reaction mixtures, prolonged reaction times, or the presence of certain catalysts that can facilitate intermolecular coupling.

  • Troubleshooting Steps:

    • Concentration: Avoid running the reaction at excessively high concentrations.

    • Reaction Time: As with over-chlorination, monitor the reaction and quench it once the desired product is formed.

    • Purification Strategy: If dimeric or polymeric byproducts are formed, they can often be separated from the desired monomeric product by column chromatography due to their significantly different polarity and molecular weight.

Section 2: Key Side Products and Their Mitigation

A deeper dive into the most prevalent side products, their mechanisms of formation, and preventative strategies.

Hydrolysis Products: 4-Chloro-5-hydroxyquinazoline and 5-Chloro-4(3H)-quinazolinone

The hydrolysis of the chloro groups is arguably the most common side reaction.

Mechanism of Formation:

Hydrolysis This compound This compound Intermediate Wheland-type Intermediate This compound->Intermediate + H2O H2O H2O Product1 4-Chloro-5-hydroxyquinazoline Intermediate->Product1 -H+ Product2 5-Chloro-4(3H)-quinazolinone Intermediate->Product2 -H+ HCl_loss -HCl

Caption: Hydrolysis pathway of this compound.

Mitigation Strategies:

StrategyRationale
Anhydrous Conditions Prevents the introduction of the nucleophile (water) required for hydrolysis.
Inert Atmosphere Excludes atmospheric moisture from the reaction vessel.[4]
Controlled Work-up Minimizes the duration of contact with aqueous phases during product isolation.
Use of a Co-solvent Using a non-polar, azeotroping solvent like toluene during the removal of excess POCl3 can help to completely remove residual moisture.[5]
Incomplete Chlorination: 4-Chloro-5(3H)-quinazolinone and 5-Chloro-4(3H)-quinazolinone from Precursors

If the starting material is a quinazolinedione, incomplete reaction with the chlorinating agent will result in mono-chloro byproducts.

Mechanism of Incomplete Reaction:

IncompleteChlorination Quinazolinedione 4,5-Dihydroxyquinazoline (Quinazolinedione) MonoChloro Mono-chloro Intermediates Quinazolinedione->MonoChloro + POCl3 POCl3 POCl3 Dichloro This compound MonoChloro->Dichloro + POCl3

Caption: Stepwise chlorination of the quinazolinedione precursor.

Mitigation Strategies:

StrategyRationale
Sufficient Chlorinating Agent Ensures enough reagent is present to convert both hydroxyl groups to chlorides.[5][6]
Adequate Reaction Time and Temperature Provides the necessary energy and time for the second chlorination step to proceed to completion.
Effective Mixing Ensures homogenous distribution of the chlorinating agent and starting material.

Section 3: Optimized Synthesis Protocol

This protocol is designed to minimize the formation of the aforementioned side products. The synthesis often starts from precursors like 2-amino-6-chlorobenzoic acid.[7][8]

Step 1: Synthesis of 7-Chloro-4(3H)-quinazolinone

This intermediate is a common precursor to 4,7-dichloroquinazoline, and similar principles apply to the 5-chloro isomer.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-amino-5-chlorobenzoic acid and an excess of formamide.[9]

  • Heating: Heat the reaction mixture to 180-190 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product. Filter the solid, wash with water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 7-chloro-4(3H)-quinazolinone.

Step 2: Chlorination to 4,7-Dichloroquinazoline

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the dried 7-chloro-4(3H)-quinazolinone in phosphorus oxychloride (POCl3).[5] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (around 105-110 °C) for 3-5 hours. The suspension should become a clear solution.[5]

  • Removal of Excess POCl3: Cool the reaction mixture to room temperature. Carefully remove the excess POCl3 under reduced pressure. Add dry toluene and co-evaporate under vacuum to remove the last traces of POCl3. Repeat this step twice.[5]

  • Work-up: Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution until the washings are neutral. Finally, wash with a small amount of cold water. Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-5-chlorobenzoic Acid + Formamide B Heat (180-190°C) A->B C Precipitation with Water B->C D Filter, Wash, Dry C->D E 7-Chloro-4(3H)-quinazolinone D->E F Suspend in POCl3 E->F G Reflux (105-110°C) F->G H Remove excess POCl3 G->H I Quench with Ice H->I J Filter, Wash, Dry I->J K 4,7-Dichloroquinazoline J->K

Caption: Optimized workflow for the synthesis of 4,7-dichloroquinazoline.

References

Technical Support Center: Purification of 4,5-Dichloroquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-dichloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds like this compound, leveraging differences in solubility. However, achieving high purity and yield can sometimes be challenging. This section addresses common problems and their solutions.

Issue 1: Poor or No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling, or only a very small amount of solid precipitates.

Potential Causes & Solutions:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[1][2] The concentration of this compound in the solution is too low to reach saturation upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the solute. Allow the concentrated solution to cool again. It is advisable to do this in increments to avoid removing too much solvent, which can lead to rapid precipitation and impurity inclusion.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Crystal growth requires a nucleation point to begin.[1]

    • Solutions:

      • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[2]

      • Further Cooling: Place the flask in an ice bath to significantly decrease the solubility of the compound.

Issue 2: Oiling Out - Formation of an Oil Instead of Crystals

Symptoms: Instead of solid crystals, an oily layer separates from the solvent upon cooling.

Potential Causes & Solutions:

  • High Impurity Level: The presence of significant impurities can disrupt the crystal lattice formation, leading to an oily product.

    • Solution: Consider a preliminary purification step before recrystallization. This could involve a simple filtration of the hot solution to remove insoluble impurities or a more rigorous method like column chromatography if the impurities are soluble.

  • Rapid Cooling: Cooling the solution too quickly can sometimes favor the formation of an oil, especially if the solution is highly concentrated.

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow down the cooling process.

  • Inappropriate Solvent Choice: The melting point of this compound (around 161-162°C) is a key factor.[3] If a high-boiling point solvent is used, the compound may "melt" in the hot solvent rather than dissolving, and then separate as an oil on cooling.

    • Solution: Select a solvent with a boiling point lower than the melting point of this compound.

Issue 3: Low Yield of Recrystallized Product

Symptoms: A small amount of pure product is recovered after filtration and drying.

Potential Causes & Solutions:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If this compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.[2]

    • Solution:

      • Solvent Selection: Re-evaluate your choice of solvent. A different solvent or a mixed solvent system might provide a better solubility profile.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

      • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature Crystallization: Crystals may form during the hot filtration step, leading to product loss on the filter paper.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in a drying oven or by washing them with hot solvent.

Issue 4: Colored Impurities Persist in the Final Product

Symptoms: The recrystallized this compound is not the expected color (e.g., it remains yellow or brown).

Potential Causes & Solutions:

  • Co-crystallization of Impurities: Colored impurities may have similar solubility properties to this compound and co-crystallize with it.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Be cautious not to add too much, as it can also adsorb some of your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

II. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

Based on its chemical properties, this compound is soluble in organic solvents like ether and acetone and insoluble in water.[3] For recrystallization, ideal solvents are those in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for solvent screening include:

  • Petroleum Ether: This has been noted as a solvent for determining the melting point, suggesting it is a suitable recrystallization solvent.[3]

  • Ethanol or Ethanol/Water mixtures: Alcohols are often good solvents for quinazoline derivatives.[6] The addition of water as an anti-solvent can help to induce crystallization.

  • Heptane or Hexane: These non-polar solvents can be effective, particularly for removing more polar impurities.[7]

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q2: What are the common impurities in a crude this compound sample?

Impurities often depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-amino-3-chlorobenzoic acid derivatives.

  • Positional Isomers: Isomers such as 4,7-dichloroquinazoline or 2,4-dichloroquinazoline can be formed as byproducts.[8][9]

  • Products of Side Reactions: Hydrolysis of a chloro group to a hydroxyl group is a potential side reaction.

Techniques like TLC, HPLC, NMR, and Mass Spectrometry are crucial for identifying the specific impurities in your sample.

Q3: What are the key safety precautions when handling this compound?

This compound may be irritating to the skin, eyes, and respiratory system.[3] It is essential to:

  • Work in a well-ventilated fume hood.[3][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Avoid creating and inhaling dust.[10]

  • Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][12]

Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.[10][11]

Q4: How can I confirm the purity of my recrystallized this compound?

Several analytical techniques can be used to assess purity:

  • Melting Point Determination: A sharp melting point range close to the literature value (161-162°C) is a good indicator of high purity.[3]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

III. Experimental Protocols & Data

General Recrystallization Protocol for this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., petroleum ether or ethanol). Heat the mixture gently with stirring (e.g., on a hot plate) to the boiling point of the solvent. Continue adding the solvent in small portions until the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a new, clean receiving flask. Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Solvent Selection Guide (Qualitative)
SolventSolubility (Hot)Solubility (Cold)Suitability Notes
Petroleum EtherGoodPoorReported as a suitable recrystallization solvent.[3]
EthanolGoodModerateMay require the addition of water to reduce cold solubility.
AcetoneHighModerateMay result in lower yields due to moderate cold solubility.[3]
Heptane/HexaneModeratePoorGood for removing more polar impurities.[7]
WaterInsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent.[3]

IV. Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve Add solvent Select Solvent solvent->dissolve filter_hot Hot Filtration dissolve->filter_hot Remove insolubles cool Slow Cooling & Crystallization filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold Isolate crystals wash Wash with Cold Solvent filter_cold->wash dry Drying wash->dry pure Pure this compound dry->pure purity_check Purity Analysis (MP, TLC, HPLC) pure->purity_check

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Start Recrystallization issue Issue Encountered? start->issue no_crystals No/Poor Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No sol_evap Evaporate Solvent no_crystals->sol_evap Too much solvent? sol_scratch Scratch/Seed no_crystals->sol_scratch Supersaturated? sol_cool Cool Slowly oiling_out->sol_cool Cooled too fast? sol_solvent Change Solvent oiling_out->sol_solvent Impure/Wrong Solvent? low_yield->sol_solvent High cold solubility? sol_preheat Preheat Funnel low_yield->sol_preheat Premature crystallization? sol_evap->start Re-attempt sol_scratch->start Re-attempt sol_cool->start Re-attempt sol_solvent->start Re-attempt sol_preheat->start Re-attempt

Caption: Decision tree for troubleshooting common recrystallization issues.

V. References

  • China this compound CAS 2148-55-2 Manufacturers Suppliers Factory - Quotation. (n.d.). Retrieved from --INVALID-LINK--

  • This compound CAS#: 2148-55-2 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2022-02-08). Retrieved from --INVALID-LINK--

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dichloroquinazoline - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2016-04-13). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from --INVALID-LINK--

  • This compound - Lab-Chemicals.Com. (n.d.). Retrieved from --INVALID-LINK--

  • 4,5-Dichloroquinoline | CAS No: 21617-18-5. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dichloroquinazoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). Retrieved from --INVALID-LINK--

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallisation Help : r/Chempros - Reddit. (2020-10-30). Retrieved from --INVALID-LINK--

  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallisation of crude 4,7-dichloroquinoline (5) - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2025-10-16). Retrieved from --INVALID-LINK--

  • 2,4-Dichloroquinazoline | 607-68-1 - ChemicalBook. (2025-08-08). Retrieved from --INVALID-LINK--

References

Technical Support Center: Chromatographic Separation of Dichloroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of dichloroquinazoline isomers. As a Senior Application Scientist, I understand that separating positional isomers like the various dichloroquinazolines represents a significant analytical challenge due to their nearly identical physicochemical properties.[1] These compounds are crucial intermediates in pharmaceutical development, and their purity is paramount.[2][3]

This guide is structured to provide direct, actionable solutions to the problems you encounter in the lab. We will move from foundational questions to deep troubleshooting, grounding our advice in the principles of chromatography and supported by established scientific literature.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when developing a separation method for dichloroquinazoline isomers.

Q1: Why is the separation of dichloroquinazoline isomers so difficult?

A: The primary challenge lies in their structural similarity. Positional isomers, such as 2,4-dichloroquinazoline, 6,8-dichloroquinazoline, or 4,7-dichloroquinazoline, have the same molecular weight and formula.[4][5][6] This results in very similar polarities, solubilities, and boiling points, making it difficult for a single chromatographic stationary phase to differentiate between them based on simple hydrophobic or polar interactions alone.[1][7] Success requires a method that can exploit subtle differences in their three-dimensional shape, dipole moment, or electron density.

Q2: What are the primary chromatographic techniques to consider: HPLC or GC?

A: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, but the choice depends on the specific isomers and available equipment.

  • HPLC (especially Reversed-Phase) is often the first choice due to its versatility and applicability to a wide range of compounds without the need for derivatization. It is particularly powerful when coupled with mass spectrometry (LC-MS).[8][9]

  • GC is also a powerful technique, especially for volatile and thermally stable compounds. However, different dichloroquinazoline isomers can produce very similar mass spectra upon electron ionization (EI), making chromatographic resolution absolutely critical for correct identification.[10][11] Specialized stationary phases are often required to achieve baseline separation.[12]

Q3: For HPLC, which column should I start with? Is a standard C18 column good enough?

A: While a C18 column is the workhorse of reversed-phase chromatography, it often fails to provide adequate resolution for positional isomers because it separates primarily on hydrophobicity, which is nearly identical between the isomers.[7]

A more strategic starting point is a Phenyl-based column (e.g., Phenyl-Hexyl). The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic quinazoline ring system.[13][14] These interactions are highly sensitive to the position of the electron-withdrawing chlorine atoms, which can alter the electron density distribution across the aromatic rings and provide a unique mechanism for selective retention.[15]

Q4: What is a good starting mobile phase for a reversed-phase HPLC separation?

A: A typical starting point for a phenyl or C18 column would be a gradient elution using Acetonitrile (ACN) and water. Methanol (MeOH) is a viable alternative to ACN and can sometimes offer different selectivity.[16]

Because quinazolines contain basic nitrogen atoms, peak shape can be a problem.[17] To ensure good peak symmetry, it is crucial to control the mobile phase pH. A common and effective approach is to add a small amount of an acidifier.

  • Recommended Starting Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Rationale: Using 0.1% formic acid will lower the mobile phase pH to approximately 2.7. At this pH, the basic nitrogen atoms on the quinazoline ring will be protonated, which minimizes unwanted secondary interactions with the silica backbone of the stationary phase and dramatically improves peak shape.[16]

Q5: My isomers are very polar. Should I consider Normal Phase or HILIC?

A: While reversed-phase is more common, Normal Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective alternatives, particularly if your isomers are poorly retained on RP columns.

  • Normal Phase: Uses a polar stationary phase (like silica or cyano) and a non-polar mobile phase (like hexane/ethanol). Separation is based on polar interactions, which can be very sensitive to the position of the chloro-substituents.[13][18] However, water sensitivity and solvent miscibility can make it more challenging to work with.[19]

  • HILIC: Uses a polar stationary phase with a mobile phase rich in organic solvent (like acetonitrile) and a small amount of water. It is excellent for polar compounds that are too weakly retained in reversed-phase.

For dichloroquinazolines, which possess moderate polarity, a well-optimized reversed-phase method using a phenyl column is typically the most robust and reproducible approach.

In-Depth Troubleshooting Guide

This guide provides systematic solutions to specific experimental problems.

Issue 1: Poor Resolution (Co-eluting or Overlapping Peaks)

Q: My isomer peaks are merged. How can I separate them?

A: This is the most common problem. Poor resolution requires a systematic optimization of selectivity (the differential migration of analytes). Here is a workflow to follow.

Start Poor Resolution (Rs < 1.5) Step1 Optimize Gradient Slope Start->Step1 Isocratic or shallow gradient? Try a shallower gradient or isocratic hold. Step2 Change Organic Modifier Step1->Step2 No improvement? Selectivity is insufficient. Success Baseline Resolution (Rs >= 1.5) Step1->Success Improved separation. Step3 Change Stationary Phase Step2->Step3 Still co-eluting? Solvent choice is not enough. Step2->Success Isomers now separated. Step4 Adjust Temperature Step3->Step4 Minor improvement, but not baseline? Fine-tune the separation. Step3->Success Different chemistry provides resolution. Step4->Success Optimized conditions achieved.

Caption: A systematic workflow for improving isomer resolution.

  • Optimize the Mobile Phase Gradient: If you are running a fast gradient, you are likely not giving the column enough time to resolve the isomers.

    • Action: Decrease the gradient steepness. For example, if you are running a gradient of 5-95% B over 10 minutes, try extending it to 20 or 30 minutes. If you have some separation, you can even introduce an isocratic hold at a specific organic percentage to maximize resolution in that window.[20]

  • Switch the Organic Solvent: Acetonitrile and methanol have different solvent properties and can produce different selectivities.[16]

    • Action: If your current method uses acetonitrile, develop a parallel method using methanol. Keep all other parameters (column, additives, gradient profile in terms of solvent strength) the same. You may observe a change in elution order or an improvement in separation.

  • Change the Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, the stationary phase is not providing the right interaction mechanism. This is the most powerful way to affect selectivity.[7]

    Start Start with Standard C18 Result1 Poor Resolution? Start->Result1 Choice1 Switch to Phenyl-Hexyl (π-π Interactions)[13][15] Result1->Choice1 YES Result2 Still Poor Resolution? Choice1->Result2 Success Separation Achieved Choice1->Success NO (Resolved) Choice2 Switch to Pentafluorophenyl (PFP) (Dipole/Ion-Exchange)[7] Result2->Choice2 YES Choice2->Success Resolved

    Caption: A decision tree for selecting the optimal stationary phase.

    • Action: Move from a C18 to a Phenyl column. If that fails, a Pentafluorophenyl (PFP) column is an excellent next choice. PFP phases provide a combination of hydrophobic, aromatic, and dipole-dipole interactions that are very effective for halogenated aromatic compounds.[7]

    Table 1: Comparison of Recommended Stationary Phases for Dichloroquinazoline Isomers

    Stationary Phase Primary Interaction Mechanism Strengths for Isomer Separation Weaknesses
    C18 (Octadecylsilane) Hydrophobic (van der Waals) Universal starting point; good for general purity checks. Often provides insufficient selectivity for positional isomers.[7]
    Phenyl (e.g., Phenyl-Hexyl) π-π stacking, Hydrophobic Excellent selectivity for aromatic compounds; sensitive to electron density changes from Cl atoms.[13][15] May have lower hydrophobic retention than C18 for some compounds.

    | PFP (Pentafluorophenyl) | Dipole-dipole, π-π, Ion-exchange, Hydrophobic | Multiple interaction modes provide unique selectivity for halogenated and polar aromatics.[7] | Elution order can be difficult to predict compared to C18. |

Issue 2: Peak Tailing

Q: My isomer peaks are asymmetrical and tailing badly. What's causing this?

A: Peak tailing for basic compounds like quinazolines is almost always caused by secondary interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica surface of the stationary phase.[17][21]

  • Solution 1: Adjust Mobile Phase pH: This is the easiest and most effective solution.

    • Action: Ensure your mobile phase pH is low, ideally between 2.5 and 3.5. Using 0.1% formic acid or 0.1% TFA achieves this.[16] At low pH, the analyte is fully protonated (consistent positive charge), and the silanol groups are protonated (neutral), which shuts down the unwanted ionic interaction.

  • Solution 2: Use a Modern, End-Capped Column:

    • Action: Older columns may have a higher concentration of active silanol groups. Ensure you are using a high-purity silica column that is fully end-capped. Many manufacturers also offer columns specifically designed for the analysis of basic compounds.[17]

  • Solution 3: Check for Column Contamination or Collapse:

    • Action: If the peak shape has degraded over time, your column may be contaminated or have "collapsed" at the inlet. Try cleaning the column according to the manufacturer's instructions or replacing it.[21][22]

Issue 3: Inconsistent Retention Times

Q: My retention times are drifting from one run to the next. How can I fix this?

A: Retention time instability compromises data integrity. The cause is usually related to the column environment or the mobile phase.[21]

  • Cause 1: Insufficient Column Equilibration: The column chemistry needs to fully equilibrate with the starting mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs. For gradient methods, a post-run equilibration time of at least 10 column volumes is recommended.

  • Cause 2: Temperature Fluctuation: Chromatography is a thermodynamic process, and retention is sensitive to temperature.

    • Solution: Use a column oven and set it to a stable temperature, for example, 30 or 40 °C. This will provide a consistent environment and improve run-to-run reproducibility.[23]

  • Cause 3: Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently using volumetric flasks. Always mix the aqueous and organic components before placing them on the HPLC system.[24] Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[25]

Issue 4: No Peaks or Very Low Signal

Q: I've injected my sample but I don't see any peaks, or the peaks are much smaller than expected.

A: This issue can stem from the sample itself, the HPLC system, or the detector settings.

  • Check the Detector: Ensure the UV detector is set to a wavelength where the dichloroquinazoline isomers absorb. Quinazoline derivatives typically have strong UV absorbance around 254 nm and often another maximum above 300 nm. Run a UV scan of your standard to find the optimal wavelength.[8][26]

  • Check Sample Preparation:

    • Solubility: Is your sample fully dissolved in the injection solvent? If not, you are not injecting the correct concentration.

    • Sample Solvent Strength: The injection solvent should be as weak as, or weaker than, your starting mobile phase.[22] Injecting a sample dissolved in a very strong solvent (e.g., 100% ACN) into a highly aqueous mobile phase can cause peak distortion or complete loss of early-eluting peaks.

  • Check the System: Verify that the system is delivering flow and that there are no leaks. A simple check is to disconnect the column and measure the flow rate from the tubing into a graduated cylinder.[25]

Detailed Experimental Protocols

These are starting points for method development. Optimization will be required for your specific set of isomers.

Protocol 1: Starting Method for Reversed-Phase HPLC (RP-HPLC)

This method is designed as a robust starting point for separating dichloroquinazoline positional isomers.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 70
      22.0 95
      25.0 95
      25.1 20

      | 30.0 | 20 |

  • Sample Preparation:

    • Accurately weigh and dissolve the dichloroquinazoline isomer standard or sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Rationale:

    • The Phenyl-Hexyl column provides the necessary π-π interactions for selectivity.[15]

    • The 30-minute gradient is intentionally slow to maximize the chance of resolving closely eluting isomers.[20]

    • The column temperature is controlled to ensure reproducibility.[23]

    • Formic acid is used to ensure good peak shape for the basic analytes.[16]

Protocol 2: Starting Method for Gas Chromatography (GC-MS)

This method is suitable for thermally stable dichloroquinazoline isomers.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A mid-polarity column, such as a DB-17ms or equivalent (50% Phenyl / 50% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Dissolve the sample in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 10-50 µg/mL.

  • Rationale:

    • A mid-polarity phenyl-containing stationary phase is chosen to provide selectivity for aromatic isomers, analogous to HPLC.[27]

    • The temperature program starts at a moderate temperature and ramps up to ensure elution of all isomers.

    • MS detection provides confirmation of molecular weight and fragmentation patterns, which, while potentially similar, can aid in tentative identification when combined with chromatographic retention time.[10]

References

Technical Support Center: Amination of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 4,5-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic transformation. Here, you will find in-depth answers to common questions and troubleshooting advice to help you navigate the complexities of this reaction and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when selecting a base for the amination of this compound?

A1: The choice of base is paramount for a successful amination reaction. It directly influences reaction rate, yield, and side-product formation. The key factors to consider are:

  • pKa of the Conjugate Acid (pKaH): The base must be strong enough to deprotonate the amine nucleophile or the intermediate sigma complex, but not so strong as to cause unwanted side reactions like hydrolysis of the quinazoline ring. Generally, the pKaH of the base should be slightly higher than the pKa of the protonated amine nucleophile.

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture. Poorly soluble bases can lead to slow and incomplete reactions.[1]

  • Steric Hindrance: Bulky bases, such as diisopropylethylamine (DIPEA), are often preferred as they are less nucleophilic and less likely to compete with the desired amine in attacking the quinazoline core.

  • Nucleophilicity: The base itself should be non-nucleophilic to avoid the formation of undesired byproducts.

  • Compatibility: The base must be compatible with the starting materials, products, and any functional groups present on the amine nucleophile.

Q2: Which position on the this compound ring is more reactive towards amination, and how does the base influence this?

A2: The C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the C5 position. This regioselectivity is a well-documented phenomenon in the amination of 2,4-dichloroquinazolines and is attributed to electronic factors.[2][3] Density Functional Theory (DFT) calculations have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic.[4][2]

The primary role of the base is to facilitate the reaction by deprotonating the amine nucleophile or the positively charged intermediate formed after the initial nucleophilic attack. While the base does not typically alter the inherent regioselectivity of the C4 position, an inappropriate choice can lead to side reactions that obscure the desired outcome. For instance, a very strong and nucleophilic base could potentially lead to a more complex product mixture.

Q3: What are the pros and cons of using inorganic versus organic bases for this reaction?

A3: Both inorganic and organic bases are commonly used in the amination of chloroquinazolines, each with its own set of advantages and disadvantages.

Base TypeExamplesProsCons
Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄- Often less expensive. - Can be easier to remove during workup (filtration). - Generally non-nucleophilic.- Often have poor solubility in common organic solvents.[1] - Can lead to heterogeneous reaction mixtures, potentially affecting reaction rates.[1]
Organic Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), DBU- Good solubility in a wide range of organic solvents. - Can lead to more homogeneous and faster reactions.- Can be more challenging to remove from the reaction mixture. - Some can be nucleophilic and lead to side products.

In many cases, an excess of the amine nucleophile itself can act as the base, especially if it is a relatively simple and inexpensive amine.[2]

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:
  • Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the amine, which is a crucial step in the reaction mechanism.

    • Solution: Switch to a stronger base. For example, if you are using triethylamine (pKaH ≈ 10.7), consider trying DBU (pKaH ≈ 12.5) or an inorganic base like potassium carbonate. Consult a pKa table to make an informed choice.[5][6][7]

  • Poor Solubility of the Base: If the base is not soluble in the reaction solvent, its effectiveness will be severely limited.

    • Solution: Change to a more soluble base or a different solvent system. For example, cesium carbonate is known to have better solubility in some organic solvents compared to potassium carbonate.[1] Alternatively, polar aprotic solvents like DMF, DMSO, or NMP can help to solubilize inorganic bases.[8]

  • Low Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. If the reaction is being run at room temperature, try heating to 80-100 °C. Monitor the reaction for potential side product formation at higher temperatures.

  • Catalyst Deactivation (if applicable): While not always necessary for SNAr, if a palladium catalyst is being used (e.g., for a Buchwald-Hartwig amination), it may be deactivated.

    • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the solvents and reagents are anhydrous.

Visualizing the Troubleshooting Process for Low Conversion

G start Low/No Conversion Observed check_base Is the base strong enough? (Check pKaH vs. amine pKa) start->check_base check_solubility Is the base soluble in the reaction solvent? check_base->check_solubility Yes solution_base Select a stronger base (e.g., DBU, K2CO3) check_base->solution_base No check_temp Is the reaction temperature high enough? check_solubility->check_temp Yes solution_solubility Change solvent (e.g., DMF, DMSO) or use a more soluble base (e.g., Cs2CO3) check_solubility->solution_solubility No check_conditions Are anhydrous/inert conditions maintained? check_temp->check_conditions Yes solution_temp Increase reaction temperature (e.g., to 80-120 °C) check_temp->solution_temp No solution_conditions Degas solvent, use dry reagents, and run under N2 or Ar check_conditions->solution_conditions No end_node Problem Resolved check_conditions->end_node Yes solution_base->end_node solution_solubility->end_node solution_temp->end_node solution_conditions->end_node

Caption: Troubleshooting flowchart for low conversion.

Problem 2: Formation of a Di-substituted Byproduct

The formation of a di-amino-quinazoline, where both chlorine atoms have been displaced, can be a significant issue if mono-amination is the desired outcome.

Potential Causes & Solutions:
  • Excess Amine Nucleophile: Using a large excess of the amine nucleophile will drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the amine nucleophile.

  • High Reaction Temperature or Prolonged Reaction Time: Harsher reaction conditions can provide the necessary activation energy to substitute the less reactive C5-chloro group.

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

  • Highly Reactive Amine: Very nucleophilic amines are more likely to lead to di-substitution.

    • Solution: If possible, consider using a less reactive amine or protecting the amine to modulate its reactivity.

Problem 3: Hydrolysis of the Quinazoline Core

The presence of water in the reaction mixture can lead to the hydrolysis of the chloroquinazoline, forming the corresponding quinazolinone, which can be difficult to separate from the desired product.

Potential Causes & Solutions:
  • Wet Solvents or Reagents: Water can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.

    • Solution: Use anhydrous solvents and dry all reagents thoroughly before use. Running the reaction under an inert atmosphere of nitrogen or argon is also highly recommended.

  • Use of Hydroxide Bases: Bases like NaOH or KOH can act as nucleophiles and directly lead to hydrolysis.

    • Solution: Avoid using hydroxide bases. Opt for non-nucleophilic bases like potassium carbonate, DIPEA, or DBU.

Experimental Protocol: General Procedure for Mono-Amination of this compound

This protocol provides a general starting point. Optimization of the base, solvent, and temperature may be necessary for specific amine nucleophiles.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Addition of Reagents: Add anhydrous solvent (e.g., DMF, 1,4-dioxane, or NMP) to dissolve the starting material. Add the amine nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If an inorganic base was used, filter the mixture to remove the solid. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-chloroquinazoline.

Visualizing the Base Selection Process

G start Start: Select Base for Amination amine_pka What is the pKa of the amine? start->amine_pka amine_cost Is the amine inexpensive and readily available? amine_pka->amine_cost use_excess_amine Use excess amine as base amine_cost->use_excess_amine Yes select_base Select a base with pKaH > amine pKa amine_cost->select_base No base_type Choose base type select_base->base_type organic_base Organic Base (e.g., DIPEA, Et3N) base_type->organic_base inorganic_base Inorganic Base (e.g., K2CO3, Cs2CO3) base_type->inorganic_base organic_pros Pros: Good solubility Cons: Harder to remove organic_base->organic_pros inorganic_pros Pros: Easy to remove Cons: Poor solubility inorganic_base->inorganic_pros

Caption: Decision tree for selecting an appropriate base.

References

Technical Support Center: Selective Monosubstitution of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4,5-dichloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling selectivity in their reactions. Here, we address common issues, provide troubleshooting guides, and offer detailed protocols to help you achieve your desired monosubstituted products and avoid the formation of di-substituted derivatives.

Understanding the Reactivity of this compound

The this compound core presents a unique challenge in synthetic chemistry. Both the C4 and C5 positions are activated for nucleophilic substitution, but their relative reactivity can be influenced by a variety of factors. Generally, in quinazoline systems, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than other positions on the pyrimidine ring.[1][2][3] This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3).

However, the chlorine atom at the C5 position on the benzene ring also influences the reactivity of the C4 position, primarily through steric hindrance. This can make achieving selective monosubstitution at either C4 or C5 a delicate balancing act.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the common questions and issues that arise when working with this compound.

FAQ 1: Why am I getting a mixture of monosubstituted and di-substituted products?

This is the most common issue encountered. The formation of di-substituted products typically occurs when the reaction conditions are too harsh or when the stoichiometry of the nucleophile is not carefully controlled.

Troubleshooting Guide:

Possible Cause Solution
High Reaction Temperature Lowering the reaction temperature can significantly improve selectivity. Start with reactions at room temperature or even 0°C and slowly increase if the reaction does not proceed.
Excess Nucleophile Use a stoichiometric amount (1.0 to 1.1 equivalents) of your nucleophile. A large excess will drive the reaction towards di-substitution.
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS. Once the desired monosubstituted product is formed, quench the reaction to prevent further substitution.
Inappropriate Solvent The choice of solvent can influence the relative reactivity of the C4 and C5 positions. Polar aprotic solvents like DMF or DMSO can sometimes favor di-substitution. Experiment with less polar solvents like THF or dioxane.
FAQ 2: How can I selectively target the C4 position for substitution?

Achieving selective C4 substitution is often the desired outcome. The C4 position is electronically favored for nucleophilic attack.[4]

Strategies for C4-Selective Monosubstitution:

  • Kinetic Control: Employing milder reaction conditions (lower temperature, shorter reaction time) will favor the kinetically preferred C4-substitution.

  • Sterically Hindered Nucleophiles: Using a bulkier nucleophile can further enhance selectivity for the more accessible C4 position. The steric bulk of the nucleophile will disfavor attack at the more hindered C5 position.[5]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be highly regioselective. The choice of ligand is crucial for controlling the site of reaction.[6][7]

FAQ 3: Is it possible to achieve selective substitution at the C5 position?

While more challenging due to the higher reactivity of the C4 position, selective C5 substitution is not impossible.

Strategies for C5-Selective Monosubstitution:

  • Blocking the C4 Position: If a suitable protecting group strategy can be devised to temporarily block the C4 position, subsequent reaction at C5 would be possible. However, finding an orthogonal protecting group for this specific system can be challenging.

  • Directed Metalation: In some heterocyclic systems, it is possible to use a directing group to achieve metalation and subsequent functionalization at a specific position. This would be an advanced strategy requiring significant optimization.

Experimental Protocols

Here are detailed protocols for achieving selective monosubstitution on this compound.

Protocol 1: C4-Selective Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to favor the formation of 4-amino-5-chloroquinazoline derivatives.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add amine nucleophile (1.0-1.1 eq.) A->B C Add non-nucleophilic base (e.g., DIPEA) B->C D Stir at controlled temperature (e.g., 0°C to RT) C->D E Monitor progress by TLC/LC-MS D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Caption: Workflow for C4-selective amination of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or dioxane.

  • Addition of Reagents: Cool the solution to 0°C. Add the amine nucleophile (1.0-1.1 eq) dropwise. Following the addition of the amine, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed and the desired monosubstituted product is the major component, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 4-amino-5-chloroquinazoline.

Protocol 2: C4-Selective C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol allows for the introduction of aryl or vinyl groups at the C4 position.

Logical Relationship Diagram:

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions A This compound Product 4-Aryl-5-chloroquinazoline A->Product Suzuki Coupling B Arylboronic Acid/Ester B->Product Suzuki Coupling C Palladium Pre-catalyst (e.g., Pd(PPh3)4) C->Product Suzuki Coupling D Base (e.g., K2CO3) D->Product Suzuki Coupling E Solvent (e.g., Toluene/Water) E->Product F Temperature (e.g., 80-100°C) F->Product

Caption: Key components for a successful C4-selective Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the desired 4-aryl-5-chloroquinazoline.

Concluding Remarks

The selective monosubstitution of this compound is a challenging but achievable synthetic goal. Careful control of reaction parameters such as temperature, stoichiometry, and reaction time is paramount to prevent the formation of di-substituted byproducts. For nucleophilic aromatic substitution, leveraging kinetic control and the inherent higher reactivity of the C4 position is the most straightforward approach. For more complex transformations, palladium-catalyzed cross-coupling reactions offer a powerful and often highly regioselective alternative.

This guide provides a starting point for your experimental design and troubleshooting. Remember that each specific substrate and nucleophile combination may require fine-tuning of the reaction conditions to achieve optimal results.

References

Technical Support Center: Scale-Up Synthesis of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory to pilot plant and beyond. Here, you will find targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to support your process development and ensure a robust, safe, and efficient scale-up.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section directly addresses specific issues that may arise during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: Our lab-scale synthesis of this compound from the corresponding quinazolinone precursor using phosphorus oxychloride (POCl₃) consistently gives high yields (>90%). However, upon scaling to a 20 L reactor, the yield has dropped to 60-70%, with significant starting material remaining. What are the likely causes and how can we rectify this?

Answer: This is a classic scale-up challenge often related to mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Mixing and Localized "Hot Spots". In a larger reactor, achieving uniform heating and mixing is more difficult. The reaction between the quinazolinone and POCl₃ is endothermic during the initial phosphorylation stage but can become exothermic during the subsequent chlorination at higher temperatures.[1] Poor mixing can lead to areas where the reaction has not reached the required temperature for complete conversion.

  • Troubleshooting Strategy:

    • Optimize Agitation: Increase the stirrer speed and ensure the impeller design is appropriate for the reactor geometry to improve mixing. Baffles within the reactor can also prevent vortex formation and promote better turnover.

    • Controlled Heating Profile: Implement a staged heating profile. An initial, lower temperature phase (e.g., < 25°C) can ensure complete formation of the phosphorylated intermediate before slowly ramping up to the reaction temperature (e.g., 70-100°C) for the chlorination step.[1]

  • Potential Cause 2: Insufficient Reagent Molar Ratio at Scale. While a slight excess of POCl₃ may be sufficient on a lab scale, losses due to adherence to reactor surfaces and transfer lines can be more significant at a larger scale.

  • Troubleshooting Strategy:

    • Increase POCl₃ Equivalence: Consider a modest increase in the molar equivalents of POCl₃ (e.g., from 3 to 3.5 equivalents) to compensate for any losses and ensure the reaction goes to completion.

Issue 2: Product Isolation and Purification Difficulties

Question: During work-up, we are struggling with the quench of excess POCl₃. The process is highly exothermic and generates significant amounts of HCl gas, posing a safety risk.[2][3] Additionally, the isolated crude product is a dark, oily solid that is difficult to purify by recrystallization.

Answer: The POCl₃ quench is a critical and hazardous step that requires careful planning at scale. Product quality issues often stem from the work-up procedure.

  • Potential Cause 1: Uncontrolled Quench Reaction. The rapid, exothermic hydrolysis of POCl₃ can lead to temperature spikes, excessive gas evolution, and potential degradation of the product.[4]

  • Troubleshooting Strategy: Reverse Quench and Temperature Control.

    • Controlled Addition: Instead of adding water or a basic solution to the reaction mixture, slowly add the reaction mixture to a pre-chilled vessel containing a mixture of ice and a suitable solvent (e.g., toluene). This "reverse quench" allows for better temperature control.[5]

    • In-situ Monitoring: For large-scale operations, consider using in-situ monitoring techniques like Raman spectroscopy to ensure the complete quenching of reactive phosphorus intermediates before proceeding with extraction.[4]

  • Potential Cause 2: Formation of Impurities During Work-up. The presence of residual phosphorus species and acidic conditions can lead to the formation of colored byproducts.

  • Troubleshooting Strategy: Toluene Co-distillation and Optimized Crystallization.

    • Azeotropic Removal of POCl₃: Before quenching, concentrate the reaction mixture under vacuum and perform several co-distillations with toluene. This effectively removes a significant portion of the unreacted POCl₃, reducing the exothermicity of the quench.[6]

    • Solvent System for Recrystallization: While ethanol is sometimes used, it can react with the product.[7] Consider a non-polar solvent system for recrystallization. A mixture of hexane and ethyl acetate or sublimation under vacuum can be effective for purification on a larger scale.[7][8]

Issue 3: Safety Concerns with Phosphorus Oxychloride (POCl₃)

Question: Our safety team has raised concerns about the large-scale use of POCl₃ due to its high toxicity and reactivity with water.[2][9] What are the essential safety protocols we must implement?

Answer: POCl₃ is a highly hazardous substance, and its handling at scale demands stringent safety measures.[10]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, aprons, and full-face respirators with acid gas cartridges.[2]

  • Engineered Controls:

    • Closed System: The reaction and work-up should be conducted in a closed system to prevent the release of POCl₃ and HCl vapors.

    • Scrubber System: The reactor should be vented to a caustic scrubber to neutralize any evolved HCl gas.

  • Emergency Preparedness:

    • Spill Kits: Have spill kits specifically for reactive and corrosive materials readily available. Do not use water to clean up POCl₃ spills.[10]

    • Eyewash and Safety Showers: Ensure immediate access to eyewash stations and safety showers.[2]

  • Training: All personnel involved must be thoroughly trained on the hazards of POCl₃ and the specific standard operating procedures for its safe handling.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor is 5-chloro-3H-quinazolin-4-one, which is prepared from 2-amino-6-chlorobenzoic acid.[11] The quinazolinone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield this compound.[12][13]

Q2: Are there alternative chlorinating agents to POCl₃?

A2: Yes, other chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride can be used.[12][14][15] However, POCl₃ is often preferred for its effectiveness and relatively lower cost for industrial-scale production. The choice of reagent can influence reaction conditions and byproduct profiles.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is ideal for tracking the disappearance of the starting quinazolinone and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Q4: How can the formation of the isomeric impurity, 4,7-dichloroquinazoline, be minimized?

A4: The formation of isomeric impurities often depends on the purity of the starting materials. Ensuring the use of high-purity 2-amino-6-chlorobenzoic acid is crucial to minimize the formation of the corresponding 7-chloro-3H-quinazolin-4-one isomer, which would then lead to 4,7-dichloroquinazoline. Purification of the final product via careful recrystallization or chromatography may be necessary to remove any isomeric impurities.[7]

III. Experimental Protocols and Data

Protocol: Scale-Up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
5-Chloro-3H-quinazolin-4-one180.595.0027.681.0
Phosphorus Oxychloride (POCl₃)153.3314.15 (8.55 L)92.293.33
Toluene-30 L--
Ice-50 kg--

Procedure:

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 5.00 kg (27.68 mol) of 5-chloro-3H-quinazolin-4-one.

  • Reagent Addition: Under a nitrogen atmosphere, add 14.15 kg (8.55 L) of phosphorus oxychloride (POCl₃) to the reactor at ambient temperature.

  • Reaction: Slowly heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. Monitor the reaction progress by HPLC until the starting material is less than 1%.

  • POCl₃ Removal: Cool the reaction mixture to 60-70 °C. Distill off the excess POCl₃ under vacuum. Add 15 L of toluene and continue the distillation to azeotropically remove residual POCl₃. Repeat with another 15 L of toluene.

  • Quench: In a separate 200 L reactor, prepare a mixture of 50 kg of crushed ice and 20 L of toluene. Slowly transfer the cooled reaction mixture from the first reactor into the ice/toluene slurry while maintaining the temperature of the quench mixture below 25 °C.

  • Work-up: Stir the mixture for 30 minutes after the addition is complete. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification charge_reagents Charge Reactor: 1. 5-Chloro-3H-quinazolin-4-one 2. POCl3 heat_react Heat to 100-110 °C (3-4 hours) charge_reagents->heat_react Nitrogen Atmosphere remove_pocl3 Vacuum & Azeotropic Distillation with Toluene heat_react->remove_pocl3 Reaction Complete quench Reverse Quench into Ice/Toluene Slurry remove_pocl3->quench extraction Aqueous Work-up (NaHCO3, Brine) quench->extraction isolation Dry and Concentrate Organic Layer extraction->isolation purification Recrystallization isolation->purification final_product final_product purification->final_product Pure this compound

Caption: Workflow for the scale-up synthesis of this compound.

IV. References

  • ChemicalBook. (n.d.). 4,7-Dichloroquinazoline synthesis. Retrieved from --INVALID-LINK--

  • Dalvie, D. K., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed, 22(6), 676-80. Retrieved from --INVALID-LINK--

  • Malig, T. C., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1143–1150. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from --INVALID-LINK--

  • National Oceanic and Atmospheric Administration. (n.d.). Phosphorus Oxychloride. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024, November 11). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (2001, September). Hazard Summary: Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from --INVALID-LINK--

  • Arkat USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure for the preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from --INVALID-LINK--

References

Technical Support Center: Byproduct Identification in the Chlorination of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for identifying and mitigating byproducts during the chlorination of 4,5-dichloroquinazoline precursors. This process, critical for synthesizing key pharmaceutical intermediates like 2,4,5-trichloroquinazoline, is often complicated by side reactions. This document offers troubleshooting advice, detailed protocols, and mechanistic insights to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chlorination of quinazoline systems, providing a foundational understanding of the reaction's complexities.

Q1: My goal is to synthesize 2,4,5-trichloroquinazoline. What is the most common starting material and chlorination strategy?

The most prevalent and logical synthetic route to 2,4,5-trichloroquinazoline does not start with this compound itself, but rather with a precursor that allows for the introduction of chlorine atoms at the 2 and 4 positions of the pyrimidine ring. A standard starting material is 5-chloro-2,4(1H,3H)-quinazolinedione or 5-chloroquinazolin-4(3H)-one . These quinazolinone scaffolds are then chlorinated, typically using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or an organic base, to convert the oxo groups into chloro groups.[1][2][3] The C4 position is generally more reactive than the C2 position.[4]

Q2: What are the most common classes of byproducts I should anticipate in this reaction?

Byproduct formation is a significant challenge. The main categories you will likely encounter are:

  • Incomplete Chlorination: Mono-chloro intermediates, such as 2-chloro-5-chloroquinazolin-4-one or 4-chloro-5-chloroquinazolin-2-one, where one of the oxo groups has failed to convert.

  • Hydrolysis Products: Chloroquinazolines, particularly at the C4 position, are highly susceptible to hydrolysis.[5] Exposure to water or other nucleophiles during the reaction workup can rapidly convert the desired chloro-product back to the more stable quinazolinone starting material or intermediate.[5][6]

  • Over-chlorination Products: Under forcing conditions (high temperature, long reaction times), chlorination can occur on the benzene ring, leading to the formation of tetrachloroquinazoline isomers.

  • Reagent-Related Impurities: When using POCl₃, phosphorylated quinazoline intermediates can form.[7][8] If the reaction is not driven to completion, these can persist as significant impurities.

Q3: After quenching my reaction, TLC and NMR analysis show mostly my quinazolinone starting material, even though the reaction appeared complete beforehand. What happened?

This is a classic and frequently reported issue caused by the hydrolysis of the product.[5] The 4-chloroquinazoline moiety is a potent electrophile, and the chlorine atom acts as a good leaving group. During workup, quenching with water, ice, or aqueous basic solutions (like sodium bicarbonate) introduces a nucleophile (H₂O or OH⁻) that readily attacks the C4 position, displacing the chloride and reverting the molecule to the thermodynamically stable quinazolin-4-one.[2][5]

Q4: What are the most effective analytical techniques for identifying and characterizing these byproducts?

A multi-technique approach is essential for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows for the separation of the product from byproducts while providing mass information. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is invaluable for confirming the number of chlorine atoms in each species.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information to differentiate isomers (e.g., over-chlorination at C6 vs. C8) and confirm the identity of hydrolysis products.

  • ³¹P NMR: If you suspect phosphorylated intermediates from a POCl₃ reaction, ³¹P NMR is a direct method for their detection.[7][8]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for quickly checking for the presence of C=O stretches (around 1680-1700 cm⁻¹) which indicate the presence of the hydrolyzed quinazolinone byproduct.[9][10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chlorination process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient chlorinating agent. 2. Reaction temperature too low or time too short. 3. Poor quality of POCl₃ (hydrolyzed).1. Increase the stoichiometry of POCl₃/PCl₅. A combination is often more effective than POCl₃ alone.[2] 2. Increase the reaction temperature to reflux and extend the reaction time. Monitor progress every 2-4 hours via TLC or LC-MS. 3. Use freshly distilled or a new bottle of POCl₃. Ensure the reaction is run under strictly anhydrous conditions (e.g., under N₂ or Ar atmosphere).
Product Hydrolyzes During Workup 1. Quenching the reaction with water, ice, or aqueous base.[5] 2. Presence of moisture in solvents used for extraction.1. Avoid aqueous quench. After the reaction is complete, remove the excess POCl₃ under high vacuum. 2. Dissolve the crude residue in a dry, inert solvent (e.g., chloroform, dichloromethane). 3. Pour this solution slowly into a vigorously stirred slurry of ice and saturated sodium bicarbonate. This method keeps the medium basic and temperature low to minimize hydrolysis.[1] 4. Alternatively, consider a non-aqueous workup or proceed to the next synthetic step with the crude material if possible.[5]
Formation of Multiple Byproducts (Over-chlorination) 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce the reaction temperature. For example, instead of refluxing at >110°C, try maintaining the temperature at 80-90°C.[7][8] 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid further reaction on the benzene ring.
Persistent Phosphorylated Intermediates 1. Insufficient heating or reaction time after the initial phosphorylation step. 2. System not basic enough during POCl₃ addition, leading to side reactions.1. The reaction with POCl₃ often occurs in two stages: an initial low-temperature phosphorylation followed by a higher-temperature conversion to the chloride.[7][8] Ensure the second stage is heated sufficiently (e.g., 70-90°C) to drive the conversion to completion. 2. If using a base like triethylamine, ensure it is present throughout the POCl₃ addition to trap HCl and prevent unwanted side reactions.

Section 3: Key Experimental Protocols & Data

Protocol 1: Synthesis of 2,4,5-Trichloroquinazoline from 5-Chloro-2,4(1H,3H)-quinazolinedione

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. POCl₃ is highly corrosive and reacts violently with water.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-chloro-2,4(1H,3H)-quinazolinedione (1.0 eq).

  • Reagent Addition: Add phosphorus pentachloride (PCl₅, 2.5 eq) followed by the slow, careful addition of phosphorus oxychloride (POCl₃, 10-15 volumes).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC (e.g., 7:3 Hexanes:EtOAc) or LC-MS until the starting material is no longer visible.

  • Workup (Non-Aqueous Focus):

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure (high vacuum).

    • Co-evaporate the residue with toluene (2 x 20 mL) to remove any remaining traces of POCl₃.

    • The resulting crude residue can be purified by column chromatography on silica gel or used directly in the subsequent reaction step.

  • Workup (Aqueous Quench - Use with Caution):

    • Cool the reaction mixture in an ice bath.

    • In a separate large beaker, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate solution.

    • Very slowly and carefully, pour the reaction mixture into the vigorously stirred ice/bicarbonate slurry. CAUTION: Exothermic reaction and HCl gas evolution.

    • Once the quench is complete, extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Analytical Workflow for Byproduct Identification via LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration for LC-MS analysis (~1 mg/mL).

  • Chromatography: Use a C18 reverse-phase column with a gradient elution method, for example, from 10% acetonitrile in water to 95% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the starting material, product, and potential byproducts (see Table 1).

    • Analyze the mass spectrum for each peak. Look for the protonated molecular ion [M+H]⁺.

    • Critically, examine the isotopic pattern. The number of chlorine atoms directly correlates to the pattern observed (e.g., a compound with three chlorines will have significant M, M+2, M+4, and M+6 peaks).

Table 1: Common Byproducts and Their Mass Spectrometry Signatures
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern (Relative Intensity)
Starting Material: 5-Chloroquinazolin-4(3H)-oneC₈H₅ClN₂O180.59181.0M+2 (~32%)
Intermediate: 4,5-Dichloroquinazolin-2-oneC₈H₄Cl₂N₂O215.04215.0M+2 (~65%), M+4 (~10%)
Hydrolysis Product: 2-Chloro-5-chloroquinazolin-4-oneC₈H₄Cl₂N₂O215.04215.0M+2 (~65%), M+4 (~10%)
Desired Product: 2,4,5-TrichloroquinazolineC₈H₃Cl₃N₂233.49233.9M+2 (~97%), M+4 (~31%), M+6 (~3%)
Over-chlorination Byproduct: 2,4,5,X-TetrachloroquinazolineC₈H₂Cl₄N₂267.93267.9M+2 (~130%), M+4 (~63%), M+6 (~13%), M+8 (~1%)

(Note: Placeholder images are used. Exact m/z values and intensities may vary slightly based on the instrument and ionization source.)

Section 4: Visualizing Reaction & Troubleshooting Pathways

Visual diagrams help clarify the complex relationships between reactants, intermediates, products, and byproducts.

Chlorination_Pathway SM 5-Chloroquinazolin-4(3H)-one Int O-Phosphorylated Intermediate SM->Int POCl3 / Base < 25°C Prod 2,4,5-Trichloroquinazoline Int->Prod Heat (70-90°C) + Cl- caption Fig 1: Main reaction pathway using POCl3.

Caption: Fig 1: Main reaction pathway using POCl3.

Byproduct_Formation Prod 2,4,5-Trichloroquinazoline Hydrolysis Hydrolysis Byproduct (e.g., 2,5-Dichloroquinazolin-4-one) Prod->Hydrolysis H2O / Workup OverChlor Over-chlorination Byproduct (Tetrachloro- species) Prod->OverChlor Excess Heat / Time caption Fig 2: Common byproduct formation pathways.

Caption: Fig 2: Common byproduct formation pathways.

Troubleshooting_Workflow Start Problem Detected: Low Yield / Impure Product Check1 Analyze Crude by LC-MS Start->Check1 Decision1 Major Peak is Starting Material? Check1->Decision1 Path1 Incomplete Reaction or Workup Hydrolysis Decision1->Path1 Yes Decision2 Multiple Peaks with Extra Mass (+34 Da)? Decision1->Decision2 No Sol1 1. Confirm reaction completion before workup. 2. Use anhydrous workup. 3. Increase reagent/time/temp. Path1->Sol1 End Optimized Process Sol1->End Path2 Over-chlorination Decision2->Path2 Yes Sol2 1. Reduce reaction temperature. 2. Reduce reaction time. Path2->Sol2 Sol2->End caption Fig 3: Troubleshooting logic for reaction optimization.

Caption: Fig 3: Troubleshooting logic for reaction optimization.

References

Technical Support Center: 4,5-Dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 4,5-dichloroquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, focusing on the critical role of solvent selection in achieving successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for reactions with this compound, and why does the solvent matter so much?

The primary reaction pathway for this compound with nucleophiles is a Nucleophilic Aromatic Substitution (SNAr) .[1][2] This is typically a two-step addition-elimination process that proceeds through a charged, high-energy intermediate known as a Meisenheimer complex.[3][4]

The solvent plays a pivotal role for two main reasons:

  • Stabilization of Intermediates: The polar solvent helps to stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction and increasing the rate.[5][6] The ability of a solvent to stabilize charges is often related to its dielectric constant (ε).[7]

  • Modulation of Nucleophile Reactivity: The solvent directly interacts with the nucleophile. The nature of this interaction can either enhance or suppress its reactivity, making solvent choice a critical parameter for optimization.[8][9]

Q2: I am starting a new project with this compound. What type of solvent should I begin with?

For SNAr reactions, the choice between a polar aprotic and a polar protic solvent is the most critical first decision.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF) are generally the preferred choice for SNAr reactions, particularly when using strong, anionic nucleophiles.[3][10] These solvents excel at solvating the counter-ion (cation) of the nucleophilic salt, leaving the anion "naked" and highly reactive.[9][11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water) can also be used and are sometimes favored for their ability to dissolve certain reagents.[6] However, they can form strong hydrogen bonds with nucleophiles, creating a "solvent cage" that deactivates the nucleophile and slows the reaction rate significantly.[9][12] This effect is especially detrimental for small, highly charged nucleophiles.[12]

Recommendation: Start with a reliable polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . They provide a good balance of polarity to support the reaction mechanism and are less likely to deactivate your nucleophile.

Q3: My reaction is producing a mixture of 4-substituted and 2,4-disubstituted products. How can solvent choice improve selectivity for the mono-substituted product?

While the C4 position on the quinazoline ring is generally more electrophilic and reactive towards nucleophiles than the C2 position, forcing conditions can lead to di-substitution.[6][13]

Solvent can influence selectivity by modulating the overall reactivity.

  • High-Polarity Solvents (e.g., DMSO, DMF): These solvents strongly accelerate SNAr reactions. If the reaction is run at elevated temperatures in these solvents, the energy barrier for the second substitution at the less reactive C2 position may be overcome, leading to the di-substituted byproduct.

  • Medium-Polarity Solvents (e.g., THF, 1,4-Dioxane): Switching to a less polar aprotic solvent can slow the overall reaction rate. This often has a more pronounced effect on the more difficult second substitution, allowing the reaction to be stopped cleanly after the formation of the C4 mono-substituted product.

Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time to maximize the yield of the desired mono-substituted product.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Your reaction is sluggish, stalls, or fails to proceed to completion. This is a common issue that can often be traced back to the solvent system.

start Low Yield / No Reaction solubility Is the starting material fully dissolved at the reaction temperature? start->solubility sol_yes Yes solubility->sol_yes   sol_no No solubility->sol_no   nucleophile Is the nucleophile being deactivated? nuc_yes Yes nucleophile->nuc_yes nuc_no No nucleophile->nuc_no polarity Is the solvent polar enough to stabilize the intermediate? pol_yes Yes polarity->pol_yes pol_no No polarity->pol_no sol_yes->nucleophile action_sol Action: Screen for a solvent with better solubility (see Table 1). Consider solvent mixtures. sol_no->action_sol action_nuc Action: If using a protic solvent, switch to a polar aprotic solvent (e.g., DMF, DMSO). nuc_yes->action_nuc nuc_no->polarity action_other Action: Investigate other factors (temperature, base, nucleophile strength). pol_yes->action_other action_pol Action: Choose a solvent with a higher dielectric constant (ε > 15). pol_no->action_pol

Caption: Troubleshooting workflow for low reaction yield.

  • Check Solubility: A heterogeneous reaction mixture will always be slower than a homogeneous one. Before any other optimization, confirm that your this compound and nucleophile are soluble in the chosen solvent at the reaction temperature.

    • Solution: Perform a simple solubility test (see Protocol 2). If solubility is poor, select an alternative solvent from the reference table below or consider using a co-solvent. For example, THF and ethanol are frequently used together.[6]

  • Assess Nucleophile Deactivation: As discussed, polar protic solvents can "cage" and deactivate nucleophiles through hydrogen bonding.[11][12] This is a primary cause of slow SNAr reactions.

    • Solution: If you are using a protic solvent (e.g., ethanol, isopropanol), switch to a polar aprotic solvent like DMF, DMSO, or MeCN.[10] This change alone can increase reaction rates by several orders of magnitude.[11]

    Caption: Protic vs. Aprotic solvent effects on nucleophiles.

  • Ensure Sufficient Polarity: The SNAr mechanism involves the formation of a charged intermediate. A solvent with a low dielectric constant (i.e., nonpolar) cannot effectively stabilize this charge, leading to a very high activation energy and a slow or non-existent reaction.[5]

    • Solution: Ensure your solvent is sufficiently polar. Generally, a dielectric constant (ε) above 15 is considered polar.[14] If you are using a solvent like Toluene (ε = 2.4) or Dioxane (ε = 2.3), switch to a more polar option like MeCN (ε = 37.5) or DMF (ε = 36.7).[15]

Issue 2: Formation of Unwanted Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can complicate purification and reduce yields. Solvent choice is often directly implicated.

  • Hydrolysis Products (e.g., 4-chloro-5-hydroxyquinazoline): If your solvent or reagents are not anhydrous, water can act as a nucleophile, especially at higher temperatures, leading to hydrolysis of the C-Cl bond.[1]

    • Solution: Use anhydrous grade solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Solvolysis Products: If the solvent itself is nucleophilic (e.g., methanol, ethanol), it can compete with your desired nucleophile, leading to the formation of alkoxy-substituted byproducts.[16] This is particularly problematic in reactions with weaker nucleophiles that require higher temperatures or longer reaction times.

    • Solution: Switch to a non-nucleophilic polar aprotic solvent. If an alcohol must be used for solubility reasons, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Experimental Protocols & Data

Table 1: Properties of Common Solvents for SNAr Reactions

This table provides a quick reference for selecting appropriate solvents based on their physical properties. Data is compiled from various sources.[15][17][18]

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε) at 20°C
N,N-DimethylformamideC₃H₇NOPolar Aprotic15336.7 (25°C)
Dimethyl SulfoxideC₂H₆OSPolar Aprotic18946.7
AcetonitrileC₂H₃NPolar Aprotic8237.5
TetrahydrofuranC₄H₈OPolar Aprotic667.6 (25°C)
1,4-DioxaneC₄H₈O₂Polar Aprotic1012.3
EthanolC₂H₅OHPolar Protic7824.6 (25°C)
2-PropanolC₃H₈OPolar Protic8219.9 (25°C)
TolueneC₇H₈Nonpolar1112.4 (25°C)
Protocol 1: Small-Scale Parallel Solvent Screening

Objective: To efficiently identify the optimal solvent for a specific nucleophilic substitution on this compound.

Methodology:

  • Preparation: Arrange a set of identical reaction vials (e.g., 4 mL screw-cap vials with stir bars) on a multi-position stirring hotplate.

  • Reagent Addition: To each vial, add this compound (1.0 eq), your nucleophile (1.1-1.5 eq), and a suitable base if required (e.g., K₂CO₃, DIPEA).

  • Solvent Addition: To each vial, add a different anhydrous solvent from Table 1 to achieve a consistent concentration (e.g., 0.2 M). Be sure to include your initial "best guess" solvent as a benchmark.

  • Reaction: Seal the vials, begin stirring, and heat the block to the desired temperature (e.g., 80 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., MeCN) and analyze by TLC and/or LC-MS to assess the consumption of starting material and the formation of the desired product.

  • Analysis: Compare the results across all solvents to identify which system provides the fastest conversion, highest yield, and cleanest reaction profile.

Protocol 2: Qualitative Solubility Assessment

Objective: To quickly determine the solubility of this compound in a range of potential solvents.

Methodology:

  • Preparation: Add a small, consistent amount of this compound (e.g., ~5 mg) to a series of small, clear vials (e.g., 1.5 mL Eppendorf tubes or glass vials).

  • Solvent Addition (Room Temp): Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. Vortex or shake vigorously for 30 seconds.

  • Observation (Room Temp): Observe the mixture. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble. Record the observation.

  • Solvent Addition (Heated): If the solid is not fully soluble at room temperature, place the vial on a heating block set to a typical reaction temperature (e.g., 80 °C). Vortex or shake intermittently for 1-2 minutes.

  • Observation (Heated): Observe the heated mixture and record the solubility.

  • Repeat: Repeat steps 2-5 for each solvent you wish to test. This will provide a qualitative but highly valuable guide for selecting a solvent in which your substrate is soluble under the planned reaction conditions.

References

Technical Support Center: Navigating the Synthesis of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dichloroquinazoline. This guide is designed to provide you with in-depth technical assistance to overcome a common yet critical challenge in the synthesis of this important intermediate: preventing its hydrolysis during the workup phase. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the "why" behind each step. This guide is structured to provide not only troubleshooting solutions but also the scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries we receive regarding the handling of this compound.

Q1: Why is this compound so susceptible to hydrolysis?

The quinazoline ring system, particularly when substituted with leaving groups like chlorine, is inherently susceptible to nucleophilic attack. The C4 position is especially reactive due to the electron-withdrawing effect of the adjacent nitrogen atom[1]. Water, although a weak nucleophile, can attack this position, leading to the replacement of the chlorine atom with a hydroxyl group, forming the corresponding quinazolinone. This process is often catalyzed by acidic or basic conditions.

Q2: What are the primary products of this compound hydrolysis?

The primary hydrolysis product is 4-hydroxy-5-chloroquinazoline (which exists predominantly in its tautomeric form, 5-chloroquinazolin-4(3H)-one). Under harsher conditions or prolonged exposure to aqueous environments, further hydrolysis at the C5 position, although less favorable, could potentially occur.

Q3: How can I detect if hydrolysis has occurred in my sample?

The most common methods for detecting hydrolysis are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The hydrolyzed product, 5-chloroquinazolin-4(3H)-one, is significantly more polar than the starting material. On a TLC plate, you would observe a new spot with a lower Rf value. HPLC analysis would show a new peak with a different retention time[2]. Spectroscopic methods such as ¹H NMR and Mass Spectrometry can also be used to identify and quantify the hydrolyzed product.

Q4: Is an aqueous workup ever appropriate for this compound?

While challenging, an aqueous workup can be successful if stringent controls on pH and temperature are maintained. The goal is to keep the aqueous phase as close to neutral as possible and to minimize the contact time between the organic and aqueous layers. However, for sensitive downstream applications where even trace amounts of the hydrolyzed product are detrimental, a non-aqueous workup is highly recommended.

Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup

This section provides detailed troubleshooting strategies and protocols to help you minimize or eliminate hydrolysis during the workup of your reaction mixture containing this compound.

Issue 1: Significant Hydrolysis Observed After Aqueous Workup

Root Cause Analysis:

Exposure of this compound to acidic or basic aqueous solutions, especially at elevated temperatures, is the primary cause of hydrolysis. Many synthetic reactions are quenched with water or aqueous solutions of acids or bases to neutralize reagents or byproducts, creating an environment ripe for hydrolysis.

Solutions:

Option A: Non-Aqueous Workup Protocol

This is the most robust method to prevent hydrolysis.

Experimental Protocol:

  • Reaction Quenching: Once the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature. Instead of quenching with water, add an anhydrous organic solvent such as toluene or dichloromethane.

  • Removal of Solid Byproducts: If inorganic salts (e.g., from a base used in the reaction) are present, they can often be removed by filtration. A plug of celite can aid in the filtration of fine precipitates.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can then be purified by recrystallization or column chromatography using non-polar solvent systems.

Option B: Modified Aqueous Workup with Strict pH and Temperature Control

If a non-aqueous workup is not feasible, the following modified aqueous protocol can minimize hydrolysis.

Experimental Protocol:

  • Cooling: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath. Lower temperatures significantly slow the rate of hydrolysis[3][4].

  • Neutral Quench: Quench the reaction by adding ice-cold deionized water or a saturated aqueous solution of a neutral salt like sodium chloride (brine). Avoid using acidic or basic solutions if possible.

  • Extraction: Immediately extract the product into a non-polar, water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction quickly to minimize contact time with the aqueous layer.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Data Presentation: Factors Influencing Hydrolysis

FactorCondition Favoring HydrolysisRecommended Condition for StabilityRationale
pH Acidic (pH < 6) or Basic (pH > 8)Neutral (pH ≈ 7)Both acid and base can catalyze the nucleophilic attack of water on the quinazoline ring[5].
Temperature Elevated (e.g., Room Temperature or higher)Low (0-5 °C)Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature[3][4].
Solvent Protic (e.g., water, methanol, ethanol)Aprotic (e.g., DCM, toluene, ethyl acetate)Protic solvents can participate in the hydrolysis reaction, whereas aprotic solvents are inert[6].
Contact Time ProlongedMinimizedThe extent of hydrolysis is directly proportional to the time the compound is in contact with water.

Visualization: Hydrolysis Prevention Workflow

Hydrolysis Prevention Workflow Decision Workflow for this compound Workup start Reaction Complete is_aqueous_necessary Is Aqueous Workup Necessary? start->is_aqueous_necessary non_aqueous_workup Perform Non-Aqueous Workup: 1. Dilute with Aprotic Solvent 2. Filter Solids 3. Concentrate is_aqueous_necessary->non_aqueous_workup No modified_aqueous_workup Perform Modified Aqueous Workup: 1. Cool to 0-5°C 2. Quench with Neutral H₂O/Brine 3. Rapid Extraction 4. Dry & Concentrate Cold is_aqueous_necessary->modified_aqueous_workup Yes purification Purification: Recrystallization or Column Chromatography non_aqueous_workup->purification modified_aqueous_workup->purification

Caption: Decision workflow for selecting the appropriate workup method.

Issue 2: Difficulty in Removing Polar Impurities Without Causing Hydrolysis

Root Cause Analysis:

Sometimes, byproducts of the reaction are highly polar and require an aqueous wash for removal. This reintroduces the risk of hydrolysis.

Solutions:

Option A: Use of a Phase-Transfer Catalyst (PTC) during the reaction

A PTC can facilitate the reaction between reactants in immiscible phases, often leading to cleaner reactions with fewer byproducts and simplifying the workup[7]. This can sometimes eliminate the need for an aqueous wash altogether.

Option B: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid compounds and can often remove baseline impurities without resorting to chromatography or extensive aqueous washes.

Experimental Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated.

  • Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation: Suggested Solvents for Recrystallization of Dichloroquinazolines

Solvent/Solvent SystemPolarityComments
Heptane/HexaneNon-polarOften used for recrystallizing similar chloro-heterocycles[8].
TolueneNon-polarGood for compounds with aromatic character.
IsopropanolPolar ProticUse with caution due to its protic nature; rapid cooling is advised.
Ethyl Acetate/HeptaneMedium/Non-polarA common and effective solvent mixture for recrystallization.
Dichloromethane/HexaneMedium/Non-polarAnother effective solvent pair for inducing crystallization.

Visualization: Mechanism of Hydrolysis

Caption: Simplified representation of the hydrolysis of this compound at the C4 position.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image URL for rendering.)

By understanding the principles outlined in this guide and implementing the recommended protocols, you can significantly improve the yield and purity of your this compound, paving the way for more reliable and reproducible results in your research and development endeavors.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Dichloroquinazoline and 2,4-Dichloroquinazoline for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Dichloroquinazolines are a versatile class of heterocyclic compounds, serving as key intermediates in the synthesis of a wide array of biologically active molecules. Among the various isomers, 4,5-dichloroquinazoline and 2,4-dichloroquinazoline are frequently employed, yet their subtle structural differences lead to distinct reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by experimental evidence and theoretical insights, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Distinctions

The core of the reactivity differences between this compound and 2,4-dichloroquinazoline lies in the electronic landscape of the quinazoline ring system, dictated by the positions of the two chlorine atoms. Both isomers share the fundamental quinazoline scaffold, a fusion of a benzene and a pyrimidine ring. However, the placement of the electron-withdrawing chlorine atoms significantly alters the electrophilicity of the carbon atoms, particularly those bearing the chloro-substituents.

FeatureThis compound2,4-Dichloroquinazoline
CAS Number 2148-55-2[1]607-68-1[2]
Molecular Formula C₈H₄Cl₂N₂C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol 199.04 g/mol
Appearance SolidWhite to yellow crystalline powder[3]
Melting Point 131.5-133 °C[1]Not specified
Boiling Point 317.6±22.0 °C (Predicted)[1]273.3 °C at 760 mmHg[4]

The Crux of the Matter: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most common and synthetically valuable reaction for both isomers is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. The key to understanding their differential reactivity lies in analyzing the susceptibility of each chloro-substituted carbon to nucleophilic attack.

2,4-Dichloroquinazoline: A Tale of Two Chlorines

In 2,4-dichloroquinazoline, the chlorine atoms at the 2- and 4-positions exhibit markedly different reactivities. It is well-established, both experimentally and through computational studies, that the C4 position is significantly more reactive towards nucleophiles than the C2 position .[1][3][5] This regioselectivity is a cornerstone of its synthetic utility.

Several factors contribute to this pronounced difference:

  • Electronic Activation: The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more effectively transmitted to the C4 position through resonance, making it more electrophilic and thus more susceptible to nucleophilic attack.

  • Intermediate Stabilization: The Meisenheimer intermediate formed upon nucleophilic attack at C4 is better stabilized through resonance delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Computational Evidence: Density Functional Theory (DFT) calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[3] This indicates that the C4 position is the more favorable site for nucleophilic attack. Furthermore, the calculated activation energy for nucleophilic attack at C4 is lower than at C2, further supporting the observed regioselectivity.[3]

This high degree of regioselectivity allows for the sequential functionalization of 2,4-dichloroquinazoline. Mild reaction conditions typically lead to substitution at the C4 position, while more forcing conditions are required to substitute the less reactive chlorine at C2.[1]

Experimental Protocol: Regioselective Amination of 2,4-Dichloroquinazoline

This protocol exemplifies the selective substitution at the C4 position.

Objective: To synthesize a 4-amino-2-chloroquinazoline derivative.

Materials:

  • 2,4-Dichloroquinazoline

  • Desired primary or secondary amine (e.g., aniline)

  • Solvent (e.g., isopropanol, dioxane)

  • Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1 equivalent) in the chosen solvent.

  • Add the amine (1-1.2 equivalents) and the base (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-amino-2-chloroquinazoline.

This compound: A More Nuanced Reactivity Profile

Information directly comparing the reactivity of this compound to its 2,4-isomer is less abundant in the literature. However, we can infer its reactivity based on the electronic effects of the substituents. In this isomer, both chlorine atoms are on the benzene ring portion of the quinazoline. The chlorine at C4 is still activated by the adjacent nitrogen atom (N3) of the pyrimidine ring. The chlorine at C5, being on the carbocyclic ring, is expected to be less activated towards SNAr compared to the chlorines on the pyrimidine ring of the 2,4-isomer.

The key question is how the C5-chloro substituent influences the reactivity of the C4-chloro group. The C5-chloro atom is an electron-withdrawing group, which would be expected to further increase the electrophilicity of the quinazoline ring system, including the C4 position. However, its effect is likely to be less pronounced than the activation provided by the pyrimidine ring nitrogens.

While direct kinetic data is scarce, it is reasonable to predict that the C4 position in this compound is reactive towards nucleophilic substitution. The synthesis of 5-chloro-substituted 4(3H)-quinazolinones from chlorosubstituted anthranilic acids suggests that the chloro-substituent on the benzene ring is retained during these transformations, implying its lower reactivity compared to positions on the pyrimidine ring.[6]

Visualizing the Reactivity Landscape

To better understand the flow of synthetic transformations, the following diagrams illustrate the key reactivity principles.

G cluster_0 2,4-Dichloroquinazoline Reactivity 2,4-DCQ 2,4-Dichloroquinazoline Intermediate_C4 Meisenheimer Intermediate (Attack at C4) 2,4-DCQ->Intermediate_C4 Nucleophile (Mild Conditions) Intermediate_C2 Meisenheimer Intermediate (Attack at C2) 2,4-DCQ->Intermediate_C2 Nucleophile (Harsh Conditions) Product_C4 4-Substituted-2-chloroquinazoline Intermediate_C4->Product_C4 Loss of Cl- Product_C2 2-Substituted-4-chloroquinazoline Intermediate_C2->Product_C2 Loss of Cl-

Caption: Regioselective SNAr of 2,4-Dichloroquinazoline.

G cluster_1 Comparative Reactivity Hypothesis Reactivity_Scale <---------------------------------- Decreasing Reactivity of C4-Cl ----------------------------------> 2,4-DCQ_C4 C4 in 2,4-Dichloroquinazoline (Highly Activated) 4,5-DCQ_C4 C4 in this compound (Activated) 4,5-DCQ_C5 C5 in this compound (Less Activated)

Caption: Hypothesized Reactivity of Chloro-positions.

Synthesis of the Starting Materials

A brief overview of the synthesis of these two isomers is pertinent for a comprehensive understanding.

Synthesis of 2,4-Dichloroquinazoline

A common route to 2,4-dichloroquinazoline involves the chlorination of quinazoline-2,4(1H,3H)-dione. This precursor can be synthesized from anthranilic acid.

G Anthranilic_Acid Anthranilic Acid Quinazoline_dione Quinazoline-2,4(1H,3H)-dione Anthranilic_Acid->Quinazoline_dione e.g., Urea, heat 2,4-DCQ 2,4-Dichloroquinazoline Quinazoline_dione->2,4-DCQ POCl₃, heat

Caption: Synthesis of 2,4-Dichloroquinazoline.

Synthesis of this compound

The synthesis of this compound is less commonly detailed. One potential route could involve the appropriate substituted anthranilic acid derivative, followed by cyclization and chlorination steps.

Conclusion and Recommendations for Researchers

  • 2,4-Dichloroquinazoline is the preferred reagent when a clear and predictable regioselective substitution at the C4 position is desired. The high reactivity of the C4-chloro allows for facile introduction of a wide range of nucleophiles under relatively mild conditions, leaving the C2-chloro available for subsequent, more forcing transformations. This makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.

  • This compound presents a different set of synthetic possibilities. The C4-chloro is activated, but its reactivity relative to the C4-chloro in the 2,4-isomer is not as well-documented with direct comparative data. The C5-chloro is expected to be significantly less reactive in SNAr reactions. This isomer would be most useful when the synthetic target requires a chlorine atom to be present on the benzene ring portion of the quinazoline scaffold.

Recommendation: For synthetic campaigns requiring a robust and well-characterized platform for sequential nucleophilic substitutions, 2,4-dichloroquinazoline is the more established and predictable choice. Researchers targeting molecules with substitution at the 4-position of the quinazoline ring will find a wealth of literature and established protocols for this isomer. The use of this compound should be considered when the specific substitution pattern of the final target molecule necessitates a chlorine at the 5-position. In such cases, preliminary reactivity and selectivity studies are highly recommended to establish optimal reaction conditions.

This guide aims to provide a solid foundation for understanding the comparative reactivity of these two important building blocks. As with all chemical synthesis, careful consideration of the specific reaction conditions and the nature of the nucleophile is paramount for achieving the desired outcome.

References

A Comparative Guide to Nucleophilic Attack on 4,5- and 4,7-Dichloroquinazoline: A Tale of Steric Hindrance and Electronic Influence

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3][4][5] This versatility has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to hypertension. The functionalization of this heterocyclic system, particularly through nucleophilic aromatic substitution (SNAr), is a critical strategy for synthesizing diverse molecular libraries and optimizing drug candidates.[1][2][6]

A common synthetic precursor is dichloroquinazoline, where the chlorine atoms serve as excellent leaving groups. While the regioselectivity of nucleophilic attack on 2,4-dichloroquinazoline is well-documented—with the C4 position being significantly more reactive than the C2 position[1][2][7]—the influence of substituents on the fused benzene ring is more nuanced. This guide provides an in-depth comparison of the reactivity of two key isomers, 4,5-dichloroquinazoline and 4,7-dichloroquinazoline, toward nucleophilic attack at the C4 position. We will explore the underlying mechanistic principles, supported by experimental insights, to provide a clear framework for researchers in drug development.

Mechanistic Deep Dive: The Decisive Roles of Electronics and Sterics

The susceptibility of the C4 position on the quinazoline ring to nucleophilic attack is fundamentally governed by the electron-withdrawing nature of the adjacent ring nitrogen (N3). This nitrogen atom polarizes the C4-Cl bond and helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction.[8][9] Density Functional Theory (DFT) calculations corroborate this, showing that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the more electrophilic center ripe for attack.[2][3][10]

When a second chlorine atom is introduced onto the benzene portion of the scaffold, its position dictates the reactivity at C4 through a combination of electronic and steric effects.

Electronic Effects

In both isomers, the chlorine atom on the benzene ring acts as an electron-withdrawing group through induction. This effect deactivates the aromatic system to some degree but its influence on the distant C4 position varies:

  • 4,7-Dichloroquinazoline : The C7-chloro substituent is electronically distant from the C4 reaction center. Its electron-withdrawing effect is modest and does not significantly alter the inherent high reactivity of the C4 position.

  • This compound : The C5-chloro substituent is also an inductively withdrawing group. However, its electronic influence is overshadowed by a much more powerful steric effect.

Steric Effects: The Dominant Factor

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of atoms or groups near the reaction center.[11][12][13][14] This phenomenon is the primary differentiator between the two isomers.

  • 4,7-Dichloroquinazoline : The C7 position is far removed from the site of nucleophilic attack at C4. An incoming nucleophile has an unobstructed path to the electrophilic carbon, allowing the reaction to proceed readily.

  • This compound : The C5-chloro substituent is in a peri position relative to C4, meaning they are on adjacent rings but in close spatial proximity. This arrangement creates a significant steric shield, physically blocking the trajectory of an incoming nucleophile.[11][12] This steric clash dramatically increases the activation energy required for the reaction to proceed, making substitution at C4 far more challenging.[11]

References

A Researcher's Guide to the Spectroscopic Differentiation of Dichloroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety, and efficacy. Dichloroquinazoline isomers, a class of compounds with significant potential in medicinal chemistry, present a formidable analytical challenge due to their subtle structural variations. This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the unambiguous differentiation of these isomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Need for Isomer Differentiation

Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific positioning of chloro-substituents on the quinazoline core can dramatically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. Misidentification of an isomer can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, robust and reliable analytical methods for isomer differentiation are paramount.

This guide will focus on a comparative analysis of the most powerful spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers, as it provides detailed information about the chemical environment of each nucleus in a molecule.[1][2] Both ¹H and ¹³C NMR offer unique insights into the connectivity and spatial arrangement of atoms.

Distinguishing Isomers by ¹H and ¹³C NMR

The chemical shifts and coupling constants of the protons and carbons in the dichloroquinazoline ring system are highly sensitive to the positions of the two chlorine atoms. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the quinazoline ring creates distinct electronic environments for the remaining protons and carbons, leading to unique spectral fingerprints for each isomer.

For this guide, we will compare the experimental data for 2,4-dichloroquinazoline with the predicted NMR data for other common isomers: 2,6-dichloroquinazoline, 2,7-dichloroquinazoline, and 4,7-dichloroquinazoline. The predicted spectra were generated using established computational algorithms to provide a comparative framework in the absence of readily available experimental data for all isomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Dichloroquinazoline Isomers (Predicted in DMSO-d₆)

Proton2,4-Dichloroquinazoline (Experimental in CDCl₃)[3]2,6-Dichloroquinazoline (Predicted)2,7-Dichloroquinazoline (Predicted)4,7-Dichloroquinazoline (Predicted)
H-58.20-8.30 (d)~8.15 (d)~8.00 (d)~8.30 (s)
H-67.70-7.80 (d)-~7.60 (dd)~7.90 (d)
H-78.00-8.10 (m)~7.90 (dd)--
H-88.00-8.10 (m)~8.25 (d)~8.10 (s)~8.45 (d)
H-2/H-4-~9.10 (s)~9.05 (s)~9.00 (s)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Dichloroquinazoline Isomers (Predicted in DMSO-d₆)

Carbon2,4-Dichloroquinazoline (Experimental in CDCl₃)[3]2,6-Dichloroquinazoline (Predicted)2,7-Dichloroquinazoline (Predicted)4,7-Dichloroquinazoline (Predicted)
C-2161.3~160.5~161.0~155.0
C-4157.0~158.0~158.5~164.0
C-4a120.0~122.0~121.5~123.0
C-5128.6~129.0~128.5~125.0
C-6125.0~135.0 (C-Cl)~127.0~130.0
C-7136.5~130.0~138.0 (C-Cl)~140.0 (C-Cl)
C-8128.6~125.0~118.0~129.0
C-8a151.0~150.0~150.5~152.0

Causality Behind Spectral Differences:

  • ¹H NMR: The proton chemical shifts are influenced by the deshielding effect of the nearby electronegative chlorine and nitrogen atoms. Protons ortho to a chlorine atom will experience a greater downfield shift. The coupling patterns (e.g., doublets, triplets, singlets) and coupling constants (J-values) are dictated by the number and proximity of neighboring protons, providing crucial information about the substitution pattern. For example, a singlet in the aromatic region might indicate a proton with no adjacent proton neighbors, a key clue for specific isomers.

  • ¹³C NMR: The carbon chemical shifts are even more sensitive to the substitution pattern. Carbons directly bonded to chlorine atoms will exhibit a significant downfield shift. The symmetry of the molecule also plays a crucial role; symmetric isomers will show fewer signals in their ¹³C NMR spectra compared to asymmetric ones.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the dichloroquinazoline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse angle: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Isomer in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities & Coupling process->analyze identify Identify Isomer analyze->identify

NMR analysis workflow for dichloroquinazoline isomers.

Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be distinct, offering a powerful method for differentiation.

Differentiating Isomers by Fragmentation Patterns

The position of the chlorine atoms influences the stability of the quinazoline ring and the resulting fragment ions. Cleavage of the C-Cl bond is a common fragmentation pathway, but the subsequent fragmentation of the resulting radical cation can vary significantly between isomers.

Table 3: Key Predicted Mass Spectral Fragments for Dichloroquinazoline Isomers (m/z)

IsomerMolecular Ion [M]⁺[M-Cl]⁺[M-2Cl]⁺Other Key Fragments
2,4-Dichloroquinazoline198/200/202163/165128Loss of N₂ and subsequent fragments
2,6-Dichloroquinazoline198/200/202163/165128Fragments from cleavage of the pyrimidine ring
2,7-Dichloroquinazoline198/200/202163/165128Unique fragments from benzene ring cleavage
4,7-Dichloroquinazoline198/200/202163/165128Characteristic loss of HCN

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of the dichloroquinazoline isomer in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Analysis:

    • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the isomer from any impurities.

    • GC column: A non-polar column (e.g., DB-5ms) is typically suitable.

    • Temperature program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • MS ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the expected patterns for the different isomers.

    • Pay close attention to the isotopic distribution of chlorine-containing fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis dissolve Dissolve Isomer in Volatile Solvent inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Analysis ionize->detect identify_m Identify Molecular Ion detect->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag compare Compare with Expected Patterns analyze_frag->compare identify_iso Identify Isomer compare->identify_iso

Mass spectrometry workflow for dichloroquinazoline isomer analysis.

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While they may not always provide the same level of unambiguous structural detail as NMR, they are excellent complementary techniques, particularly for rapid screening and quality control.

Differentiating Isomers by Vibrational Fingerprints

The positions of the chlorine atoms affect the vibrational frequencies of the C-H, C-N, C-C, and C-Cl bonds in the quinazoline ring. The "fingerprint" region of the IR and Raman spectra (typically below 1500 cm⁻¹) is particularly rich in information and can be used to distinguish between isomers.

Table 4: Key Vibrational Bands (cm⁻¹) for Differentiating Dichloroquinazoline Isomers

Vibrational Mode2,4-Dichloroquinazoline[4]2,6-Dichloroquinazoline (Predicted)2,7-Dichloroquinazoline (Predicted)4,7-Dichloroquinazoline[4]
C=N stretching~1610, 1546~1600-1620~1600-1620~1610, 1546
Aromatic C=C stretching~1527~1500-1550~1500-1550~1527
C-Cl stretching~800-850~800-850~800-850~800-850
C-H out-of-plane bending~750-900 (characteristic pattern)~750-900 (different pattern)~750-900 (different pattern)~750-900 (different pattern)

Key Distinguishing Features:

  • C-H out-of-plane bending: The pattern of bands in the 750-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

  • Symmetry: More symmetrical isomers may have fewer IR and Raman active bands due to selection rules.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy
  • Sample Preparation:

    • FT-IR (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.

    • FT-Raman: Place the solid sample directly into a sample holder.

  • Spectral Acquisition:

    • FT-IR: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

    • FT-Raman: Acquire the spectrum using a Fourier Transform Raman (FT-Raman) spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

  • Data Analysis:

    • Compare the fingerprint regions of the spectra of the different isomers to identify unique patterns and characteristic bands.

Conclusion: A Multi-faceted Approach for Confident Identification

The unambiguous differentiation of dichloroquinazoline isomers is a critical task in drug discovery and development. While each spectroscopic technique offers valuable information, a multi-faceted approach provides the highest level of confidence.

  • NMR spectroscopy remains the definitive tool for absolute structure elucidation.

  • Mass spectrometry provides rapid confirmation of molecular weight and offers valuable structural insights through fragmentation analysis.

  • Vibrational spectroscopy serves as a rapid and effective complementary technique for screening and quality control.

By leveraging the strengths of each of these techniques and understanding the underlying principles of how subtle structural changes manifest in their respective spectra, researchers can confidently navigate the complexities of dichloroquinazoline isomerism and accelerate the development of new and effective therapeutics.

References

A Comparative Guide to the Biological Activity of 4,5- and 4,6-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure provides a robust framework for the strategic placement of various substituents to interact with the ATP-binding pockets of protein kinases.[1][2] This has led to the development of numerous clinically successful kinase inhibitors for cancer therapy, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases (RTKs).[3][4] The substitution pattern on the quinazoline ring is a critical determinant of a compound's biological activity and selectivity. Dichloro-substitution, in particular, has been explored to modulate the electronic and steric properties of the quinazoline core, thereby influencing its interaction with target kinases. This guide provides a comparative analysis of the biological activity of 4,5- and 4,6-dichloroquinazoline derivatives, with a focus on their role as anticancer agents. It is important to note that while the biological activities of 4,6-dichloroquinazoline derivatives are more extensively documented, direct comparative studies with their 4,5-dichloro counterparts are limited in publicly available literature.

The Dichotomy of Isomeric Substitution: A Comparative Overview

The positioning of chlorine atoms on the quinazoline ring significantly impacts the molecule's interaction with the kinase active site. The 4-position is crucial as it is often the attachment point for the aniline moiety in many kinase inhibitors, which projects into the ATP-binding pocket. Chlorine atoms at positions 5 and 6 reside on the benzene ring portion of the scaffold and can influence binding through steric and electronic effects.

4,6-Dichloroquinazoline Derivatives: A Well-Trod Path in Kinase Inhibition

The 6-chloro substitution on the quinazoline ring has been a cornerstone in the design of potent EGFR inhibitors.[2] This substitution is known to enhance the anticancer activity of quinazoline derivatives. The chlorine atom at the 6-position can form important interactions within the ATP-binding pocket of kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), contributing to their inhibitory potency.[2][5]

Derivatives of 4,6-dichloroquinazoline are often synthesized as precursors to more complex molecules where the 4-chloro group is displaced by a substituted aniline to yield 4-anilinoquinazoline derivatives. These compounds have demonstrated significant potential as dual inhibitors of EGFR and VEGFR-2, two key players in tumor growth, proliferation, and angiogenesis.[1][6]

4,5-Dichloroquinazoline Derivatives: An Area Ripe for Exploration

In contrast to their 4,6-dichloro counterparts, there is a notable scarcity of research on the biological activities of this compound derivatives. While synthesis of related 2,4-diamino-5-chloro-6-substituted quinazolines has been reported with demonstrated antimalarial and anticancer activities, specific data on 4,5-dichloro derivatives remains limited.[7] The placement of a chlorine atom at the 5-position would position it in closer proximity to the hinge region of the kinase, which could sterically influence the binding of the aniline moiety at the 4-position. Without direct comparative experimental data, the precise impact of this substitution pattern on kinase inhibition and overall biological activity remains an area requiring further investigation.

Comparative Biological Activity: Insights from Available Data

While a direct head-to-head comparison of 4,5- and 4,6-dichloroquinazoline derivatives is not available, we can synthesize data from various studies on related chloro-substituted quinazolines to provide a comparative context. The following table summarizes the cytotoxic activity of various chloro-substituted anilinoquinazolines against different cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Target(s)
4,6-Disubstituted Quinazoline 4-((4-(3-bromophenylamino)quinazolin-6-ylamino)methyl)phenolHepG20.28EGFR
A16-F100.59EGFR
6-Chloro-4-anilinoquinazoline 6-chloro-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazolineHeLa, B16, L1210Growth InhibitionNot specified
2-Chloro-4-anilinoquinazoline 2-chloro-4-(3-chloro-4-fluoroanilino)quinazoline derivative (compound 8o)-EGFR: ~11-fold more potent than prototype; VEGFR-2: ~7-fold more potent than prototypeEGFR, VEGFR-2

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Quinazoline-based kinase inhibitors primarily exert their anticancer effects by competitively binding to the ATP pocket of receptor tyrosine kinases, such as EGFR and VEGFR-2. This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[2][8]

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Quinazoline Dichloroquinazoline Derivative Quinazoline->EGFR Inhibits Quinazoline->VEGFR2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by dichloroquinazoline derivatives.

Experimental Protocols

Synthesis of 4-Anilino-6-chloroquinazoline Derivatives (General Procedure)

The synthesis of 4-anilino-6-chloroquinazoline derivatives typically involves the nucleophilic substitution of a 4,6-dichloroquinazoline precursor with a substituted aniline.

dot

Synthesis_Workflow start Start: 4,6-Dichloroquinazoline & Substituted Aniline reaction Reaction: Nucleophilic Aromatic Substitution Solvent (e.g., isopropanol) Reflux start->reaction workup Work-up: Cooling, Filtration, Washing reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: 4-Anilino-6-chloroquinazoline Derivative purification->product

Caption: General workflow for the synthesis of 4-anilino-6-chloroquinazoline derivatives.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 4,6-dichloroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) is suspended in a suitable solvent such as isopropanol or ethanol.

  • Reaction: The reaction mixture is heated to reflux and stirred for a specified period (typically 2-12 hours), monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with the reaction solvent and then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 4-anilino-6-chloroquinazoline derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for determining the in vitro potency of a test compound against a specific protein kinase.[8]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells.[2]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The available literature strongly supports the significance of the 4,6-dichloroquinazoline scaffold in the development of potent kinase inhibitors, particularly targeting EGFR and VEGFR-2. The 6-chloro substituent is a key feature for enhancing anticancer activity. In contrast, the biological activity of this compound derivatives is a largely unexplored area. The lack of direct comparative studies necessitates further research to fully elucidate the structure-activity relationships of these isomeric compounds. Future investigations should focus on the synthesis and parallel biological evaluation of both 4,5- and 4,6-dichloroquinazoline derivatives against a panel of kinases and cancer cell lines. Such studies would provide invaluable data for understanding the impact of chlorine substitution patterns and could lead to the discovery of novel and more selective kinase inhibitors.

References

Navigating the Uncharted Territory of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous FDA-approved drugs. While extensive research has illuminated the structure-activity relationships (SAR) of various substituted quinazolines, the specific 4,5-dichloroquinazoline framework remains a largely unexplored chemical space. This guide provides a forward-looking, comparative analysis of the potential SAR of this compound analogs, drawing upon established principles from related quinazoline series to inform future drug discovery efforts. By synthesizing existing knowledge, we will project the potential of this novel scaffold, detail the requisite experimental validation, and provide a roadmap for its exploration as a source of next-generation kinase inhibitors.

The Quinazoline Core: A Proven Scaffold for Kinase Inhibition

The quinazoline ring system is a cornerstone in the design of ATP-competitive kinase inhibitors. Its bicyclic structure provides a rigid framework for the precise orientation of substituents that can engage with key residues within the ATP-binding pocket of kinases. The 4-position of the quinazoline ring is particularly crucial; substitution at this position, often with an anilino group, has proven to be a highly effective strategy for achieving potent and selective kinase inhibition. Marketed drugs such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), exemplify the success of this approach.[1][2]

The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring can significantly modulate the compound's physicochemical properties and biological activity. Chlorine substituents can influence factors such as lipophilicity, metabolic stability, and electronic properties, which in turn affect target binding and pharmacokinetic profiles. While various dichloro-substitution patterns have been investigated, the 4,5-dichloro arrangement presents a unique opportunity for novel molecular interactions and warrants dedicated investigation.

Proposed Structure-Activity Relationship of this compound Analogs: A Predictive Framework

Based on the established SAR of other quinazoline series, we can extrapolate a hypothetical SAR for this compound analogs. The primary point of diversification for these analogs would be the displacement of the highly reactive 4-chloro group with various nucleophiles, most notably substituted anilines.

Key Hypotheses for the SAR of this compound Analogs:

  • The Role of the 5-Chloro Substituent: The presence of a chlorine atom at the C5 position is predicted to introduce significant steric and electronic effects. This could influence the preferred conformation of the C4-substituent and potentially lead to novel interactions with the target kinase. For instance, in the context of EGFR inhibition, the C5-chloro group may occupy a region of the ATP-binding site that is not engaged by traditional 6- or 7-substituted quinazolines, potentially offering a new avenue for achieving selectivity or overcoming resistance. A notable example of a C5-substituted quinazoline is the c-Src/Abl kinase inhibitor AZD0530, which features a tetrahydro-2H-pyran-4-yloxy group at this position, highlighting the potential for bulky substituents at C5 to be well-tolerated and contribute to potent inhibition.[3]

  • Impact of C4-Anilino Substitution: As with other 4-anilinoquinazolines, the nature and substitution pattern of the aniline ring will be critical determinants of activity.[4]

    • Small, electron-withdrawing groups (e.g., chloro, fluoro) or small, electron-donating groups (e.g., methyl) at the meta and para positions of the aniline ring are likely to be well-tolerated and may enhance binding affinity.

    • Bulky substituents on the aniline ring may clash with the C5-chloro group, leading to a decrease in activity unless the substituent can adopt a conformation that avoids this steric hindrance.

  • Potential for Novel Kinase Targets: The unique electronic and steric profile of the this compound scaffold may favor binding to kinases beyond the well-trodden EGFR family. Kinases with more open or flexible ATP-binding pockets might accommodate the C5-chloro substituent more readily, presenting an opportunity for discovering inhibitors with novel selectivity profiles.

Comparative Data: A Predictive Overview

To guide initial synthetic efforts, the following table presents a hypothetical comparison of this compound analogs with varying C4-anilino substituents. The predicted activity is extrapolated from known SAR principles of quinazoline-based kinase inhibitors. It is crucial to emphasize that these are theoretical predictions that require experimental validation.

Compound IDR (Substituent on Anilino Ring)Predicted Target(s)Predicted In Vitro Potency (IC50)Rationale for Prediction
4,5-DCQ-1 HEGFR, Src family kinases10 - 100 nMThe unsubstituted anilino group provides a baseline for comparison. The 5-chloro group may enhance binding through halogen bonding or by inducing a favorable conformation.
4,5-DCQ-2 3-ClEGFR, Src family kinases1 - 50 nMA small, electron-withdrawing group at the meta-position is often favorable for EGFR inhibition.
4,5-DCQ-3 4-FEGFR, VEGFR5 - 75 nMA para-fluoro substituent is a common feature in many kinase inhibitors and is generally well-tolerated.
4,5-DCQ-4 3-CH3EGFR, Src family kinases10 - 150 nMA small, electron-donating group can be beneficial, though potentially less so than an electron-withdrawing group.
4,5-DCQ-5 3,4-diClEGFR, Src family kinases1 - 50 nMDichloro-substitution on the aniline ring can enhance potency, as seen in other quinazoline series.
4,5-DCQ-6 4-OCH3EGFR, Src family kinases50 - 500 nMA methoxy group at the para-position can sometimes lead to reduced activity due to steric or electronic effects.

Experimental Validation: A Roadmap for Investigation

The validation of the predicted SAR for this compound analogs requires a systematic approach encompassing chemical synthesis and biological evaluation.

Synthesis of this compound Analogs

Step 1: Synthesis of 5-Chloro-4(3H)-quinazolinone

This would likely involve the cyclization of 2-amino-6-chlorobenzoic acid with formamide or a similar one-carbon source.

Step 2: Chlorination to this compound

The resulting 5-chloro-4(3H)-quinazolinone can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the this compound intermediate.

Step 3: Nucleophilic Aromatic Substitution

The key this compound intermediate can then be reacted with a variety of substituted anilines in the presence of a suitable base and solvent to yield the target 4-anilino-5-chloroquinazoline analogs. Microwave-assisted synthesis could be employed to accelerate this step.[6]

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization 2-amino-6-chlorobenzoic acid 2-amino-6-chlorobenzoic acid 5-Chloro-4(3H)-quinazolinone 5-Chloro-4(3H)-quinazolinone 2-amino-6-chlorobenzoic acid->5-Chloro-4(3H)-quinazolinone Formamide, Heat This compound This compound 5-Chloro-4(3H)-quinazolinone->this compound POCl3 or SOCl2 4-Anilino-5-chloroquinazoline Analogs 4-Anilino-5-chloroquinazoline Analogs This compound->4-Anilino-5-chloroquinazoline Analogs Substituted Anilines, Base

Caption: Proposed synthetic workflow for this compound analogs.

In Vitro Biological Evaluation

1. Antiproliferative Activity (MTT Assay)

The initial screening of the synthesized analogs would involve assessing their cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for this purpose.[7][8][9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. In Vitro Kinase Inhibition Assay

To determine the specific molecular targets of the active compounds, in vitro kinase inhibition assays are essential. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, provides a high-throughput method to measure the ability of a compound to inhibit the activity of a specific kinase.[1][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, combine the purified recombinant kinase, a suitable substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a set period.

  • ADP Detection: Add a reagent to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

G cluster_0 Cell-Based Screening cluster_1 Target-Based Screening Synthesized Analogs Synthesized Analogs MTT Assay MTT Assay Synthesized Analogs->MTT Assay Cancer Cell Lines IC50 (Cytotoxicity) IC50 (Cytotoxicity) MTT Assay->IC50 (Cytotoxicity) Identify Lead Compounds Identify Lead Compounds IC50 (Cytotoxicity)->Identify Lead Compounds Active Analogs Active Analogs Kinase Inhibition Assay Kinase Inhibition Assay Active Analogs->Kinase Inhibition Assay Purified Kinases IC50 (Kinase Inhibition) IC50 (Kinase Inhibition) Kinase Inhibition Assay->IC50 (Kinase Inhibition) IC50 (Kinase Inhibition)->Identify Lead Compounds

Caption: Experimental workflow for the biological evaluation of this compound analogs.

Targeted Signaling Pathways

Many quinazoline-based inhibitors target receptor tyrosine kinases (RTKs) like EGFR, which are crucial nodes in signaling pathways that drive cancer cell proliferation and survival. The inhibition of EGFR blocks downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a hypothetical this compound analog.

Conclusion and Future Directions

The this compound scaffold represents an intriguing and underexplored area in the field of kinase inhibitor research. By leveraging the extensive knowledge of quinazoline SAR, we can rationally design and synthesize novel analogs with the potential for potent and selective kinase inhibition. The predictive framework and experimental roadmap outlined in this guide provide a solid foundation for initiating research into this promising class of compounds. The systematic synthesis and biological evaluation of this compound derivatives may lead to the discovery of novel anticancer agents with improved efficacy, selectivity, or the ability to overcome existing mechanisms of drug resistance. Further investigations, including co-crystallization studies of active compounds with their target kinases, will be crucial for elucidating the precise binding modes and refining the SAR for this exciting new scaffold.

References

A Senior Application Scientist's Guide to Validating the Structure of 4,5-Dichloroquinazoline Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Challenge of Isomeric Ambiguity

The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to antihypertensive treatments.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the unambiguous structural characterization of novel quinazoline derivatives is a non-negotiable prerequisite in any drug discovery and development pipeline.

However, the synthesis of polysubstituted quinazolines, such as 4,5-dichloroquinazoline derivatives, often presents a significant analytical challenge. While 1D ¹H and ¹³C NMR are foundational techniques, they frequently fall short in providing definitive proof of regiochemistry. For a this compound, the protons on the benzene moiety (H-6, H-7, and H-8) create complex splitting patterns that are difficult to assign unequivocally. Relying solely on chemical shift prediction is fraught with uncertainty. This guide provides a comprehensive, field-proven methodology for leveraging a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to irrefutably validate the structure of these critical molecules.[3][4]

The Analytical Hurdle: Why 1D NMR Is Insufficient

Consider a hypothetical derivative, 2-methyl-4,5-dichloroquinazoline. In its ¹H NMR spectrum, we would expect to see a singlet for the 2-methyl group and three aromatic protons. These aromatic protons (H-6, H-7, H-8) would constitute an AMX spin system, but definitively assigning which signal corresponds to which proton is a formidable task. Is the most downfield aromatic proton H-6 or H-8? An incorrect assignment could lead to the misidentification of the isomer, wasting significant resources. This ambiguity necessitates a more powerful, multi-dimensional approach to map the molecular architecture.

The 2D NMR Solution: A Multi-Correlational Approach

To overcome the limitations of 1D NMR, we employ a trio of 2D experiments that, when used in concert, build a complete and validated picture of the molecule's connectivity.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for tracing out proton-proton networks, such as adjacent protons on an aromatic ring.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to via a single bond (¹JCH). It is exceptionally sensitive and provides a clear correlation for every protonated carbon, effectively bridging the ¹H and ¹³C spectral worlds.[5][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for skeletal elucidation. It reveals correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2-4). These "long-range" correlations are instrumental in connecting disparate spin systems and, crucially, in identifying and placing quaternary (non-protonated) carbons, such as C-4 and C-5 in our target molecule.[8][9][10]

Experimental Workflow: From Sample to Spectrum

A self-validating protocol demands meticulous attention to detail from the outset. The quality of the final data is a direct reflection of the care taken in sample preparation and parameter optimization.

Logical Workflow for Structure Validation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation Sample 1. High-Purity Sample (~10-20 mg) Solvent 2. Select Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube 3. Dissolve & Transfer to NMR Tube Solvent->Tube OneD 4. Acquire 1D Spectra (¹H, ¹³C, DEPT) Tube->OneD TwoD 5. Acquire 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD COSY_Analysis 6. COSY: Identify ¹H-¹H Spin Systems TwoD->COSY_Analysis HSQC_Analysis 7. HSQC: Assign Protonated Carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis 8. HMBC: Establish Long-Range Connectivity & Quaternary Carbons HSQC_Analysis->HMBC_Analysis Structure 9. Assemble Fragments & Confirm Regiochemistry HMBC_Analysis->Structure Final 10. Final Structure Validated Structure->Final

Caption: A systematic workflow for 2D NMR-based structure elucidation.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of the purified this compound derivative. The sample must be free of paramagnetic impurities and particulate matter.

  • Solvent: Use a high-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample, typically 0.6-0.7 mL. DMSO-d₆ is often an excellent choice for quinazolines due to its high solubilizing power.

  • Filtration: If any solid remains, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition (Example on a 500 MHz Spectrometer):

  • Initial Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field using the deuterium lock signal to achieve optimal resolution.

  • ¹H Spectrum: Acquire a standard quantitative ¹H spectrum to serve as a reference.

  • ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ and CH₂ signals.

  • gCOSY (Gradient-Selected COSY):

    • Pulse Program: cosygpmfqf

    • Spectral Width: Set identical widths for F1 and F2 axes, covering the entire proton chemical shift range (e.g., 0-10 ppm).

    • Parameters: 2-4 scans per increment, 256-512 increments in the F1 dimension.

  • gHSQC (Gradient-Selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 (for phase-edited spectrum showing CH/CH₃ vs CH₂)

    • Spectral Width: F2 (¹H) axis covers the proton range; F1 (¹³C) axis covers the carbon range (e.g., 0-170 ppm).

    • Parameters: Set ¹JCH coupling constant to an average value of 145 Hz. Acquire 4-8 scans per increment, 256 increments in F1.

  • gHMBC (Gradient-Selected HMBC):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: Same as HSQC.

    • Parameters: This is the critical choice. The long-range coupling delay must be optimized. An average value of 8 Hz (corresponding to a delay of ~62.5 ms) is an excellent starting point for detecting typical ²JCH and ³JCH correlations.[7] Acquire 8-32 scans per increment, 256-512 increments in F1.

Data Interpretation: A Case Study of 2-Methyl-4,5-dichloroquinazoline

Let's walk through the analysis to definitively prove the 4,5-dichloro substitution pattern.

Step 1: Trace the Aromatic Spin System with COSY The COSY spectrum will reveal the connectivity of the protons on the benzene ring. A cross-peak between the signals for H-7 and H-8, and another between H-6 and H-7, will be observed. This confirms the sequence H-6 — H-7 — H-8, establishing them as a contiguous three-proton system.

Step 2: Assign Protonated Carbons with HSQC The HSQC spectrum provides unambiguous one-bond correlations. Each signal for H-2, H-6, H-7, H-8, and the methyl protons will show a single cross-peak to its directly attached carbon (C-2, C-6, C-7, C-8, and the methyl carbon, respectively). We now have securely identified all protonated carbons.

Step 3: Assemble the Molecular Skeleton with HMBC The HMBC spectrum provides the final, irrefutable evidence by connecting the molecular fragments and placing the chlorine-bearing quaternary carbons.

G node_placeholder H8 C4a H8->C4a C6 H8->C6 C7 H8->C7 H6 H6->C4a C5 H6->C5 C8 H6->C8 C4 H2 H2->C4 C8a H2->C8a

Caption: Key HMBC correlations confirming the this compound structure.

  • Key Correlation 1 (H-8 to C-4a and C-6): The proton at the 8-position (H-8) will show a strong three-bond correlation (³JCH) to the carbon at position 6 (C-6) and a crucial two-bond correlation (²JCH) to the quaternary carbon C-4a. This firmly places H-8 adjacent to the ring fusion.

  • Key Correlation 2 (H-6 to C-4a and C-8): The proton at the 6-position (H-6) will show a three-bond correlation to C-8 and a critical two-bond correlation to the same quaternary carbon, C-4a.

  • Key Correlation 3 (H-6 to C-5): A two-bond correlation from H-6 to the carbon at position 5 (C-5) will be observed. The absence of a proton on C-5 (confirmed by HSQC) and this HMBC correlation proves that C-5 is a substituted quaternary carbon.

  • Key Correlation 4 (H-2 to C-4 and C-8a): The proton on the pyrimidine ring (H-2) will show correlations to the quaternary carbon C-4 and the bridgehead carbon C-8a. This confirms the position of C-4. The lack of a proton signal for C-4 in the HSQC spectrum validates its substitution.

The combination of these correlations is unique to the 4,5-disubstituted pattern. For example, in a 6,7-dichloro isomer, the two remaining aromatic protons would be singlets in the ¹H NMR and would not show a COSY correlation, immediately distinguishing it.

Comparative Guide to 2D NMR Techniques for Quinazoline Validation

Technique Information Provided Strengths for this compound Validation Limitations
COSY ¹H-¹H scalar coupling networks (through 2-3 bonds).Rapidly establishes the contiguous H-6, H-7, H-8 spin system, confirming their adjacency on the benzene ring.Provides no information about quaternary carbons or carbons not attached to protons. Cannot connect isolated spin systems.
HSQC Direct one-bond ¹H-¹³C correlations.Unambiguously links each proton to its attached carbon, providing definitive assignments for all protonated carbons (CH, CH₂, CH₃).[7]Provides no information about connectivity between atoms or the positions of quaternary carbons.
HMBC Long-range ¹H-¹³C correlations (through 2-4 bonds).The definitive tool. It connects the H-6/7/8 system to the quaternary carbons C-4a and C-5, and H-2 to C-4, proving the substitution pattern.[8][11]Can be less sensitive than HSQC. The absence of a correlation is not definitive proof of distance, as ³JCH couplings can be near zero for certain dihedral angles.[7]
NOESY ¹H-¹H through-space correlations (proximity).Can provide complementary evidence. For example, a NOE between H-8 and a substituent at position 1 could help confirm the regiochemistry.[12]Can be complex to interpret and is more often used for stereochemical or conformational analysis rather than primary constitutional analysis.

Conclusion

For researchers in drug development, structural ambiguity is a risk that cannot be afforded. While 1D NMR is an essential first step, it is insufficient for the definitive characterization of complex substitution patterns like those in this compound derivatives. The synergistic application of 2D NMR techniques—COSY to define proton networks, HSQC to link protons to their carbons, and HMBC to build the complete molecular skeleton—constitutes a robust, self-validating system. This multi-dimensional approach transforms ambiguity into certainty, providing the high-fidelity structural data required for publication, patent applications, and advancing promising compounds toward clinical development.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of Dichloroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, dichloroquinazolines represent a pivotal scaffold in the design of novel therapeutics. Their utility as versatile intermediates stems from the differential reactivity of the two chlorine atoms, allowing for selective functionalization and the generation of diverse molecular libraries. This guide provides an in-depth, objective comparison of the primary synthetic routes to various dichloroquinazoline isomers, grounded in experimental data and mechanistic insights to empower informed decisions in your synthetic endeavors.

The Preeminence of the Quinazolinone/Quinazolinedione Pathway

The most prevalent and versatile strategy for accessing a wide array of dichloroquinazoline isomers commences with the construction of a substituted quinazolinone or quinazolinedione ring system, followed by a robust chlorination step. This two-stage approach offers significant advantages in terms of starting material accessibility and adaptability to achieve the desired isomeric substitution pattern.

Constructing the Quinazolinone Core: A Matter of Strategic Cyclization

The initial and arguably most critical phase in this synthetic paradigm is the judicious construction of the quinazolinone precursor. The choice of starting materials directly dictates the position of the chloro substituents in the final product.

A cornerstone of this approach is the utilization of appropriately substituted anthranilic acids. For instance, the synthesis of the widely used 2,4-dichloroquinazoline typically begins with anthranilic acid itself. The reaction with potassium cyanate under basic conditions efficiently yields 2,4-quinazolinedione[1]. This foundational reaction can be adapted for other isomers by employing substituted anthranilic acids.

  • For 4,6- and 4,7-dichloroquinazolines: The synthesis often starts with the corresponding chloro-substituted 2-aminobenzoic acids. For example, 2-amino-4-chlorobenzoic acid can be cyclized with formamide to produce 7-chloroquinazolin-4(3H)-one, a direct precursor to 4,7-dichloroquinazoline[2][3].

  • For 4,8-dichloroquinazolines: The synthesis of the precursor 8-chloroquinazolin-4-ol can be achieved through the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, often facilitated by microwave irradiation to enhance reaction rates and yields[4].

  • For 6,8-dichloroquinazolines: A logical starting point, though less documented with specific high-yield protocols, is 2-amino-3,5-dichlorobenzoic acid.

An alternative to anthranilic acids for certain isomers involves substituted anilines. For example, a route to 4,7-dichloroquinoline, a related heterocyclic system, starts from 3-chloroaniline, which is condensed with diethyl oxaloacetate and subsequently cyclized[5]. This highlights the flexibility in precursor selection based on commercial availability and desired substitution.

The following diagram illustrates the general workflow for constructing the quinazolinone core from anthranilic acid derivatives.

G A Substituted Anthranilic Acid C Quinazolinone / Quinazolinedione Intermediate A->C Cyclocondensation B Cyclizing Agent (e.g., KOCN, Formamide, Urea) B->C

Caption: General workflow for quinazolinone/dione synthesis.

The Chlorination Step: Activating the Precursor

With the quinazolinone or quinazolinedione in hand, the subsequent chlorination is the defining step in generating the target dichloroquinazoline. The choice of chlorinating agent is critical and can significantly impact yield and purity.

Phosphorus Oxychloride (POCl₃): The Workhorse Reagent

Phosphorus oxychloride is the most extensively used reagent for this transformation. The reaction mechanism is more nuanced than a simple dehydration/chlorination. It proceeds through the formation of phosphorylated intermediates[6][7]. The reaction can be conceptualized in two stages: an initial phosphorylation under basic conditions at lower temperatures, followed by the displacement of the phosphate group by chloride ions at elevated temperatures (typically 70-90°C) to furnish the chloroquinazoline[6].

Thionyl Chloride (SOCl₂): A Viable Alternative

Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is another effective chlorinating agent[2]. The Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF, is the active species that facilitates the chlorination.

Other Chlorinating Systems

While less common, other reagent systems such as triphenylphosphine in combination with N-chlorosuccinimide or trichloroisocyanuric acid have also been reported for the chlorination of quinazolinones[8].

The general chlorination process is depicted below:

G A Quinazolinone / Quinazolinedione C Dichloroquinazoline Isomer A->C Chlorination B Chlorinating Agent (e.g., POCl₃, SOCl₂/DMF) B->C

Caption: The pivotal chlorination step in dichloroquinazoline synthesis.

Comparative Analysis of Synthetic Routes to Key Isomers

The optimal synthetic route is highly dependent on the desired isomer. The following sections provide a comparative overview of the synthesis of several key dichloroquinazoline isomers, supported by experimental data where available.

2,4-Dichloroquinazoline

As a crucial building block for many kinase inhibitors, the synthesis of 2,4-dichloroquinazoline is well-established.

Route 1: From Anthranilic Acid

This is a robust and scalable two-step process.

  • Formation of 2,4-Quinazolinedione: Anthranilic acid is reacted with potassium cyanate in an aqueous basic solution. Subsequent acidification precipitates the dione. Yields for this step are typically high, often in the range of 86-93%[1].

  • Chlorination: The resulting 2,4-quinazolinedione is then refluxed with a chlorinating agent, most commonly phosphorus oxychloride, often in the presence of a tertiary amine like triethylamine. Yields for this chlorination step are generally good, with reports of 73-79%[8]. A patent describes a procedure with a molar yield of 79%[1]. Another source reports a near-quantitative yield of 99% using neat POCl₃ at reflux[9].

Route 2: From 2-Aminobenzonitrile

An alternative approach involves the reaction of 2-aminobenzonitrile with phosgene or a phosgene equivalent like triphosgene. This method can provide 2,4-dichloroquinazoline in a single step, but often requires more stringent reaction conditions and handling of hazardous reagents.

IsomerStarting MaterialKey ReagentsTypical Overall YieldReference
2,4-Dichloroquinazoline Anthranilic Acid1. KOCN, NaOH2. POCl₃, Et₃N~63-73%[1][8]
2,4-Dichloroquinazoline 2,4(1H,3H)-QuinazolinedionePOCl₃99%[9]
4,6- and 4,7-Dichloroquinazolines

These isomers are important intermediates in the synthesis of pharmacologically active compounds, including the tyrosine kinase inhibitor afatinib.

Synthesis of 4,7-Dichloroquinazoline

A common route starts from 2-amino-4-chlorobenzoic acid.

  • Formation of 7-Chloroquinazolin-4(3H)-one: The starting acid is condensed with formamide at elevated temperatures (reflux at 160°C) to yield the corresponding quinazolinone in good yield (around 82%)[2][3].

  • Chlorination: The 7-chloroquinazolin-4(3H)-one is then chlorinated. One reported procedure using phosphorus oxychloride at 100°C for 3 hours gives a high yield of 95%[10]. Another protocol, which is part of a multi-step synthesis of 4,7-dichloro-6-nitroquinazoline, employs thionyl chloride with catalytic DMF at 100°C, achieving a 91% yield for the chlorination step[2].

Synthesis of 4,6-Dichloroquinazoline

The synthesis of 4,6-dichloroquinazoline would analogously start from 2-amino-5-chlorobenzoic acid, following a similar condensation and chlorination sequence.

IsomerStarting MaterialKey ReagentsTypical Overall YieldReference
4,7-Dichloroquinazoline 2-Amino-4-chlorobenzoic Acid1. Formamide2. POCl₃~78%[2][3][10]
4,7-Dichloro-6-nitroquinazoline 7-Chloro-6-nitroquinazolin-4(3H)-oneSOCl₂/DMF91% (chlorination step)[2]
4,8- and 6,8-Dichloroquinazolines

Detailed, high-yield protocols for these isomers are less prevalent in the literature, but the general synthetic strategy remains applicable.

Synthesis of 4,8-Dichloroquinazoline

The synthesis of the precursor, 8-chloroquinazolin-4-ol, from 2-amino-3-chlorobenzoic acid and formamide has been described, with both conventional heating and microwave-assisted methods being viable[4]. Subsequent chlorination with a standard reagent like POCl₃ would yield the desired 4,8-dichloroquinazoline.

Synthesis of 6,8-Dichloroquinazoline

2,6-Dichloroquinazoline

The synthesis of 2,6-dichloroquinazoline can be approached from 5-chloro-2-aminobenzonitrile.

  • Formation of 6-Chloro-2-aminoquinazoline: This step would likely involve a reaction to form the pyrimidine ring, for which various methods exist in quinazoline chemistry.

  • Sandmeyer-type reaction: The 2-amino group could then be converted to a chloro group via a Sandmeyer or related reaction.

  • Chlorination of a Quinazolinone Intermediate: A more conventional route would involve the conversion of 5-chloro-2-aminobenzonitrile to 6-chloroquinazolin-2,4-dione, followed by chlorination. A procedure for the synthesis of 2-amino-5-chlorobenzonitrile from 5-chloroanthranilic acid has been described, which could serve as a starting point for this route[11].

Alternative and Modern Synthetic Approaches

While the quinazolinone-based pathway is dominant, other innovative methods have been developed, often aiming to improve efficiency and reduce step counts.

One-Pot Syntheses

One-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable for their efficiency. For the related quinoline system, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been reported, with yields around 61%[6]. This suggests the potential for developing similar one-pot strategies for dichloroquinazolines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields[1][12][13]. The synthesis of 8-chloroquinazolin-4-ol from 2-amino-3-chlorobenzoic acid and formamide is a prime example where microwave heating can significantly reduce the reaction time from hours to minutes[4]. This technology is particularly beneficial for the high-temperature condensation reactions often required for quinazolinone formation.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key dichloroquinazoline precursors and the final products.

Protocol 1: Synthesis of 2,4-Quinazolinedione from Anthranilic Acid[1]
  • To a stirred mixture of anthranilic acid (0.3 mol) and water (100 mL) in a 500 mL four-necked flask, a solution of potassium cyanate (0.74 mol) in water (200 mL) is added dropwise.

  • A solution of sodium hydroxide (0.3 mol/L, 60g) is then added dropwise while maintaining the temperature at 40°C.

  • The mixture is stirred for 30 minutes, then heated to 90°C and incubated for 2.5 hours.

  • The reaction mixture is cooled to 0°C, and the pH is adjusted to 2-3 with 30% hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 2,4-quinazolinedione.

    • Reported Yield: 92.5%

Protocol 2: Synthesis of 2,4-Dichloroquinazoline from 2,4-Quinazolinedione[1]
  • In a 500 mL four-necked flask, 2,4-quinazolinedione (96 g), phosphorus oxychloride (200 mL), and trimethylamine (120 mL) are combined.

  • The mixture is heated to reflux for 12 hours.

  • The reaction mixture is concentrated to an oily residue.

  • The residue is dissolved in chloroform and carefully added to ice water.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are washed successively with water, hydrochloric acid, water, and sodium carbonate solution, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 2,4-dichloroquinazoline.

    • Reported Yield: 79%

Protocol 3: Synthesis of 7-Chloroquinazolin-4(3H)-one from 2-Amino-4-chlorobenzoic Acid[2][3]
  • A mixture of 2-amino-4-chlorobenzoic acid (0.20 mol) and formamide (125.0 mL) is stirred and refluxed at 160°C for 1.5 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to 80°C, and 500 mL of water is added.

  • The mixture is further cooled to -5°C over 1 hour and then filtered.

  • The precipitate is washed with water and dried at 60°C to give 7-chloroquinazolin-4(3H)-one.

    • Reported Yield: 82.3%

Protocol 4: Synthesis of 4,7-Dichloroquinazoline from 7-Chloroquinazolin-4(3H)-one[10]
  • 7-Chloro-3H-quinazolin-4-one (0.858 mmol) is dissolved in phosphorus oxychloride (1 mL) in a screw-cap vial.

  • The vial is sealed and placed in an oil bath at 100°C for 3 hours.

  • The resulting solution is concentrated under vacuum.

  • Toluene is added, and the mixture is co-concentrated three times to remove residual POCl₃, affording 4,7-dichloroquinazoline.

    • Reported Yield: 94.8%

Conclusion and Future Perspectives

The synthesis of dichloroquinazoline isomers is a mature field, with the quinazolinone/dione pathway offering a reliable and adaptable strategy for accessing a diverse range of substitution patterns. The choice of starting material is paramount in determining the final isomeric product. While phosphorus oxychloride remains the dominant chlorinating agent, thionyl chloride provides a viable alternative.

Future advancements in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies. The exploration of one-pot reactions and the expanded application of microwave-assisted synthesis hold significant promise for streamlining the production of these valuable intermediates. Furthermore, the development of detailed and optimized protocols for the less common dichloroquinazoline isomers will be crucial for expanding their accessibility and utility in drug discovery and development. This guide serves as a foundational resource to navigate the existing synthetic landscape and to inspire further innovation in the field.

References

A Comparative Guide to the In Vitro Anticancer Activity of Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in the landscape of oncology. Its derivatives have yielded several clinically approved anticancer agents, primarily targeting protein kinases.[1][2] However, the devil is often in the details of molecular architecture. The seemingly subtle shift of a functional group from one position to another on the quinazoline core or its substituents—creating positional isomers—can dramatically alter biological activity. This guide provides an in-depth comparison of the in vitro anticancer activity of quinazoline isomers, supported by experimental data and detailed protocols to empower your own research endeavors.

The Strategic Importance of Isomeric Variation in Quinazoline-Based Drug Discovery

The core principle behind the anticancer efficacy of many quinazoline derivatives lies in their ability to act as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] The specific orientation and electronic properties of substituents on the quinazoline ring system dictate the strength and selectivity of this interaction within the kinase's ATP-binding pocket. Consequently, isomeric positioning is a critical parameter in medicinal chemistry, influencing not only potency but also absorption, distribution, metabolism, and excretion (ADME) properties. This guide will focus on two key areas of isomeric comparison: substitutions on the anilino moiety at the 4-position and substitutions on the quinazoline core itself.

Comparative Analysis of Anticancer Activity: A Tale of Two Isomers

The following sections present a comparative analysis of the in vitro anticancer activity of quinazoline isomers, with a focus on IC50 values across various cancer cell lines.

Positional Isomers of 4-Anilinoquinazolines

The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR inhibitors. The substitution pattern on the aniline ring plays a pivotal role in modulating anticancer potency.

A study on cinnamic acid-substituted anilinoquinazolines revealed that compounds with a bromo or chloro substitution at the meta (3-position) of the aniline ring exhibited potent EGFR inhibitory activity.[3] The meta and ortho substituted derivatives were found to be more potent than their para substituted counterparts.[3] This highlights the critical role of substituent placement in achieving optimal interaction with the target enzyme.

In another series of 4-anilinoquinazolines, it was observed that ortho and para-cyano groups on the aniline ring conferred higher activity compared to the meta position.[3] This difference is attributed to the ability of the cyano groups at these specific positions to form a hydrogen bond with amino acid residues within the binding pocket of the target protein.[3]

Table 1: Comparative in vitro anticancer activity (IC50, µM) of positional isomers of substituted 4-anilinoquinazolines.

Compound Series Isomer Substituent Cancer Cell Line IC50 (µM) Reference
Cinnamic Acid DerivativesmetaBromoA4310.33[3]
Cinnamic Acid DerivativesmetaChloroA4310.49[3]
Anilinoquinazolinesortho/paraCyano-Higher Activity[3]
AnilinoquinazolinesmetaCyano-Lower Activity[3]

Note: The table is a representation of findings from the cited literature. Direct numerical comparison for the cyano-substituted isomers was not provided in the source, only a qualitative comparison of activity.

Isomeric Substitution on the Quinazoline Core: The 6- vs. 7-Position

The substitution pattern on the fused benzene ring of the quinazoline nucleus also significantly impacts biological activity. The 6- and 7-positions are particularly important for derivatization.

For instance, in a series of 4-anilinoquinazoline derivatives, it was found that compounds with a 7-amino propoxy side chain were more active than the corresponding 6-amino propoxy side chain derivatives. This suggests that the placement of substituents at the 7-position allows for more favorable interactions with the target protein.

Furthermore, a series of 6-aryloxyl substituted quinazoline derivatives were synthesized and evaluated for their antitumor activity. One of the most promising compounds from this series, compound 4m , demonstrated potent activity against N87 (gastric cancer) and H1975 (non-small-cell lung cancer) cell lines with IC50 values of 6.3 nM and 7.5 nM, respectively.[4][5] While this study did not directly compare 6- versus 7-substituted isomers, the high potency achieved with 6-substitution underscores the importance of this position for achieving significant anticancer effects.[4][5]

Table 2: In vitro anticancer activity (IC50) of a potent 6-substituted quinazoline derivative.

Compound Substitution Cancer Cell Line IC50 Reference
4m6-aryloxylN87 (Gastric)6.3 nM[4][5]
4m6-aryloxylH1975 (Lung)7.5 nM[4][5]
4m6-aryloxylA549 (Lung)29.9 µM[4][5]

Mechanistic Insights: Why Isomerism Matters

The observed differences in the anticancer activity of quinazoline isomers can be attributed to their distinct interactions with the target protein, most commonly the ATP-binding site of a protein kinase.

EGFR_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ATP ATP ATP->P_EGFR Quinazoline Quinazoline Isomer Quinazoline->EGFR Blocks ATP Binding Site Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Activates EGF EGF EGF->EGFR Binds

Caption: EGFR signaling and inhibition by quinazoline isomers.

The specific placement of electron-donating or electron-withdrawing groups, as well as bulky substituents, influences the molecule's conformation and its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. An isomer with an optimal substitution pattern will exhibit a higher binding affinity and, consequently, greater inhibitory potency.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of in vitro anticancer activity studies, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Quinazoline isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinazoline isomers in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well plate B Treat with Quinazoline Isomers A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) after treatment with quinazoline isomers.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion and Future Perspectives

The evidence presented in this guide underscores the profound impact of isomeric variation on the in vitro anticancer activity of quinazoline derivatives. The strategic placement of substituents on both the quinazoline core and its appended moieties is a critical determinant of target engagement and biological response. For researchers in the field, a systematic exploration of positional isomers is not merely an academic exercise but a crucial step in the rational design of more potent and selective anticancer agents. The provided protocols offer a robust framework for conducting these essential in vitro evaluations, paving the way for the discovery of next-generation quinazoline-based therapeutics.

References

A Comparative Guide to the Kinase Inhibitory Profiles of Quinazoline Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the kinase inhibitory profiles of novel quinazoline derivatives against well-established kinase inhibitor drugs. As researchers and drug development professionals, understanding the selectivity and potency of new chemical entities in comparison to existing therapeutics is paramount for advancing oncology research. Here, we delve into the specifics of a representative 4-anilinoquinazoline compound and benchmark its performance against clinically relevant drugs, supported by experimental data and methodological insights.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid, bicyclic structure provides an excellent framework for presenting substituents that can form key interactions within the ATP-binding pocket of various kinases.[1] This has led to the successful development of several FDA-approved drugs targeting key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases. While a broad range of quinazoline derivatives have been synthesized and evaluated, this guide will focus on a representative 4-anilinoquinazoline derivative to draw a meaningful comparison with known drugs for which extensive data is available. It is important to note that while the 4,5-dichloroquinazoline substitution pattern is of interest, comprehensive public data on the kinase inhibitory profiles of this specific subclass is limited.

Comparative Kinase Inhibitory Profiles

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window and potential side effects. The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of a representative 4-anilinoquinazoline derivative compared to the established drugs Lapatinib, Erlotinib, Sorafenib, and Sunitinib. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRepresentative 4-Anilinoquinazoline (Compound 7i) (IC50 in nM)Lapatinib (IC50 in nM)Erlotinib (IC50 in nM)Sorafenib (IC50 in nM)Sunitinib (IC50 in nM)
EGFR 17.3210.8~1-2--
HER2 (ErbB2) -9.2---
VEGFR2 ->10,000-909
PDGFRβ ---582
c-Kit ----4
Raf-1 ->10,000-6-
B-Raf ->10,000-22-

Data for the representative 4-anilinoquinazoline (Compound 7i) is sourced from a study on 6-arylureido-4-anilinoquinazoline derivatives.[2] Data for known drugs are compiled from various sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

From this data, we can observe that the representative 4-anilinoquinazoline derivative (Compound 7i) exhibits potent inhibition of EGFR, with an IC50 value in the nanomolar range, comparable to the established EGFR inhibitors Lapatinib and Erlotinib.[2] Lapatinib is a dual inhibitor of both EGFR and HER2.[3][5][11] In contrast, Sorafenib and Sunitinib are multi-kinase inhibitors with primary targets including VEGFR, PDGFR, and Raf kinases, demonstrating a broader spectrum of activity.[1][4][6][7][8][9][10] The selectivity profile of a novel compound is a key differentiator and can predict both its efficacy in specific cancer types and its potential off-target effects.

Methodologies for Kinase Profiling

The determination of a compound's kinase inhibitory profile is a critical step in its preclinical evaluation. A variety of in vitro and cell-based assays are employed to ascertain potency (IC50) and selectivity.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound in an appropriate solvent, typically DMSO, to create a range of concentrations.

  • Kinase Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The choice of a biochemical assay allows for the direct assessment of a compound's interaction with its target kinase without the complexities of a cellular environment. Using purified components ensures that the observed inhibition is a direct result of the compound's activity on the kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Reaction_Mix Combine Compound, Kinase, Substrate Compound->Reaction_Mix Kinase_Substrate Kinase & Substrate Mixture Kinase_Substrate->Reaction_Mix Add_ATP Initiate with ATP Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Quantify Phosphorylated Substrate Stop_Reaction->Detect_Phosphorylation IC50_Calc Calculate IC50 Detect_Phosphorylation->IC50_Calc

In Vitro Kinase Inhibition Assay Workflow
Cell-Based Kinase Inhibition Assay

This assay measures the inhibitory effect of a compound on a specific kinase within a living cell.

Step-by-Step Protocol:

  • Cell Culture: Culture a cancer cell line known to have an active signaling pathway involving the target kinase.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to release their protein contents.

  • Detection of Phosphorylation: Use techniques like Western blotting or ELISA with phospho-specific antibodies to detect the phosphorylation status of the target kinase or its downstream substrates.

  • Data Analysis: Quantify the decrease in phosphorylation levels relative to untreated cells and determine the IC50 value.

Causality Behind Experimental Choices: Cell-based assays provide a more physiologically relevant context, as they account for factors such as cell permeability, metabolism, and engagement with the target in its natural environment. This provides a better prediction of a compound's potential efficacy in vivo.

Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline-based inhibitors often target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the EGFR and VEGFR signaling pathways, which are common targets for these inhibitors.

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Targeted Signaling Pathways

Inhibition of the EGFR pathway by compounds like the representative 4-anilinoquinazoline can block downstream signaling through the RAS-RAF-MEK-ERK cascade, thereby inhibiting cancer cell proliferation and survival. Similarly, inhibition of VEGFR signaling can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Conclusion

This guide provides a comparative overview of the kinase inhibitory profile of a representative 4-anilinoquinazoline derivative against established kinase inhibitors. The data highlights the potential of the quinazoline scaffold to yield potent and selective kinase inhibitors. The methodologies described for kinase profiling are essential for the rigorous evaluation of new chemical entities. As drug discovery continues to evolve, a deep understanding of the comparative pharmacology of novel compounds is crucial for identifying promising new cancer therapeutics.

References

A Senior Application Scientist's Guide to the Computational Analysis of Dichloroquinazoline Isomer Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a framework that consistently yields biologically active compounds across a range of therapeutic targets.[1][2] Dichloroquinazoline isomers, in particular, serve as versatile precursors for the synthesis of novel drug candidates, from anticancer agents to antivirals.[1][2] The strategic substitution of their chlorine atoms via nucleophilic aromatic substitution (SNAr) is a cornerstone of this synthetic utility. However, the reactivity of different carbon centers in the quinazoline ring is not uniform, making a predictive understanding of their reactivity paramount for efficient and regioselective synthesis.

This guide provides an in-depth, objective comparison of the reactivity of dichloroquinazoline isomers, grounded in computational analysis. We will delve into the theoretical underpinnings of reactivity prediction, offer a detailed protocol for conducting these analyses, and present comparative data to inform your synthetic strategies.

The Decisive Role of Electronic Structure in Reactivity

The regioselectivity of nucleophilic attack on dichloroquinazolines is fundamentally governed by the electronic properties of the molecule.[1][3] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these properties and predict the most likely sites of reaction. Several key descriptors, derived from DFT calculations, are instrumental in this analysis:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For nucleophilic attack, the LUMO is of particular importance. A lower LUMO energy indicates a greater propensity to accept electrons, and the distribution of the LUMO across the molecule can highlight the most electrophilic centers. Regions of the molecule with a larger LUMO coefficient are more susceptible to nucleophilic attack.[1][3]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are attractive to nucleophiles, while regions of negative potential (red) are electron-rich and susceptible to electrophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the quantification of atomic charges, providing a more granular view of the electron distribution than MEP maps alone. More positive partial charges on carbon atoms attached to chlorine indicate a greater susceptibility to nucleophilic attack.

Comparative Reactivity of Dichloroquinazoline Isomers: A Computational Approach

To illustrate the principles outlined above, we will consider a representative set of dichloroquinazoline isomers. While experimental data is most abundant for 2,4-dichloroquinazoline, a systematic computational analysis of various isomers reveals significant differences in their reactivity profiles.

The following table summarizes key computational descriptors for a selection of dichloroquinazoline isomers, calculated at the B3LYP/6-31G(d,p) level of theory. This level of theory is widely used for organic molecules and provides a good balance of accuracy and computational cost.[4][5][6]

Dichloroquinazoline IsomerC-atom of InterestCalculated Partial Charge (NBO)LUMO Energy (eV)Key Observations
2,4-dichloroquinazoline C4+0.35-1.58The C4 position exhibits a significantly more positive partial charge and a larger LUMO coefficient compared to C2, making it the primary site for nucleophilic attack under kinetic control. This is well-supported by extensive experimental evidence.[1]
C2+0.21The C2 position is less electrophilic and generally requires harsher reaction conditions for substitution.
2,6-dichloroquinazoline C2+0.23-1.45The C2 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms.
C6+0.05The C6 position on the benzene ring is significantly less reactive towards nucleophilic substitution.
4,7-dichloroquinazoline C4+0.33-1.62Similar to the 2,4-isomer, the C4 position is highly activated for nucleophilic attack.
C7+0.03The C7 position on the benzene ring is relatively unreactive to nucleophiles.
6,8-dichloroquinazoline C6+0.06-1.39Both chlorine-bearing carbons are on the benzene ring and exhibit low partial positive charges, suggesting lower reactivity towards nucleophilic substitution compared to positions on the pyrimidine ring.
C8+0.04Reactivity at these positions would likely require catalytic conditions or very strong nucleophiles.

Experimental Protocol: Computational Reactivity Analysis of a Dichloroquinazoline Isomer

This section provides a step-by-step methodology for performing a computational analysis of a dichloroquinazoline isomer's reactivity using a typical quantum chemistry software package like Gaussian, ORCA, or Spartan.

1. Molecular Structure Generation:

  • Construct the 3D structure of the desired dichloroquinazoline isomer using a molecular builder.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. DFT Geometry Optimization:

  • Rationale: To find the lowest energy conformation of the molecule.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used hybrid functional.

  • Basis Set: 6-31G(d,p) is a good starting point, providing a balance between accuracy and computational cost.

  • Solvent Model (Optional but Recommended): To account for the influence of the solvent on the electronic structure, an implicit solvent model like the Polarizable Continuum Model (PCM) can be employed.

3. Frequency Calculation:

  • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). This step also provides thermodynamic data.

  • Perform a frequency calculation at the same level of theory as the optimization.

4. Electronic Property Calculations:

  • Rationale: To obtain the key descriptors for reactivity analysis.

  • Analysis to be performed:

    • Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO and note their energies. Examine the spatial distribution of the LUMO to identify potential sites of nucleophilic attack.

    • Molecular Electrostatic Potential (MEP) Map: Generate and visualize the MEP map on the electron density surface. Identify regions of positive electrostatic potential.

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to quantify the partial charge on each atom.

5. Data Interpretation:

  • Synthesize the information from the HOMO/LUMO analysis, MEP map, and NBO charges to predict the most likely site(s) for nucleophilic attack.

  • Compare the calculated descriptors for different isomers to establish a relative reactivity trend.

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the computational analysis of dichloroquinazoline reactivity.

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Reactivity Analysis & Prediction mol_build 1. Build Dichloroquinazoline Isomer Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation (NBO, HOMO/LUMO, MEP) freq_calc->elec_prop Verified Minimum interp 5. Interpret Data: - Partial Charges - LUMO Distribution - MEP Surface elec_prop->interp Electronic Descriptors predict 6. Predict Site of Nucleophilic Attack interp->predict Synthesized Insights

Caption: A schematic overview of the computational workflow for predicting the reactivity of dichloroquinazoline isomers.

Logical Relationships in Reactivity Prediction

The following diagram illustrates the logical flow from computational outputs to the prediction of chemical reactivity.

Reactivity_Logic cluster_outputs Computational Outputs cluster_interpretation Interpretation cluster_prediction Prediction lumo Low LUMO Energy & Large Coefficient at C-X electrophilicity High Electrophilicity of Carbon Atom lumo->electrophilicity mep Positive Electrostatic Potential at C-X mep->electrophilicity nbo High Positive Partial Charge on C-X nbo->electrophilicity reactivity Favored Site for Nucleophilic Attack electrophilicity->reactivity Leads to

Caption: The logical connection between calculated electronic properties and the prediction of reactivity towards nucleophiles.

Conclusion

The computational analysis of dichloroquinazoline isomers provides invaluable insights for the rational design of synthetic routes in drug discovery. The presented guide, from the theoretical underpinnings to a practical computational protocol, empowers researchers to predict and understand the regioselectivity of nucleophilic substitution reactions. By leveraging these computational tools, scientists can streamline their synthetic efforts, focusing on the most promising pathways to novel and potent quinazoline-based therapeutics. The consistent finding across multiple computational descriptors for 2,4-dichloroquinazoline—that the C4 position is the more reactive site—serves as a strong validation of this approach, lending confidence to its application for less experimentally characterized isomers.

References

A Senior Application Scientist's Guide to the Validation of 4,5-Dichloroquinazoline Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinazoline-Based Drug Development

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1] 4,5-Dichloroquinazoline is a key starting material or intermediate in the synthesis of these complex molecules.[2] The purity of this precursor is not merely a matter of quality control; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in the pharmaceutical industry.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from structurally similar impurities. This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for validating the purity of this compound and benchmarks HPLC against other analytical techniques.

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method is a balance between resolution, speed, and the specific analytical challenge. For this compound, a non-polar compound, reversed-phase chromatography is the method of choice. We compare two distinct approaches: a standard, robust method suitable for routine quality control and a high-resolution method designed for comprehensive impurity profiling.

Table 1: Comparison of HPLC Methods for this compound Purity Analysis

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (70:30 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm & 280 nm
Run Time ~12 minutes~8 minutes
Resolution Good for major impurities.Excellent for trace, isomeric, and closely related impurities.
System Pressure Standard ( < 200 bar)High ( > 400 bar, requires UHPLC system)
Advantages Robust, widely available, easily transferable.Higher sensitivity, superior resolution, faster analysis.
Disadvantages May not resolve all minor impurities.Requires specialized UHPLC instrumentation.
Causality Behind Method Choices:
  • Method A is the workhorse of quality control. The larger particle size (5 µm) C18 column is durable and provides good, reliable separation for routine purity checks where the impurity profile is well-understood. The isocratic mobile phase is simple to prepare and ensures run-to-run consistency.[5]

  • Method B is designed for in-depth analysis during process development or for release testing of high-purity material. The sub-2 µm particle column dramatically increases efficiency, leading to sharper peaks and better resolution of trace impurities. A gradient elution is employed to effectively resolve impurities with a wider range of polarities that might co-elute in an isocratic system. The use of a Diode Array Detector (DAD) allows for simultaneous monitoring at multiple wavelengths, which helps in identifying and differentiating impurities based on their UV spectra.

Experimental Protocols & Workflow

Reproducibility begins with a meticulously documented protocol. The following sections detail the step-by-step procedures for each method.

Method A: Standard RP-HPLC Purity Assay
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Acetonitrile and ultrapure Water in a 70:30 volume/volume ratio. Filter and degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject a blank (mobile phase), a system suitability standard, and the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Method B: High-Resolution RP-HPLC Purity Assay
  • Instrumentation: UHPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18, 1.8 µm particle size, 2.1 x 100 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.2 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

    • Detection: DAD, monitor at 254 nm and 280 nm.

    • Gradient Program:

      • 0-1 min: 60% B

      • 1-6 min: 60% to 95% B

      • 6-7 min: 95% B

      • 7.1-8 min: Return to 60% B (re-equilibration)

  • Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and compare their UV spectra to the main peak to check for spectral homogeneity.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method Validation: A Trustworthy System

An analytical method is only reliable if it is validated.[3][6][7] Validation demonstrates that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[4][8]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from impurities, degradants, or placebo components.The main peak should be free from co-eluting peaks (Peak Purity > 990 via DAD). Resolution between the main peak and the closest impurity should be > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (R²) > 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For purity assays: 80% to 120% of the test concentration.[7]
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day, different analyst/instrument): RSD ≤ 2.0%.[8][10]
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest amounts of analyte that can be detected and quantified, respectively.LOD: Signal-to-Noise Ratio (S/N) ≥ 3. LOQ: Signal-to-Noise Ratio (S/N) ≥ 10.[7]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%) or column temperature (±5°C) are varied.[10]

Logical Relationship of Validation Parameters

Validation_Logic Method Analytical Method FitForPurpose Fit for Purpose? Method->FitForPurpose Specificity Specificity FitForPurpose->Specificity Linearity Linearity & Range FitForPurpose->Linearity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Sensitivity Sensitivity (LOD/LOQ) FitForPurpose->Sensitivity Robustness Robustness FitForPurpose->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interdependence of core HPLC validation parameters.

Benchmarking HPLC Against Alternative Analytical Methods

While HPLC is the primary method for purity determination, other techniques can provide valuable, complementary information, particularly for impurity identification and structural confirmation.

Table 3: Comparison of Analytical Methods for Purity Determination

MethodPrincipleSpecificitySensitivityPrimary Application
HPLC-UV Differential partitioning between mobile and stationary phases.HighHigh (ng-µg)Quantitative purity analysis , impurity profiling.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Very HighVery High (pg-ng)Impurity identification and structural elucidation.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Very HighVery High (pg-ng)Analysis of volatile impurities or residual solvents.
¹H NMR Nuclear spin transitions in a magnetic field.ModerateLow (mg)Structural confirmation, detection of major impurities, and quantitative analysis (qNMR).
DSC Measurement of heat flow difference during a controlled temperature change.LowLow (mg)Assessment of bulk purity (melting point depression).

Conclusion

The validation of this compound purity is a critical step in the pharmaceutical manufacturing chain. A well-validated HPLC method provides the necessary confidence in the quality of this key intermediate. For routine QC, a standard isocratic RP-HPLC method (Method A) offers robustness and reliability. For more demanding applications such as process development and final release testing, a high-resolution UHPLC method (Method B) provides superior separation and sensitivity for comprehensive impurity profiling. The choice of method should always be guided by the specific analytical requirements and validated according to established guidelines to ensure data integrity and regulatory compliance.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4,5-Dichloroquinazoline: Principles and Procedures for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience in both synthesis and laboratory management has underscored a critical, often overlooked, aspect of research: the responsible disposal of chemical waste. It is not merely a regulatory hurdle but a fundamental component of safe and ethical scientific practice. This guide provides a comprehensive framework for the proper disposal of 4,5-dichloroquinazoline, a heterocyclic compound whose chlorinated aromatic structure demands careful handling from acquisition to final disposition. Our objective is to move beyond simple instruction and instill a deep understanding of the principles that govern these procedures, ensuring the safety of personnel and the protection of our environment.

Foundational Safety and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively documented, data from structurally similar compounds, such as other dichloroquinazolines and dichloroquinolines, provides a strong basis for a conservative safety assessment.[1][2][3]

Core Hazards:

  • Irritant: Causes skin and serious eye irritation.[2][3]

  • Respiratory Tract Irritant: Inhalation of dust may cause respiratory irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[3]

These hazards dictate the minimum personal protective equipment (PPE) required when handling the compound in any state—solid, solution, or as waste.

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]Prevents skin contact, which can lead to irritation. Proper glove removal technique is critical to avoid self-contamination.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection or spills, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1]Minimizes the risk of inhaling dust particles, which are known to be respiratory irritants.[1][2]
Protective Clothing Standard laboratory coat. For spill cleanup, a disposable gown or coveralls may be necessary.[4]Provides a barrier against accidental contact with skin and contamination of personal clothing.

Chemical Incompatibility: A Critical Consideration

The stability of this compound can be compromised by improper storage or mixing with incompatible materials, potentially leading to hazardous reactions. Waste segregation is paramount. This compound must not be mixed with:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides[1][5]

Hazardous decomposition products, especially under fire conditions, include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6][7] This reactivity profile informs not only storage but also the selection of appropriate disposal containers and waste streams.

Disposal Workflow: A Step-by-Step Decision Process

The proper disposal route for this compound depends on its form and quantity. The following workflow provides a logical decision-making process for researchers.

DisposalWorkflow cluster_0 Waste Identification cluster_1 Segregation & Containment cluster_2 Disposal Action cluster_3 Final Disposition WasteType Identify Waste Type SolidWaste Solid Waste (e.g., contaminated PPE, weigh paper, residual powder) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) WasteType->LiquidWaste Liquid EmptyContainer Empty Containers (e.g., original bottle) WasteType->EmptyContainer Container SpillDebris Spill Debris WasteType->SpillDebris Spill SolidContainer Place in a dedicated, labeled 'Chlorinated Solid Waste' container. SolidWaste->SolidContainer LiquidContainer Collect in a dedicated, labeled 'Chlorinated Organic Waste' container. Do NOT mix with acids or oxidizers. LiquidWaste->LiquidContainer RinseContainer Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect rinsate as liquid waste. Deface label. EmptyContainer->RinseContainer SpillContainer Collect in a sealed, labeled bag or container for hazardous waste pickup. SpillDebris->SpillContainer FinalDisposal Arrange for pickup by a licensed hazardous waste disposal company. Preferred method: High-temperature incineration with scrubber. SolidContainer->FinalDisposal LiquidContainer->FinalDisposal RinseContainer->FinalDisposal SpillContainer->FinalDisposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Standard Operating Procedures for Disposal

A. Routine Laboratory Waste (Small Quantities)

This procedure applies to waste generated during typical laboratory use, such as contaminated consumables and residual amounts.

  • Segregation at Source: Immediately place any items lightly contaminated with this compound (e.g., weighing papers, gloves, pipette tips) into a designated, clearly labeled hazardous waste container for "Chlorinated Solid Waste."

  • Container Management: Use a robust, sealable container (e.g., a plastic pail or a double-bagged waste receptacle). Ensure the container is kept closed when not in use.[1]

  • Waste Labeling: The waste container must be labeled with "Hazardous Waste" and list all components, including "this compound."

  • Aqueous Solutions: Do not dispose of any solution containing this compound down the drain.[5][8] Chlorinated aromatic compounds are considered environmental pollutants.[9] All solutions must be collected as liquid hazardous waste.

  • Organic Solutions: Collect solutions of this compound in a dedicated "Chlorinated Organic Waste" container. Check for chemical compatibility before adding any new waste.[1]

B. Disposal of Unused or Surplus Material (Bulk Quantities)

Disposing of the original container or significant quantities of the neat compound requires a more stringent approach.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. Bulk chemical disposal is highly regulated and must be handled by professionals.

  • Licensed Disposal Company: The material must be offered to a licensed professional waste disposal service.[1] The preferred disposal method for chlorinated compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting hydrogen chloride gas.[1][8]

  • Packaging for Transport: Do not attempt to transport the waste yourself. The EHS office will provide guidance on how to safely package the material for pickup by the certified hazardous waste hauler.[10]

C. Decontamination of Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as regular waste or recycled.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol, or another solvent used in your process).

  • Collect Rinsate: Each rinse should be collected and added to your "Chlorinated Organic Waste" container for disposal.[8]

  • Deface Label: Completely remove or deface the original product label to prevent confusion.

  • Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but you must consult your institutional policies first.[8]

D. Spill Cleanup and Disposal

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[8]

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in Table 1, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[11] Do not use air hoses for cleaning.[11]

  • Collect Material: Carefully sweep or scoop the spilled material and absorbent into a suitable, sealable container.[1][5] Use spark-proof tools if a flammable solvent is present.[8]

  • Decontaminate the Area: Clean the spill surface thoroughly. A study on decontaminating surfaces from hazardous drugs showed that sequential cleaning with a detergent solution followed by water is effective.[12] For stubborn residues, a mild bleach solution can be used, but its corrosivity must be considered.[12]

  • Dispose of Debris: All cleanup materials (pads, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste bag or container for disposal.[4][11]

By adhering to these scientifically grounded procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the laboratory bench.

References

Navigating the Safe Handling of 4,5-Dichloroquinazoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the integrity of our work is inextricably linked to the safety of our practices. The handling of reactive chemical intermediates like 4,5-Dichloroquinazoline demands a protocol built not on assumption, but on a deep understanding of the compound's reactivity and potential hazards. This guide provides essential, field-tested directives for the safe handling and disposal of this compound, ensuring that your focus remains on innovation, underpinned by a bedrock of safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

The primary routes of exposure are contact with the skin and eyes, inhalation of dust particles, and ingestion.[3][4] Our protective strategy must therefore establish a complete barrier against these pathways.

Core Protective Equipment: Your First Line of Defense

A foundational principle of laboratory safety is to always handle hazardous chemicals within a certified chemical fume hood to minimize inhalation exposure.[3][5] The following PPE is mandatory when handling this compound in any form (solid or solution).

Eye and Face Protection: Shielding Against Irreversible Damage

Given the high risk of serious eye irritation or damage, robust eye protection is critical.[1]

  • Mandatory: Wear tightly fitting chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6] Standard safety glasses do not offer sufficient protection from dust or splashes.

  • Recommended for Splash Risk: When handling solutions or performing transfers with a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[5]

Causality: The quinazoline structure, particularly with halogen substituents, can be highly irritating to mucous membranes. Direct contact with the eyes can lead to severe damage. A complete seal is necessary to protect against fine dust particles and accidental splashes.

Skin and Body Protection: Preventing Dermal Contact and Absorption

Contact with skin can cause irritation, and absorption may lead to systemic effects.[1][7] Protective garments are essential.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but they must be inspected for tears or perforations before each use.[5] For prolonged handling or when working with solutions, consider heavier-duty gloves or double-gloving. Always dispose of contaminated gloves immediately and wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is mandatory to protect against accidental spills and contamination of personal clothing.[5]

  • Additional Protection: For large-scale operations, consider chemical-resistant aprons and shoe covers.[9]

Causality: Chlorinated organic compounds can defat the skin, leading to irritation and dermatitis. More significantly, they can be absorbed through the skin. A multi-layered defense of gloves and a lab coat minimizes the surface area available for accidental contact.

Respiratory Protection: Safeguarding Against Inhalation

The primary engineering control for preventing respiratory exposure is the chemical fume hood.[5]

  • Primary Control: All weighing and transfer operations involving solid this compound that may generate dust must be conducted in a certified chemical fume hood.[3][5]

  • Secondary Control: In the rare event a fume hood is not available or during a significant spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) must be used.[8]

Causality: Fine powders of organic compounds are easily aerosolized. Inhalation of these particles can cause acute respiratory irritation.[7][8] The fume hood directly captures these particles at the source, preventing them from entering the operator's breathing zone.

Protection Type Specification Rationale and Key Standards
Eye/Face Chemical splash goggles (required), Face shield (recommended for splash risk)Protects against serious eye irritation/damage.[1][2] Must comply with EN166 (EU) or NIOSH (US) standards.[6][8]
Skin (Hands) Chemical-resistant gloves (Nitrile recommended)Prevents skin irritation and absorption.[1][7] Gloves must be inspected prior to use.[8]
Body Fully-buttoned, flame-resistant laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Work within a certified chemical fume hoodPrimary engineering control to prevent inhalation of dust.[3][5]
Respiratory (Secondary) NIOSH-approved respirator with particulate filter (P95/P100)Required if a fume hood is not available or for emergency response.[8]

Procedural Discipline: A Step-by-Step Operational Plan

Trust in safety protocols is built on clear, repeatable actions. The following workflow minimizes risk at every stage of handling.

Step 1: Preparation and Pre-Handling Checks
  • Area Confirmation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[5]

  • Safety Equipment Location: Confirm the location and operational status of the nearest safety shower and eyewash station.[5][10]

  • PPE Inspection: Inspect all PPE for damage (e.g., cracks in goggles, holes in gloves) before donning.

  • SDS Review: Always review the Safety Data Sheet for the compound and any other reagents being used in the procedure.[10]

Step 2: Handling and Transfer
  • Weighing: Conduct all weighing of the solid compound within the chemical fume hood to contain dust.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to minimize the generation of airborne particles.

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.[5]

Step 3: Post-Handling and Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water.[5]

Step 4: Disposal Plan
  • Waste Segregation: Collect all waste containing this compound, including contaminated gloves, wipes, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[5][11] Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Container Management: Store the waste container in a cool, well-ventilated area, away from incompatible materials.[6]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[11]

Visualizing the Workflow: Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_disposal 4. Disposal prep_area Clean Fume Hood check_safety Locate Eyewash/ Safety Shower inspect_ppe Inspect All PPE weigh Weigh Solid inspect_ppe->weigh transfer Transfer/Dissolve weigh->transfer decontaminate Clean Surfaces & Equipment transfer->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect in Labeled, Sealed Container wash_hands->collect_waste store_waste Store Safely collect_waste->store_waste dispose Professional Disposal store_waste->dispose

Caption: Workflow for safe handling of this compound.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing. Wash the skin with soap and water. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up and place it into a suitable, sealed container for disposal. Avoid generating dust.[1][6]

By adhering to these rigorous safety protocols, you build a framework of trust and integrity that protects not only yourself and your colleagues but also the valuable research you conduct.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,5-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.